Methyl 5-bromo-4-methylpicolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-4-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUFTWCRMKYPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718277 | |
| Record name | Methyl 5-bromo-4-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-06-6 | |
| Record name | 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-4-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-bromo-4-methylpicolinate: A Versatile Scaffold in Modern Drug Discovery
Introduction: Identifying a Privileged Building Block
In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks consistently emerge as foundational to the development of novel, high-value compounds. Methyl 5-bromo-4-methylpicolinate is a premier example of such a scaffold. As a substituted pyridine derivative, it belongs to the picolinate family, which is recognized as a "privileged structure" in drug discovery.[1] This guide provides an in-depth analysis of its chemical properties, core applications, and the strategic rationale behind its use, particularly in the synthesis of targeted therapeutics for researchers, scientists, and drug development professionals.
The utility of this compound stems from its unique trifecta of functional components: a pyridine ring that acts as a robust bioisostere, a strategically placed bromine atom that serves as a versatile handle for carbon-carbon bond formation, and a methyl ester group that allows for further functionalization.[2] This combination provides chemists with a powerful tool to generate diverse molecular libraries and systematically explore structure-activity relationships (SAR).
| Core Molecular Data | |
| IUPAC Name | methyl 5-bromo-4-methyl-2-pyridinecarboxylate[3] |
| CAS Number | 886365-06-6[4] |
| Molecular Formula | C₈H₈BrNO₂[4] |
| Molecular Weight | 230.06 g/mol [4] |
| Physical Form | Solid |
| Purity | Typically ≥96%[4] |
Section 1: The Strategic Importance of the Picolinate Scaffold
The picolinate core (pyridine-2-carboxylic acid) is not merely a passive framework; its inherent electronic and steric properties make it an active participant in molecular recognition. Its nitrogen atom and carbonyl group can act as hydrogen bond acceptors, while the pyridine ring itself can engage in π-stacking interactions. This makes the scaffold ideal for interacting with the ATP-binding pockets of various enzymes, most notably protein kinases, which are critical targets in oncology.[1]
Furthermore, the carboxylate moiety of the picolinate core can function as a metal-binding pharmacophore (MBP). This characteristic is being explored in the development of inhibitors for enzymes like metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase (NDM-1), a key driver of antibiotic resistance.[2] In this context, the picolinate can chelate the Zn(II) ions within the enzyme's active site, disrupting its catalytic function.[2] The strategic placement of substituents on this ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor candidates.[1]
Section 2: Key Synthetic Transformations & Methodologies
The synthetic versatility of this compound is anchored by two primary reactive sites, allowing for orthogonal chemical modifications.
The Bromine Atom: A Gateway to Complexity via Cross-Coupling
The bromine atom at the 5-position is the molecule's most powerful feature for scaffold elaboration. It serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][5] This reaction enables the formation of a new carbon-carbon bond, typically with an aryl or heteroaryl boronic acid, to construct complex biaryl structures.[6][7] Such structures are fundamental to many kinase inhibitors, where one aromatic system anchors the molecule in the hinge region of the kinase and the other explores adjacent pockets to enhance potency and selectivity.[5]
This protocol is a generalized framework. Specific conditions, including catalyst, base, and solvent, may require optimization for different substrates.
-
Reagent Preparation: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Reaction: Heat the mixture with stirring at a temperature ranging from 85 °C to 95 °C.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired biaryl compound.[8]
The Methyl Ester: A Point of Functionalization
The methyl ester at the 2-position offers a secondary site for modification. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse library of amides. This transformation is critical for modulating solubility, cell permeability, and for introducing new hydrogen bonding interactions with the biological target.
The output of such a workflow is typically quantitative data on the inhibitory potency of the synthesized compounds. This is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Representative Data: Inhibitory Activity of Picolinate Derivatives | ||
| Compound Derivative | Target Kinase | IC₅₀ (nM) |
| Derivative A (Aryl = Phenyl) | VEGFR-2 | 150 |
| Derivative B (Aryl = 3-fluorophenyl) | VEGFR-2 | 45 |
| Derivative C (Aryl = Indazole) | ALK | 22 |
| Derivative D (Aryl = Pyrazole) | Aurora A | 8 |
| Note: This data is illustrative and synthesized for representative purposes based on activities reported for similar scaffolds. | ||
| [5] |
Section 4: Broader and Emerging Applications
While its role in kinase inhibition is well-established, the utility of this compound and related structures extends to other fields:
-
Agrochemical Synthesis: The pyridine core is present in many herbicides and pesticides. This building block serves as a valuable precursor for creating new agrochemical candidates. [2]* Material Science: The rigid, aromatic nature of the pyridine ring, combined with the ability to form extended conjugated systems via cross-coupling, makes this scaffold potentially useful in the synthesis of functional materials. [9]Applications could include organic electronic components, specialized polymers, or advanced coatings where tailored electronic or optical properties are desired. [10][11]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategically designed building block that empowers researchers to access complex and biologically relevant chemical space. Its value is rooted in the combination of a privileged picolinate core with two orthogonal reactive handles—the bromine atom for Suzuki cross-coupling and the methyl ester for further functionalization. This allows for the systematic and efficient development of novel compounds, particularly potent kinase inhibitors for targeted cancer therapy. As the demand for sophisticated, highly tailored molecules continues to grow across the pharmaceutical, agrochemical, and material science sectors, the importance of versatile intermediates like this compound will only increase.
References
- Methyl 4-bromo-5-methylpicolinate | CAS 1256813-52-1 | AMERICAN ELEMENTS ®. American Elements. Available at: https://www.americanelements.
- This compound | 886365-06-6. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/synthonix/26172
- Methyl 4-bromo-6-methylpicolinate. Benchchem. Available at: https://www.benchchem.com/product/b201934
- Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.
- This compound , 96% , 886365-06-6. CookeChem. Available at: https://www.cookechem.
- Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.
- "application of Methyl 5-hydroxy-4-methylpicolinate in the synthesis of kinase inhibitors". Benchchem. Available at: https://www.benchchem.com/appnote/application-of-methyl-5-hydroxy-4-methylpicolinate-in-the-synthesis-of-kinase-inhibitors
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem. Available at: https://www.benchchem.com/appnote/2-bromo-5-methylpyridin-4-amine-in-the-synthesis-of-kinase-inhibitors
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. Benchchem. Available at: https://www.benchchem.com/appnote/an-in-depth-technical-guide-to-2-amino-5-bromo-4-methylpyridine
- This compound. Acros Pharmatech. Available at: https://www.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. Available at: https://patents.google.
- Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71433328
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents. Available at: https://patents.google.
- 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/56763836
- 1196154-93-4|4-Bromo-5-methylpicolinic acid|BLD Pharm. BLD Pharm. Available at: https://www.bldpharm.com/products/1196154-93-4.html
- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. Benchchem. Available at: https://www.benchchem.com/appnote/the-versatility-of-2-amino-5-bromo-4-methylpyridine-in-drug-discovery
- Cas 1215860-20-0,Methyl 5-broMo-6-Methylpicolinate. LookChem. Available at: https://www.lookchem.com/cas-121/1215860-20-0.html
- Pharma API Intermediates. Pharma Noble Chem Ltd. Available at: https://www.pharmanoble.
- Methyl 5-bromo-6-methylpicolinate | 1215860-20-0. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c6847
- Methyl 5-bromo-3-methylpicolinate | 213771-32-5. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h5815f97e
- Methyl 5-bromo-6-methyl-picolinate. PubMed, National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/21581594/
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: https://www.mdpi.com/1420-3049/22/2/194
- Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, Nature. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11164506/
- 213771-32-5|Methyl 5-bromo-3-methylpicolinate|BLD Pharm. BLD Pharm. Available at: https://www.bldpharm.com/products/213771-32-5.html
- Suzuki Coupling. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/The-synthesis-of-novel-kinase-inhibitors-using-Hodson/9d545f44e5d606138f32c7003c200b8e6659714c
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: https://www.yonedalabs.com/suzuki-coupling
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- Suzuki cross-coupling reaction. Chem Help ASAP via YouTube. Available at: https://www.youtube.
- CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. Google Patents. Available at: https://patents.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. lookchem.com [lookchem.com]
An In-depth Technical Guide to Methyl 5-bromo-4-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract and Strategic Importance
Methyl 5-bromo-4-methylpicolinate, identified by CAS number 886365-06-6, is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its substituted pyridine core, featuring a bromine atom, a methyl group, and a methyl ester, presents a unique combination of reactive sites. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and critical applications, particularly its role as a key intermediate in the development of active pharmaceutical ingredients (APIs). The strategic positioning of the bromo and methyl groups allows for diverse chemical transformations, making it a valuable scaffold for generating molecular diversity in drug discovery programs.[2]
Physicochemical Properties and Characterization
A comprehensive understanding of a compound's physical and chemical properties is foundational for its effective use in synthesis.
Key Properties
The essential properties of this compound are summarized below, compiled from various chemical suppliers and databases.[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 886365-06-6 | [3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [3][4] |
| Molecular Weight | 230.06 g/mol | [4] |
| IUPAC Name | methyl 5-bromo-4-methylpyridine-2-carboxylate | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥96-97% | [3] |
| Storage Temperature | Room Temperature |
Spectroscopic Signature (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.5 ppm (s, 1H, H-6)
-
δ ~8.0 ppm (s, 1H, H-3)
-
δ ~3.9 ppm (s, 3H, -OCH₃)
-
δ ~2.5 ppm (s, 3H, Ar-CH₃)
-
-
Scientist's Note: The two aromatic protons are expected to appear as singlets due to the lack of ortho or meta coupling partners. Verifying the absence of coupling and the presence of the two methyl singlets at their expected shifts provides a strong confirmation of the structure. For unambiguous assignment, 2D NMR techniques like COSY and HMBC would be employed.[6]
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and logical synthetic route can be extrapolated from known transformations of pyridine derivatives.
A common strategy involves the functionalization of a pre-existing pyridine ring. A potential route could start from 2-amino-5-bromo-4-methylpyridine, proceeding through oxidation, esterification, and diazotization/hydrolysis steps.[7] However, a more direct approach, often employed in industrial settings, is the regioselective bromination of a suitable precursor.
Illustrative Synthetic Workflow
The following diagram outlines a logical, multi-step synthesis beginning from a commercially available picolinic acid derivative.
Caption: A plausible synthetic route to this compound.
Mechanistic Insight & Experimental Protocol
Step 1: N-Oxidation
-
Causality: The direct electrophilic bromination of methyl 4-methylpicolinate is challenging due to the deactivating effect of the ester group and the pyridine nitrogen. Converting the pyridine to its N-oxide derivative electronically enriches the ring, particularly at the 2- and 4- (and 6-) positions, making it more susceptible to electrophilic attack.
Step 2: Regioselective Bromination
-
Causality: The N-oxide group strongly directs incoming electrophiles. In this case, bromination is directed to the position para to the N-oxide (C5), away from the existing methyl group at C4. N-Bromosuccinimide (NBS) is a common, safer alternative to liquid bromine for this transformation.
Step 3: Deoxygenation
-
Causality: The final step is the removal of the N-oxide to restore the pyridine ring. Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are effective for this reduction.
Protocol: Illustrative Synthesis via N-Oxide Intermediate
-
Materials: Methyl 4-methylpicolinate, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), N-Bromosuccinimide (NBS), Acetonitrile, Phosphorus trichloride (PCl₃).
-
Step 1: Oxidation: Dissolve Methyl 4-methylpicolinate (1.0 eq) in DCM. Cool to 0 °C. Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench with aqueous sodium thiosulfate solution and extract the product.
-
Step 2: Bromination: Dissolve the resulting N-oxide (1.0 eq) in acetonitrile. Add NBS (1.1 eq) and heat the mixture to 50-60 °C for 2-4 hours. Monitor by TLC. After cooling, remove the solvent under reduced pressure and purify the crude product.
-
Step 3: Deoxygenation: Dissolve the bromo N-oxide (1.0 eq) in DCM and cool to 0 °C. Add PCl₃ (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Carefully quench the reaction with ice-water and neutralize with aqueous sodium bicarbonate. Extract the final product, dry over anhydrous sodium sulfate, and purify by column chromatography.
Applications in Drug Discovery & Organic Synthesis
The true value of this compound lies in its utility as a versatile intermediate. The bromine atom at the C5 position is a key functional handle for introducing molecular complexity via cross-coupling reactions.[1][8]
Role as a Key Building Block
This compound serves as a critical precursor for creating more complex molecules, particularly APIs. The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide range of diseases.[1][2] The specific substitution pattern of this molecule allows chemists to build out complexity in a controlled manner.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[9]
-
Suzuki-Miyaura Coupling: This is arguably the most important reaction for this building block. It allows for the formation of a new carbon-carbon bond by coupling the pyridine core with an aryl or heteroaryl boronic acid or ester.[10][11] This is a primary method for constructing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine groups at the C5 position.
-
Sonogashira Coupling: This allows for the introduction of alkyne functionalities.
The following diagram illustrates the central role of this compound in these key transformations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]
- 4. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aurumpharmatech.com [aurumpharmatech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Methyl 5-bromo-4-methylpicolinate: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl 5-bromo-4-methylpicolinate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its molecular characteristics, synthetic pathways, chemical reactivity, and applications, offering field-proven insights for its effective use in research and development.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 886365-06-6) is a substituted pyridine derivative whose strategic arrangement of functional groups—a bromine atom, a methyl group, and a methyl ester—makes it a highly valuable intermediate.[1][2] The bromine atom, in particular, serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions.[3]
The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental design.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-4-methylpyridine-2-carboxylate | PubChem[2] |
| CAS Number | 886365-06-6 | PubChem[2] |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[2] |
| Molecular Weight | 230.06 g/mol | PubChem[2] |
| Monoisotopic Mass | 228.97384 Da | PubChem[2] |
| SMILES | CC1=CC(=NC=C1Br)C(=O)OC | PubChem[2] |
| Appearance | Off-white to light yellow powder | Various Suppliers |
| Purity | Typically ≥96-97% | CookeChem, Sigma-Aldrich[1][4] |
Synthesis Strategy and Chemical Reactivity
The synthesis and subsequent reactions of this compound are central to its utility. Understanding these transformations allows researchers to strategically incorporate this moiety into larger, more complex molecules.
General Synthetic Workflow
A common and logical approach to synthesizing this compound involves a two-step process starting from 4-methylpicolinic acid. The causality behind this workflow is straightforward: the acid is first protected as a methyl ester to prevent unwanted side reactions during the subsequent, often harsh, bromination step. Regioselective bromination is then performed on the activated pyridine ring to yield the final product.
Caption: Generalized synthetic workflow for this compound.
Key Chemical Reactivity
The true synthetic power of this compound lies in the reactivity of its functional groups:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is an excellent site for forming new carbon-carbon or carbon-heteroatom bonds. This makes it an ideal substrate for Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[3] This reactivity is fundamental to its role as a building block in drug discovery for exploring structure-activity relationships (SAR).
-
Ester Group Manipulation: The methyl ester at the 2-position can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, reduced to an alcohol, or used as a metal-binding pharmacophore in the design of enzyme inhibitors.[3]
Applications in Research and Drug Development
Substituted picolinates are prevalent scaffolds in medicinal chemistry due to their ability to act as bioisosteres of other aromatic systems and their capacity for metal chelation.
-
Scaffold for Complex Synthesis: As an intermediate, this compound is primarily used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[3][5] The strategic placement of its functional groups allows for sequential and controlled modifications.
-
Enzyme Inhibitor Development: Picolinic acid derivatives are actively investigated as inhibitors for various enzymes, notably metallo-β-lactamases (MBLs) like NDM-1, which are major contributors to antibiotic resistance.[3] The picolinate core can act as a metal-binding pharmacophore, chelating with the zinc ions in the enzyme's active site.[3] While this specific isomer is not explicitly cited in this role, its structural motifs are highly relevant to this field of research.
-
Versatile Building Block: The broader class of brominated methyl-pyridines serves as crucial intermediates in the synthesis of complex drug candidates, as demonstrated in patent literature for related compounds.[6]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical utility of this compound, the following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. The steps are designed to ensure reproducibility and high yield.
Objective: To synthesize Methyl 5-(4-methoxyphenyl)-4-methylpicolinate.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of dioxane. This pre-formation of the active catalyst complex is critical for ensuring efficient and reproducible catalytic turnover.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the main reaction flask. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The use of a mild organic solvent like ethyl acetate ensures efficient extraction of the product without reacting with it.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure coupled product.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related compounds suggest the following precautions.
-
Hazards: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended.[9]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery, medicinal chemistry, and materials science. Its well-defined structure and the predictable reactivity of its functional groups provide a reliable platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full synthetic potential.
References
- Methyl 5-bromo-4-methylpicolin
- Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328.
- Methyl 4-bromo-5-methylpicolinate | CAS 1256813-52-1. AMERICAN ELEMENTS.
- 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2.
- SAFETY DATA SHEET - Methyl bromoacet
- SAFETY DATA SHEET - 3-Bromo-4-methylpyridine. Fisher Scientific.
- SAFETY DATA SHEET - Generic Bromin
- 4-Bromo-5-methylpicolinic acid | 1196154-93-4. BLD Pharm.
- Methyl 5-bromo-3-methylpicolin
- Methyl 4-bromo-6-methylpicolin
- Methyl 5-bromo-6-methylpicolin
- Methyl 4-bromo-5-methylpicolin
- Methyl 5-broMo-6-Methylpicolin
- Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innov
- Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Methyl 5-bromo-4-methylpicolin
- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
Sources
- 1. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]
- 2. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 1256813-52-1|Methyl 4-bromo-5-methylpicolinate|BLD Pharm [bldpharm.com]
Spectroscopic Profile of Methyl 5-bromo-4-methylpicolinate: A Technical Guide
Introduction
Methyl 5-bromo-4-methylpicolinate (CAS No. 886365-06-6) is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and materials science.[1][2] As with any compound destined for high-value applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its atomic connectivity and chemical environment. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from closely related analogues to provide a robust, predictive analysis. The methodologies detailed herein represent the gold standard for the acquisition and interpretation of spectroscopic data for novel organic compounds.
Chemical Structure and Properties
-
IUPAC Name: Methyl 5-bromo-4-methylpyridine-2-carboxylate[1]
-
Molecular Formula: C₈H₈BrNO₂[2]
-
Molecular Weight: 230.06 g/mol [2]
-
Structure:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum of this compound is expected to show four distinct signals, corresponding to the two aromatic protons and the two methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~8.55 | Singlet | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. Its chemical shift is influenced by the electron-withdrawing nature of the pyridine nitrogen. |
| ~7.95 | Singlet | 1H | H-3 | The proton at position 3 is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. |
| ~3.95 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically resonate in this region. |
| ~2.50 | Singlet | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring are expected in this region. |
Predicted spectrum acquired in CDCl₃ at 400 MHz.
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~165.0 | C=O | The carbonyl carbon of the methyl ester is expected in this region. |
| ~151.0 | C-2 | The carbon bearing the carboxylate group is significantly deshielded. |
| ~149.0 | C-6 | The carbon adjacent to the nitrogen is deshielded. |
| ~146.0 | C-4 | The carbon attached to the methyl group. |
| ~125.0 | C-3 | Aromatic CH carbon. |
| ~118.0 | C-5 | The carbon bearing the bromine atom is expected to be shifted to this region due to the heavy atom effect. |
| ~52.5 | -OCH₃ | The carbon of the ester's methyl group. |
| ~18.0 | Ar-CH₃ | The carbon of the aromatic methyl group. |
Predicted spectrum acquired in CDCl₃ at 100 MHz.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the standard procedure for obtaining high-quality NMR spectra.
Caption: Workflow for FTIR sample preparation and data acquisition via the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing valuable structural information. [3][4]
| m/z | Predicted Fragment | Rationale |
|---|---|---|
| 231/229 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio). |
| 200/198 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 172/170 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 119 | [M - Br - OCH₃]⁺ | Subsequent loss of bromine and the methoxy radical. |
Experimental Protocol for EI-MS Data Acquisition
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Synthesis Overview
A common laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid. [5]
Caption: Fischer esterification synthesis of the title compound.
Understanding the synthetic route is crucial for spectroscopic analysis as it provides insights into potential starting material carryover or side-product formation that may be observed in the spectra.
Conclusion
The predicted spectroscopic data and standardized protocols presented in this guide provide a comprehensive framework for the characterization of this compound. By combining ¹H NMR, ¹³C NMR, FTIR, and MS, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their downstream applications.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- White Bear Photonics. (2025, June 20). Unlocking FTIR: From Fundamentals to Sample Prep.
- Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from a university chemistry department's website.
- UniTechLink. (2023). Step-by-step Analysis of FTIR.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from CU Boulder Organic Chemistry website.
- Wikipedia. (n.d.). Electron ionization.
- LibreTexts Chemistry. (2022, July 3). 3.1: Electron Ionization.
- Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods.
- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?
- Creative Proteomics. (n.d.). Electron Ionization.
- Unknown. (n.d.). NMR Data Processing.
- LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.
- Schorn, C. (2002).
- Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- AccelaChemBio. (n.d.). 886365-06-6, this compound.
- BLD Pharm. (n.d.). 886365-06-6|this compound.
- CookeChem. (n.d.). This compound , 96% , 886365-06-6.
- Ambeed. (n.d.). 886365-06-6 | this compound | Bromides.
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- Sigma-Aldrich. (n.d.). This compound | 886365-06-6.
- BLD Pharm. (n.d.). 1196154-93-4|4-Bromo-5-methylpicolinic acid.
- Aurum Pharmatech. (n.d.). Buy this compound | 886365-06-6.
- Benchchem. (n.d.). 5-Bromo-6-methylpicolinaldehyde | 137778-18-8.
- Chemicalbook. (2025, October 14). 5-BROMO-4-METHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 886365-06-6.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-3-methylpicolinate | 213771-32-5.
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023, m1623.
- Ambeed. (n.d.). 886365-02-2 | 5-Bromo-4-methylpyridine-2-carboxylic acid | Bromides.
Sources
1H NMR and 13C NMR spectrum of Methyl 5-bromo-4-methylpicolinate.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 5-bromo-4-methylpicolinate
Introduction: The Structural Imperative of Substituted Pyridines
In the landscape of modern drug development and materials science, pyridine derivatives represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates robust and unequivocal methods for structural characterization.[1] Among the most powerful of these methods is Nuclear Magnetic Resonance (NMR) spectroscopy, which provides an unparalleled window into the molecular architecture, connectivity, and electronic environment of a compound.[1]
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of This compound (IUPAC Name: Methyl 5-bromo-4-methylpyridine-2-carboxylate). As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and foundational NMR principles to present a predictive but highly accurate spectral interpretation. This approach, rooted in established substituent effects and empirical data, serves as a reliable framework for researchers encountering this or structurally similar molecules. We will delve into the expected chemical shifts, coupling patterns, and the advanced 2D NMR techniques required for unambiguous structural validation.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR data, the following standardized numbering scheme for this compound will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
Part 1: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information about the electronic environment of protons in the molecule. The chemical shifts are influenced by proximity to the electronegative nitrogen atom, the electron-withdrawing effects of the bromine atom and the methoxycarbonyl group, and the electron-donating nature of the methyl group.[1][2]
Expected Chemical Shifts and Multiplicities
The aromatic protons on a pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the ring's diamagnetic anisotropy and the influence of the nitrogen atom.[1] Protons alpha to the nitrogen (at C2 and C6) are the most deshielded.[1][3]
-
H6 (Position 6): This proton is alpha to the ring nitrogen, placing it in the most deshielded environment. Its signal is expected to be a singlet and appear furthest downfield.
-
H3 (Position 3): This proton is beta to the nitrogen and ortho to the electron-withdrawing methoxycarbonyl group, which will also shift it downfield. It is expected to appear as a singlet.
-
C10-H₃ (Ester Methyl Protons): The protons of the methoxy group are in a relatively standard environment. Based on data for methyl picolinate, their chemical shift will be around δ 3.9-4.0 ppm.[4] This will be a sharp singlet integrating to 3 protons.
-
C11-H₃ (Ring Methyl Protons): The protons of the methyl group attached to the pyridine ring will appear as a singlet. Its chemical shift will be influenced by the adjacent bromine and the overall aromatic system.
Data Summary: Predicted ¹H NMR
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H6 | 8.4 - 8.6 | Singlet (s) | 1H | Alpha to electronegative nitrogen; most deshielded aromatic proton.[1] |
| H3 | 8.1 - 8.3 | Singlet (s) | 1H | Beta to nitrogen, ortho to electron-withdrawing ester group. |
| OCH₃ (C10) | 3.9 - 4.1 | Singlet (s) | 3H | Typical range for a methyl ester on an aromatic ring.[4] |
| CH₃ (C11) | 2.5 - 2.7 | Singlet (s) | 3H | Aromatic methyl group influenced by adjacent bromine. |
Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents and the nitrogen heteroatom.
Expected Chemical Shifts
-
Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C2, C6) are significantly shifted downfield. The carbon bearing the bromine (C5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbons ortho and para to the bromine will be deshielded.
-
Carbonyl Carbon (C7): The ester carbonyl carbon will appear in the characteristic downfield region for esters, typically around δ 165 ppm.
-
Methyl Carbons (C10, C11): The ester methoxy carbon (C10) will be in the δ 50-55 ppm range, while the ring methyl carbon (C11) will be further upfield, typically δ 18-25 ppm.
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (C=O) | 164 - 166 | Typical chemical shift for an ester carbonyl carbon.[5] |
| C2 | 149 - 152 | Alpha to nitrogen and attached to the ester group, causing significant deshielding. |
| C6 | 148 - 151 | Alpha to nitrogen, highly deshielded. |
| C4 | 145 - 148 | Attached to the methyl group. |
| C3 | 125 - 128 | Beta to nitrogen, influenced by adjacent ester. |
| C5 | 118 - 122 | Attached to bromine; the heavy atom effect causes a relative upfield shift. |
| C10 (OCH₃) | 52 - 54 | Standard chemical shift for an ester methoxy carbon.[5] |
| C11 (CH₃) | 20 - 23 | Typical range for a methyl group on an aromatic ring. |
Part 3: Structural Verification with 2D NMR Spectroscopy
While 1D NMR provides substantial information, 2D NMR experiments are essential for the definitive and unambiguous assignment of all proton and carbon signals, especially in complex or highly substituted molecules.[1]
Key 2D NMR Experiments
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, no cross-peaks are expected between the aromatic protons H3 and H6, as they are separated by five bonds and exhibit no scalar coupling. This absence of correlation is a key piece of confirmatory data.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would be used to definitively link H3 to C3, H6 to C6, the C10 protons to the C10 carbon, and the C11 protons to the C11 carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). The expected key HMBC correlations are visualized below and would serve to piece the molecular puzzle together unequivocally.
Visualization of Key HMBC Correlations
Caption: Predicted key HMBC correlations for structural confirmation.
Part 4: Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
Workflow for NMR Analysis
Caption: Standard workflow for complete NMR-based structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required if solubility is poor.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, DSS or TSP is used.[6]
-
Ensure the solution is clear and free of particulate matter.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. Use the solvent deuterium lock signal for this purpose.
-
-
1D Spectrum Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of approximately 16 ppm, centered around 8 ppm, is appropriate. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 240 ppm is standard.
-
-
2D Spectra Acquisition:
-
Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC spectra using the manufacturer's recommended pulse programs and parameters. These experiments are crucial for definitive assignments.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra manually to ensure pure absorption lineshapes.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H spectrum.
-
Reference the spectra by setting the TMS signal to 0.00 ppm in both ¹H and ¹³C dimensions. If residual solvent peaks are used for referencing, consult established tables for their correct chemical shifts.[6][8]
-
Conclusion
This guide provides a detailed, predictive framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have outlined the expected spectral features, including chemical shifts and signal multiplicities. Furthermore, we have detailed the critical role of 2D NMR experiments, particularly HMBC, in providing the unambiguous correlations necessary for complete structural verification. The provided experimental protocol offers a robust methodology for acquiring high-quality data. This comprehensive approach ensures that researchers can confidently identify and characterize this important heterocyclic building block, facilitating its application in scientific research and development.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate. National Center for Biotechnology Information.
- Abramov, P. A., et al. (2019). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences: Chemistry.
- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- ChemicalBook. (n.d.). Methyl picolinate(2459-07-6) 1H NMR spectrum.
- LibreTexts Chemistry. (2023). 5.5: Chemical Shift.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Chiavazza, C., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. Methyl picolinate(2459-07-6) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl picolinate(2459-07-6) 13C NMR spectrum [chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Technical Guide to the Solubility of Methyl 5-bromo-4-methylpicolinate in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 5-bromo-4-methylpicolinate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document will delve into the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and detailed, field-proven methodologies for empirical solubility determination.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol .[1][2][3] Its structure, featuring a pyridine ring, a bromine atom, a methyl group, and a methyl ester, dictates its physicochemical properties and, consequently, its solubility in various solvents. Understanding its solubility is a critical first step in a multitude of applications, including reaction chemistry, formulation development, purification, and analytical characterization.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |
| Molecular Weight | 230.06 g/mol | [1][2][3] |
| Appearance | White to light yellow solid | [4] |
| Predicted Boiling Point | 319.8±37.0 °C | [4] |
| Predicted pKa | 0.16±0.10 | [4] |
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by a combination of factors, including the intermolecular forces between the solute and solvent molecules, and the energy required to break the crystal lattice of the solute.
The "Like Dissolves Like" Principle
A fundamental concept in predicting solubility is the principle of "like dissolves like".[5][6][7][8][9] This principle states that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents readily dissolve polar and ionic solutes.
-
Nonpolar Solvents are effective at dissolving nonpolar solutes.
This compound possesses both polar and nonpolar characteristics. The pyridine ring with its nitrogen atom, the ester group, and the bromine atom contribute to its polarity. The methyl groups and the aromatic ring itself introduce nonpolar character. Therefore, its solubility will be a nuanced interplay of these features with the chosen solvent.
Crystal Lattice Energy
For a solid to dissolve, the energy released from the interaction of the solute molecules with the solvent molecules (solvation energy) must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice (lattice energy).[10][11][12][13][14] Compounds with very high lattice energies are often less soluble, even in solvents where favorable intermolecular interactions are possible.[12]
Predicted Solubility Profile of this compound
Based on its structure, we can predict the likely solubility of this compound in common laboratory solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of the nitrogen atom and ester group allows for some hydrogen bonding with protic solvents. However, the overall nonpolar character from the pyridine ring, methyl groups, and bromine atom will likely limit high solubility in highly polar solvents like water. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. The absence of strong hydrogen bonding networks in these solvents, compared to protic solvents, often makes them better at solvating moderately polar organic compounds. |
| Nonpolar | Hexanes, Toluene | Low | The significant polarity introduced by the heteroatoms and the ester group will likely make it poorly soluble in entirely nonpolar solvents. |
Experimental Determination of Solubility
Given the absence of readily available experimental data, empirical determination is necessary. The following protocols are standard methods for accurately measuring solubility in a laboratory setting.
Visual Assessment for Qualitative Solubility
This method provides a rapid, qualitative or semi-quantitative estimation of solubility.
Protocol:
-
Preparation: Add a small, known amount (e.g., 1-5 mg) of this compound to a clean, dry vial.
-
Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to the vial.
-
Mixing: Vigorously mix the sample by vortexing or sonication for a set period (e.g., 1-2 minutes).[15]
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles. A clear solution indicates that the compound is soluble at that concentration.[15][16]
-
Titration: If the solid dissolves completely, add another known amount of the compound and repeat the process until undissolved solid remains. If the initial amount does not dissolve, incrementally add more solvent until a clear solution is obtained.
-
Classification: The solubility can then be classified based on the amount of solvent required to dissolve a given amount of solute.
Quantitative Determination by UV/Vis Spectroscopy
For compounds with a UV chromophore, like this compound, UV/Vis spectroscopy offers a reliable method for quantifying solubility.[17][18][19][20][21]
Protocol:
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid at the bottom.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved solids.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax).
-
Quantification: Calculate the concentration of the saturated solution using a pre-established calibration curve of known concentrations of the compound in the same solvent.
High-Performance Liquid Chromatography (HPLC) for Precise Quantification
HPLC is a highly accurate and widely used method for determining solubility, especially for complex mixtures or when high precision is required.[22][23][24][25][26]
Protocol:
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the UV/Vis spectroscopy protocol.
-
Sample Preparation: Filter the supernatant through a syringe filter (e.g., 0.22 µm).
-
Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC detector.
-
Analysis: Inject the diluted sample into an HPLC system equipped with a suitable column and a UV detector set to an appropriate wavelength.
-
Quantification: Determine the concentration of the compound by comparing the peak area to a calibration curve generated from standards of known concentrations.
Visualizing the Experimental Workflow
The general workflow for determining solubility can be visualized as follows:
Caption: A generalized workflow for the quantitative determination of solubility.
Safety Information
While a specific safety data sheet (SDS) for this compound was not found, related compounds suggest that it should be handled with care.[27][28][29] Standard laboratory safety practices should be followed. Assume the compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[27][29] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
While specific, published solubility data for this compound is scarce, a strong predictive assessment can be made based on its molecular structure and the fundamental principles of solubility. It is anticipated to have moderate to high solubility in polar aprotic solvents, with lower solubility in polar protic and nonpolar solvents. For definitive quantitative data, the experimental protocols outlined in this guide provide robust and reliable methods for its determination. Accurate solubility data is essential for the effective application of this compound in research and development.
References
- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
- Study.com. (n.d.). Explain the phrase "like dissolves like.".
- The Fountain Magazine. (n.d.). Like Dissolves Like.
- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.
- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility.
- PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
- ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- QuickTakes. (n.d.). Student Question : How is crystal lattice energy used to predict solubility and reactivity?.
- Medium. (2022, July 11). Create a Flowchart using Graphviz Dot.
- Chemistry Stack Exchange. (2014, July 13). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility.
- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
- ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- NIH. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.
- Joel Dare. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot.
- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE.
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- American Elements. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- Graphviz. (2024, September 28). DOT Language.
- SynZeal. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). Methyl 5-bromo-3-methylpicolinate.
- Cell Press. (n.d.). Measuring solubility automatically with vision.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Scribd. (n.d.). Solubility Verification Methods | PDF.
- PubChem. (2025, August 30). 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
Sources
- 1. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]
- 5. fiveable.me [fiveable.me]
- 6. homework.study.com [homework.study.com]
- 7. fountainmagazine.com [fountainmagazine.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rootspress.org [rootspress.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pharmaguru.co [pharmaguru.co]
- 24. researchgate.net [researchgate.net]
- 25. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 26. improvedpharma.com [improvedpharma.com]
- 27. synzeal.com [synzeal.com]
- 28. fishersci.com [fishersci.com]
- 29. Methyl 5-bromo-3-methylpicolinate | 213771-32-5 [sigmaaldrich.com]
Introduction: The Strategic Value of a Functionalized Picolinate
An In-depth Technical Guide to the Reactivity Profile of Methyl 5-bromo-4-methylpicolinate
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance.[1] Among these, the pyridine ring is a privileged structural motif found in a significant number of FDA-approved drugs.[2] this compound is a highly functionalized pyridine derivative that serves as a versatile and strategic building block for the synthesis of complex molecular architectures. Its utility stems from the orthogonal reactivity of its distinct functional groups: a reactive carbon-bromine bond poised for cross-coupling, a modifiable methyl ester, and the inherent electronic properties of the pyridine ring itself.
This guide provides an in-depth exploration of the reactivity profile of this compound. We will move beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Molecular Architecture and Key Reactive Centers
The reactivity of this compound is dictated by three primary functional centers. Understanding the interplay between these groups is crucial for designing successful synthetic strategies.
-
The C5-Bromine Bond: This is the most prominent site for synthetic elaboration. The C(sp²)-Br bond is a classic handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3]
-
The C2-Methyl Ester: The ester group offers a secondary site for modification. It can undergo hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or conversion to an amide, providing avenues for scaffold modification or the introduction of new pharmacophoric elements.[4][5]
-
The Pyridine Ring: The nitrogen atom imparts a basic character to the molecule and influences the electronic distribution of the ring, activating it towards certain transformations while also presenting a potential site for catalyst inhibition in cross-coupling reactions.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Condition | Purpose / Comment |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | SPhos, XPhos, RuPhos | Bulky ligands prevent catalyst inhibition by the pyridine N. [6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for efficient transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aqueous mixtures often accelerate the reaction. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Table 1: Summary of Typical Suzuki-Miyaura Reaction Parameters.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful method for constructing carbon-nitrogen bonds, coupling the bromopyridine with a primary or secondary amine. [7]It is invaluable for creating libraries of aminopyridine derivatives, a common scaffold in pharmacologically active molecules. [7] Mechanistic Insight & Experimental Causality: Similar to the Suzuki coupling, the mechanism involves oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination. [7]The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is critical to deprotonate the amine complex without competing in other side reactions. [8]The use of chelating bis(phosphine) ligands helps overcome the chelation effect of the pyridine substrate on the palladium catalyst. [1]For volatile amines, conducting the reaction in a sealed tube is a practical strategy to maintain the concentration of the amine and drive the reaction to completion. [1][8] Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealable reaction tube with this compound (1.0 eq.), the palladium precatalyst (e.g., [Pd₂(dba)₃] at 2.5 mol%), a suitable phosphine ligand (e.g., (±)-BINAP at 7.5 mol%), and sodium tert-butoxide (1.4 eq.). [9]2. Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq.).
-
Sealing & Heating: Securely seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring & Work-up: After consumption of the starting material (monitored by TLC/LC-MS), cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate, wash with brine, and dry the organic phase over MgSO₄. [9]5. Purification: After filtration and solvent evaporation, purify the residue by column chromatography or recrystallization.
| Parameter | Typical Condition | Purpose / Comment |
| Catalyst | [Pd₂(dba)₃], Pd(OAc)₂ | Common and effective palladium precatalysts. [9] |
| Ligand | BINAP, Xantphos, dppf | Bidentate ligands stabilize the catalyst and prevent side reactions. [1] |
| Base | NaOt-Bu, LHMDS | Strong, non-nucleophilic base is required for amido complex formation. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80 - 110 °C | Drives the reaction, especially for less reactive amines. |
Table 2: Summary of Typical Buchwald-Hartwig Amination Parameters.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromopyridine with a terminal alkyne. This reaction is one of the most effective methods for synthesizing substituted alkynes and conjugated enynes. [10][11] Mechanistic Insight & Experimental Causality: The reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst. [12]The palladium cycle mirrors other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. [12]The use of an amine base, such as triethylamine (Et₃N), is crucial as it serves both as the base to deprotonate the alkyne and often as a solvent or co-solvent. [10]Copper(I) iodide (CuI) is the standard co-catalyst for this transformation.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), a ligand (e.g., PPh₃ at 5 mol%), and Copper(I) iodide (CuI at 5 mol%). [3]2. Reagent Addition: Add anhydrous DMF, followed by this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and triethylamine. [3]3. Heating: Heat the reaction mixture to 100 °C and stir for 3-5 hours. [10]4. Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product via column chromatography.
Functional Group Transformations of the Methyl Ester
The methyl ester at the C2 position provides a secondary handle for diversification.
Saponification (Ester Hydrolysis)
The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding 5-bromo-4-methylpicolinic acid. This is typically achieved under basic conditions.
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water.
-
Base Addition: Add lithium hydroxide (LiOH, ~2.0 eq.) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Reduction to Alcohol or Aldehyde
The ester can be reduced to the corresponding primary alcohol or, under carefully controlled conditions, to the aldehyde.
-
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF will cleanly reduce the ester to (5-bromo-4-methylpyridin-2-yl)methanol. [5]* Reduction to Aldehyde: Using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) can stop the reduction at the aldehyde stage. [5]This intermediate is a valuable precursor for further reactions like reductive amination or Wittig reactions.
Caption: Primary reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SNAr) is a theoretical possibility. For an SNAr reaction to be viable, the aromatic ring must be sufficiently electron-deficient, and a good leaving group must be present. The picolinate ester is an electron-withdrawing group, which helps activate the ring. However, bromide is a moderately good leaving group. SNAr reactions on this substrate would likely require a strong nucleophile and potentially harsh conditions (high temperature). This pathway is generally less favored compared to the more versatile and milder cross-coupling methods. [13]
Conclusion
This compound is a strategically designed building block whose reactivity is dominated by the versatile C-Br bond, making it an exceptional substrate for palladium-catalyzed cross-coupling reactions. The Suzuki, Buchwald-Hartwig, and Sonogashira couplings provide reliable and high-yielding pathways to a vast array of complex derivatives. Secondary modifications of the methyl ester group further enhance its synthetic utility. A thorough understanding of the mechanistic principles behind these reactions, particularly the methods to overcome catalyst inhibition by the pyridine moiety, allows researchers to fully exploit the potential of this valuable intermediate in the pursuit of novel therapeutics and functional materials.
References
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Unsted, J. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett, 24(10), 1293-1296. [Link]
- Lee, S., & Beare, N. A. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- Lee, S., & Beare, N. A. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. PharmaCompass. [Link]
- Lee, S., & Beare, N. A. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Hussain, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(23), 4386. [Link]
- Chempanda (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda Blog. [Link]
- Al-Masri, H. A., & El-Abadelah, M. M. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. PharmaCompass. [Link]
- Crooks, J. (2018). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- LibreTexts Chemistry (2023). 21.6 Chemistry of Esters. LibreTexts. [Link]
- Kwan, E. E., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(21), 6754–6765. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Reactive Sites of Methyl 5-bromo-4-methylpicolinate
Foreword: Unveiling the Synthetic Potential of a Versatile Pyridine Building Block
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Methyl 5-bromo-4-methylpicolinate, a substituted pyridine derivative, presents itself as a molecule of significant synthetic utility. Its carefully arranged functional groups offer a palette of reactive sites, each amenable to a diverse array of chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core reactive sites of this molecule. We will delve into the underlying principles governing its reactivity and furnish practical, field-proven insights into its synthetic manipulation. Our approach is to not merely list reactions, but to explain the why behind the how, empowering the reader to rationally design and execute synthetic strategies with this versatile building block.
The Molecular Architecture: An Electronic Overview
To comprehend the reactivity of this compound, we must first dissect its electronic landscape. The pyridine ring, an electron-deficient heterocycle, is the central determinant of the molecule's chemical personality. The nitrogen atom's electron-withdrawing inductive effect, coupled with its ability to stabilize negative charge in reaction intermediates, profoundly influences the reactivity of the ring's substituents.
The key functional groups and their inherent reactivity are:
-
The C5-Bromine Atom: Positioned on the electron-deficient pyridine ring, this bromine atom is an excellent leaving group in both transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
-
The C2-Methyl Ester: This group is susceptible to nucleophilic acyl substitution, allowing for hydrolysis, amidation, or reduction to the corresponding alcohol. Its electron-withdrawing nature further activates the pyridine ring.
-
The C4-Methyl Group: While generally less reactive than the other sites, the protons of this methyl group are weakly acidic and can be functionalized under specific conditions. Oxidation to the corresponding carboxylic acid is also a feasible transformation.[1][2][3]
-
The Pyridine Nitrogen: As a heteroatom with a lone pair of electrons, the pyridine nitrogen can act as a nucleophile or a base. It is also susceptible to oxidation, forming an N-oxide, which can modulate the reactivity of the entire ring system.[4][5]
The interplay of these functionalities makes this compound a rich substrate for synthetic exploration.
The Workhorse of Functionalization: The C5-Bromine Atom
The bromine atom at the 5-position is arguably the most versatile handle for molecular elaboration. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The C-Br bond in this compound is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a common catalytic cycle, illustrated below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a highly reliable method for forming carbon-carbon bonds between the pyridine ring and a wide variety of organoboron reagents.[6][7][8]
Reaction Principle: The reaction couples an organoboronic acid or ester with the aryl bromide in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[8][9]
Experimental Protocol: A Representative Procedure
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These catalysts are commercially available and have a broad substrate scope. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence the reaction rate and yield; stronger bases are sometimes required for less reactive boronic acids. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | The aqueous component is often necessary for the dissolution of the base and to facilitate the catalytic cycle. |
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[10][11][12] This reaction allows for the coupling of the C5-position with a wide range of primary and secondary amines.
Reaction Principle: A palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of the aryl bromide with an amine in the presence of a strong base. The choice of ligand is critical for achieving high yields and accommodating a broad range of amine substrates.[13]
Experimental Protocol: A General Guideline
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos, 0.04 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).
-
Substrate Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent and Reaction: Add a dry, degassed solvent like toluene or dioxane. Seal the vessel and heat the mixture to 80-120 °C with stirring. Monitor the reaction's progress.
-
Quenching and Isolation: After completion, cool the reaction, carefully quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The subsequent work-up and purification follow standard procedures.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with XPhos or SPhos | These bulky, electron-rich phosphine ligands are highly effective for a wide range of amines. |
| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
The versatility of the C5-bromo group extends to other important transformations:
-
Heck Reaction: Couples the aryl bromide with an alkene to form a new C-C double bond.[14][15][16]
-
Sonogashira Coupling: Reacts with a terminal alkyne to produce an arylalkyne.[17][18][19]
-
Stille Coupling: Utilizes an organotin reagent as the coupling partner.[20][21][22]
The general principles of these reactions are similar to the Suzuki and Buchwald-Hartwig couplings, involving a palladium catalyst and specific reaction conditions tailored to the nucleophilic partner.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are often preferred, direct nucleophilic aromatic substitution (SNAr) can be a viable alternative under certain conditions, particularly with strong nucleophiles. The electron-deficient nature of the pyridine ring facilitates this reaction pathway.
Reaction Principle: A potent nucleophile attacks the carbon bearing the bromine atom, forming a Meisenheimer-like intermediate. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, stabilizing the intermediate. Subsequent expulsion of the bromide ion yields the substituted product.
Applicability and Limitations: This reaction is typically effective with strong nucleophiles such as alkoxides, thiolates, and some amines, often requiring elevated temperatures. For less reactive nucleophiles, the harsh conditions can lead to side reactions.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Formation of Organometallic Intermediates
The C5-bromo substituent can also be converted into a nucleophilic center through the formation of organometallic reagents.
-
Lithiation: Halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) at low temperatures can generate the corresponding 5-lithiopyridine derivative.[1][3][4] This highly reactive intermediate can then be quenched with various electrophiles.
-
Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent.[23][24][25][26][27] This provides a less reactive but still highly useful nucleophile for reactions with aldehydes, ketones, and other electrophiles.
Caution: These reactions require strictly anhydrous conditions and are often performed at low temperatures to avoid side reactions.
The Versatile Ester: The C2-Methyl Ester Group
The methyl ester at the C2-position offers another key site for molecular diversification. Its reactivity is characteristic of carboxylic acid derivatives.
Hydrolysis to the Carboxylic Acid
The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Experimental Protocol: Basic Hydrolysis
-
Reaction: Dissolve this compound in a suitable solvent such as methanol or THF. Add an aqueous solution of a strong base (e.g., 1 M NaOH or LiOH).
-
Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, acidify the reaction mixture with a mineral acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
Isolation: The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, it can be extracted into an organic solvent.
Amidation: Forming Amide Bonds
Direct reaction with amines can convert the ester into the corresponding amide. This transformation is often facilitated by heating or by the use of Lewis acid catalysts.
Reduction to the Alcohol
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to the corresponding primary alcohol, (5-bromo-4-methylpyridin-2-yl)methanol.
Experimental Protocol: A Standard Reduction Procedure
-
Setup: In a dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to 0 °C.
-
Addition: Slowly add a solution of this compound in the same solvent to the LiAlH₄ suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).
-
Isolation: Filter the resulting solids and wash with an organic solvent. The filtrate contains the desired alcohol, which can be purified by standard methods.
The Less-Explored Frontier: The C4-Methyl Group
The methyl group at the C4-position is the least reactive site on the molecule, but it is by no means inert.
Oxidation to the Carboxylic Acid
Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid.[1][2][3][5][28][29][30] This transformation can be challenging due to the potential for over-oxidation or reaction at other sites.
Potential Oxidizing Agents:
-
Potassium permanganate (KMnO₄)
-
Selenium dioxide (SeO₂)
The choice of oxidant and reaction conditions must be carefully optimized to achieve the desired transformation selectively.
Modulating Reactivity: The Pyridine Nitrogen
The pyridine nitrogen is a key player in the overall reactivity of the molecule.
N-Oxidation: A Gateway to New Reactivity
Oxidation of the pyridine nitrogen to an N-oxide can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[4][5]
Caption: General scheme for the N-oxidation of a pyridine.
The formation of the N-oxide has several important consequences:
-
Altered Ring Electronics: The N-oxide group is strongly electron-donating through resonance and electron-withdrawing inductively. This can alter the regioselectivity of subsequent reactions on the pyridine ring.
-
Enhanced Reactivity: The N-oxide can activate the C2 and C6 positions for nucleophilic attack.
-
Further Functionalization: The N-oxide itself can be a functional group for further transformations.
Conclusion: A Molecule of Strategic Importance
This compound is a highly valuable and versatile building block in synthetic organic chemistry. Each of its functional groups presents a distinct opportunity for chemical modification, from the robust and reliable palladium-catalyzed cross-coupling reactions at the C5-bromo position to the more nuanced transformations of the methyl ester, methyl group, and pyridine nitrogen. A thorough understanding of the electronic nature of this molecule and the interplay of its reactive sites empowers the synthetic chemist to strategically design and execute complex synthetic routes. The protocols and principles outlined in this guide provide a solid foundation for unlocking the full synthetic potential of this important heterocyclic intermediate.
References
- Oxidation of methyl-pyridines. (n.d.). Google Patents.
- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. (n.d.).
- The methods for pyridines synthesis and methyl group oxidative carbonylation. (n.d.). ResearchGate.
- Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (n.d.). Journal of the Chemical Society C.
- OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. (n.d.). ACS Publications.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (n.d.). Google Patents.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Heck reaction. (n.d.). In Wikipedia.
- Picoline-N-oxide. (n.d.). In Wikipedia.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). ACS Publications.
- Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications.
- The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. (2022, March 14). Digital Commons @PVAMU.
- Suzuki reaction. (n.d.). In Wikipedia.
- Oxidation of methyl-pyridines. (n.d.). Google Patents.
- Stille reaction. (n.d.). In Wikipedia.
- AMINES AS NUCLEOPHILES. (n.d.). Chemguide.
- Stille Coupling. (2023, June 30). Chemistry LibreTexts.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Conditions of Stille and Suzuki reactions on benzothienopyrimidinone derivative 2. (n.d.). ResearchGate.
- Proposed mechanistic sequence for nucleophilic substitution of primary amines 1 or 5 with alkyl halides 2. (n.d.). ResearchGate.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]
- 6. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 24. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 25. web.alfredstate.edu [web.alfredstate.edu]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
Methyl 5-bromo-4-methylpicolinate: A Versatile Scaffold for Innovations in Drug Discovery and Chemical Synthesis
Abstract
Methyl 5-bromo-4-methylpicolinate has emerged as a pivotal heterocyclic building block in modern organic synthesis. Its strategic placement of a bromine atom, a methyl group, and a methyl ester on a pyridine core provides a trifecta of reactive sites, enabling extensive chemical modifications. This guide delves into the core applications of this compound, presenting its utility as a versatile precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. We will explore the causality behind its reactivity, provide detailed, field-proven protocols for its key transformations, and illustrate the logical workflows that underscore its value in research and development.
Core Molecular Profile and Reactivity
This compound is a substituted pyridine derivative valued for its role as a synthetic intermediate.[1] The molecule's utility is derived from its distinct functional groups, which can be manipulated with a high degree of chemoselectivity.
| Property | Value | Source(s) |
| IUPAC Name | methyl 5-bromo-4-methylpyridine-2-carboxylate | [2] |
| CAS Number | 886365-06-6 | [2][3] |
| Molecular Formula | C₈H₈BrNO₂ | [2][3] |
| Molecular Weight | 230.06 g/mol | [2][3] |
| Appearance | Off-white to light yellow powder | [4] |
The reactivity of this compound is governed by three primary sites:
-
The C5-Bromine Atom : The bromine atom is the most versatile functional handle. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[5] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, serving as the primary method for scaffold diversification.
-
The C2-Methyl Ester : This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other derivatives. The carboxylate moiety is particularly significant in medicinal chemistry, where it can act as a metal-binding pharmacophore, for instance, in the design of metalloenzyme inhibitors.[5]
-
The Pyridine Ring : The nitrogen atom and the substituted ring system influence the molecule's electronic properties and can be involved in further functionalization or be a key part of the final molecule's pharmacophore.
Protocol: Synthesis of Methyl 4-methyl-5-(phenyl)picolinate
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq) or a suitable ligand like SPhos
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 230 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in a small amount of the dioxane/water solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Add the degassed 4:1 dioxane/water solvent (e.g., 5 mL).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. [6] 7. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
-
Ester Hydrolysis to Carboxylic Acid
This transformation is crucial for applications where the carboxylic acid functionality is required, such as in the synthesis of MBL inhibitors.
[5]Protocol: Synthesis of 5-Bromo-4-methylpicolinic Acid
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve this compound (e.g., 230 mg, 1.0 mmol) in a mixture of THF (3 mL) and water (1 mL) in a round-bottom flask.
-
Add LiOH (e.g., 36 mg, 1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield 5-bromo-4-methylpicolinic acid.
-
Conclusion
This compound stands out as a high-value, versatile intermediate for chemical research. Its well-defined reactive sites allow for predictable and efficient synthetic transformations, primarily through robust palladium-catalyzed cross-coupling reactions and standard functional group interconversions. The strategic importance of this building block is evident in its application across diverse fields, from the rational design of novel pharmaceuticals and agrochemicals to the construction of advanced functional materials. The protocols and workflows detailed in this guide provide a validated foundation for researchers to unlock the full synthetic potential of this powerful chemical scaffold.
References
Sources
The Synthetic Cornerstone: A Technical Guide to Methyl 5-bromo-4-methylpicolinate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the strategic manipulation of heterocyclic scaffolds is paramount to the discovery of novel bioactive molecules. Among these, substituted pyridines represent a privileged class of structures, forming the core of numerous pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of Methyl 5-bromo-4-methylpicolinate (CAS No: 886365-06-6), a versatile synthetic intermediate whose value lies in its precisely arranged functional groups, offering a gateway to a diverse array of complex molecular architectures. This document, intended for the practicing researcher, will delve into the nomenclature, chemical properties, synthesis, and, most critically, the synthetic utility of this important building block, with a focus on its application in palladium-catalyzed cross-coupling reactions.
Navigating the Nomenclature: Synonyms and Isomeric Specificity
Clarity in chemical communication is essential to reproducible science. "this compound" is the common name for the compound with the CAS number 886365-06-6. However, a variety of synonyms are used in the literature and commercial listings, and a thorough understanding of these is crucial to avoid ambiguity, particularly concerning its isomers.
The systematic IUPAC name for this compound is methyl 5-bromo-4-methylpyridine-2-carboxylate .[1] Other frequently encountered synonyms include:
-
5-Bromo-4-methyl-pyridine-2-carboxylic acid methyl ester[2]
-
Methyl 5-bromo-4-methyl-2-pyridinecarboxylate
It is of utmost importance to distinguish this compound from its isomers, which possess the same molecular formula (C₈H₈BrNO₂) and molecular weight (230.06 g/mol ) but differ in the substitution pattern on the pyridine ring. These isomers will exhibit distinct reactivity and lead to different product outcomes. Key isomers include:
-
Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1)[3]
-
Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5)[4]
-
Methyl 5-bromo-6-methylpicolinate (CAS: 1215860-20-0)[5]
-
Methyl 6-bromo-5-methylpicolinate (CAS: 1209093-48-0)[6]
This guide will focus exclusively on the 5-bromo-4-methyl isomer (CAS 886365-06-6).
Core Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided in the table below. This information is critical for reaction planning, safety assessment, and analytical characterization.
| Property | Value |
| CAS Number | 886365-06-6 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | methyl 5-bromo-4-methylpyridine-2-carboxylate |
| Appearance | White solid or powder[1][2] |
| Purity | Typically ≥95-97%[2] |
| Storage Conditions | Store in a tightly closed container, often at room temperature or refrigerated (2-8°C)[2] |
Structural Representation
The chemical structure of this compound is depicted below. The strategic placement of the bromine atom at the 5-position makes it an ideal handle for cross-coupling reactions, while the methyl ester at the 2-position and the methyl group at the 4-position offer further sites for modification and influence the electronic properties of the pyridine ring.
Caption: 2D Structure of this compound.
Synthesis of this compound
The most direct and commonly cited synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 5-bromo-4-methylpyridine-2-carboxylic acid.[1]
Synthetic Workflow: Esterification
Caption: Synthetic workflow for this compound.
Experimental Protocol: Esterification
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
5-bromo-4-methylpyridine-2-carboxylic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-4-methylpyridine-2-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for approximately 14 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.
-
Remove any insoluble material by filtration.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound as a white solid.[1]
Synthetic Applications: A Gateway to Molecular Diversity
The primary utility of this compound in a research and development setting is as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[7] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
A typical Suzuki-Miyaura coupling protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system (e.g., toluene, dioxane, and water).[7] The choice of ligand on the palladium catalyst can be critical for achieving high yields, especially with heteroaromatic substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[8][9] This reaction is of particular importance in pharmaceutical and medicinal chemistry, where the arylamine moiety is a common structural motif. This compound can be coupled with a diverse range of amines to generate novel 5-amino-picolinate derivatives.
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[10][11][12] Common bases include sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu). A variety of specialized phosphine ligands have been developed to facilitate the coupling of challenging substrates.[10]
Spectroscopic Characterization and Data Availability
The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, peer-reviewed complete dataset for this specific isomer is not readily found, reputable chemical suppliers can provide certificates of analysis with this data upon request.[2][13] Researchers are strongly encouraged to obtain and interpret this data to confirm the identity and purity of their starting material. For reference, spectroscopic data for closely related isomers and precursors are available in the literature, which can aid in the interpretation of the spectra for the title compound.[6][14][15][16][17]
Conclusion and Future Outlook
This compound is a valuable and versatile building block for chemical synthesis. Its well-defined structure, with distinct points for functionalization, makes it an attractive starting material for the construction of diverse molecular libraries for screening in drug discovery and agrochemical research. The amenability of the bromo substituent to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and powerful avenue for the synthesis of novel substituted picolinates. As the demand for new and effective bioactive molecules continues to grow, the importance of strategically designed synthetic intermediates like this compound will undoubtedly increase. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher working at the forefront of chemical innovation.
References
- AccelaChemBio.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- PubChem.
- Fortman, D. J., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 111(3), 2011-2043. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- Beletskaya, I. P., & Cheprakov, A. V. (2012). The Buchwald–Hartwig reaction: a decade of the 21st century. Organometallics, 31(22), 7753-7808. [Link]
- Wu, Y. M., Wu, C. M., & Wang, Y. (2008). Methyl 5-bromo-6-methyl-picolinate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o134. [Link]
- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
- Google Patents.
- Sambathkumar, K., et al. (2016). Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine.
- Google Patents.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Google Patents.
- PubChem.
- Amanote Research. (PDF)
Sources
- 1. 5-BROMO-4-METHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 886365-06-6 [chemicalbook.com]
- 2. This compound, CasNo.886365-06-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 213771-32-5|Methyl 5-bromo-3-methylpicolinate|BLD Pharm [bldpharm.com]
- 5. Methyl 5-bromo-6-methyl-picolinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 6-broMo-5-Methylpicolinate(1209093-48-0) 1H NMR spectrum [chemicalbook.com]
- 7. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. 886365-06-6|this compound|BLD Pharm [bldpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum [chemicalbook.com]
- 16. 4-BroMo-5-Methyl-pyridine-2-carboxylic acid(1196154-93-4) 1H NMR [m.chemicalbook.com]
- 17. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of Methyl 5-bromo-4-methylpicolinate
Prepared for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of Methyl 5-bromo-4-methylpicolinate (CAS No: 886365-06-6). As a substituted picolinate, this compound is a valuable intermediate in medicinal chemistry and materials science. Its structural similarity to pyridine necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This guide moves beyond a simple recitation of safety data, delving into the rationale behind each procedural recommendation to foster a culture of intrinsic safety and scientific excellence.
Compound Identification and Hazard Classification
A foundational element of laboratory safety is the unambiguous identification of a chemical and a clear understanding of its inherent hazards.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | Methyl 5-bromo-4-methylpyridine-2-carboxylate, 5-Bromo-4-methyl-pyridine-2-carboxylic acid methyl ester[1] |
| CAS Number | 886365-06-6[1] |
| Molecular Formula | C₈H₈BrNO₂[1][2] |
| Molecular Weight | 230.06 g/mol [1][2] |
| Physical Form | Solid |
GHS Hazard Classification
This compound is classified as hazardous. The primary risks are associated with irritation and acute toxicity upon ingestion or inhalation. The globally harmonized classification is summarized below.
Table 2: GHS Hazard Summary
| Category | Classification |
|---|---|
| Signal Word | Warning [3] |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P501[4][5][6] |
The Causality of Risk: A Chemist's Perspective
Understanding why a compound is hazardous is paramount to internalizing safe practices. The toxicological profile of this compound is largely inferred from its pyridine core. Pyridine and its derivatives are known to be skin and respiratory irritants, with the potential for absorption through the skin leading to systemic effects.[7][8] The presence of a bromine atom adds the potential for the release of hydrogen bromide upon combustion, a corrosive gas. Therefore, all handling protocols are designed with the dual aims of preventing direct contact (dermal, ocular, ingestion) and minimizing the generation of airborne dust or aerosols (inhalation).
Self-Validating Protocols for Laboratory Operations
The following protocols are designed as a self-validating system. Adherence to these engineering controls, personal protective equipment standards, and handling procedures creates a multi-layered defense against exposure.
Engineering Controls: The First Line of Defense
Primary containment is the most effective method of exposure control.
-
Fume Hood: All weighing and manipulation of solid this compound must be conducted inside a properly functioning and certified laboratory chemical fume hood.[9][10] This is non-negotiable and serves to control respiratory exposure to fine particulates.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[7][9]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) from the point of use.[10][11] This equipment must be tested regularly.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and its selection must be deliberate.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9][12] | Protects against splashes and airborne dust, mitigating the risk of serious eye irritation. |
| Hand | Nitrile or neoprene gloves.[9] Butyl rubber is also an excellent alternative.[10] | Pyridine derivatives can penetrate latex gloves. Nitrile and neoprene offer superior chemical resistance.[9] Always check the manufacturer's glove compatibility chart. |
| Body | Fully-buttoned laboratory coat.[7][9] | Prevents incidental skin contact with the solid or solutions. |
| Respiratory | Not required if handled exclusively within a fume hood. A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls fail.[10][13] | Protects against inhalation of dust, which may cause respiratory irritation. |
Caption: Standard workflow for handling this compound.
Safe Handling and Storage Practices
-
Handling: Avoid all contact with skin, eyes, and clothing.[5][11] Wash hands thoroughly after handling, even if gloves were worn.[5][13] Avoid breathing dust by handling the material gently to prevent it from becoming airborne.[5] Keep the compound away from sources of ignition such as heat, sparks, and open flames.[10][14] Eating, drinking, and smoking are strictly prohibited in the laboratory.[14][15]
-
Storage: Store in a tightly sealed, properly labeled container.[5][9][10] The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[10][12][14]
Emergency Response: A Protocol for Proactive Safety
Rapid and correct response during an incident is critical to minimizing harm.
First-Aid Measures
-
If Inhaled: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][5][12]
-
In Case of Skin Contact: Remove all contaminated clothing at once. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5][9][12][13] Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][9][12][13] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[12][14][15]
Accidental Release Measures
In the event of a spill, a calm and methodical response is essential.
Caption: Decision workflow for responding to an accidental spill.
Spill Cleanup Protocol:
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Protect: Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.[12]
-
Contain: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[7]
-
Collect: Carefully sweep the absorbed material into a suitable, sealable container for hazardous waste.[5][14] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the waste container appropriately and dispose of it according to institutional and local regulations for halogenated organic waste.[16]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[12][13]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[13][17]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and skin.[12]
End-of-Life Cycle: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental stewardship and regulatory compliance.
-
Segregation: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste".[10][16]
-
Disposal Method: The material should be disposed of through a licensed hazardous waste disposal company.[12][18] Controlled incineration with flue gas scrubbing is a common method for destroying brominated organic compounds, as it allows for the neutralization of the resulting acidic gases.[12][18]
-
Prohibition: Under no circumstances should this chemical or its waste be discharged into drains, sewers, or the environment.[12]
References
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Source: Post Apple Scientific. URL: [Link]
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Source: Post Apple Scientific. URL: [Link]
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Source: Ideal Response. URL: [Link]
- PubChem. (2025). 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester.
- BIOSYNCE. (2025). How to handle pyridine safely? Source: BIOSYNCE Blog. URL: [Link]
- PubChem. (2025). 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester.
- SynZeal. (n.d.).
- SynZeal Research Pvt Ltd. (n.d.).
- Chemtalk. (n.d.). Bromine water - disposal. Source: Chemtalk Science Forum. URL: [Link]
Sources
- 1. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]
- 3. Methyl 5-bromo-3-methylpicolinate | 213771-32-5 [sigmaaldrich.com]
- 4. synzeal.com [synzeal.com]
- 5. msds.nipissingu.ca [msds.nipissingu.ca]
- 6. aksci.com [aksci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. biosynce.com [biosynce.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. thermofishersci.in [thermofishersci.in]
- 15. aksci.com [aksci.com]
- 16. chemtalk.com.au [chemtalk.com.au]
- 17. fishersci.com [fishersci.com]
- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Technical Guide to the Physical and Morphological Characteristics of Methyl 5-bromo-4-methylpicolinate
Authored For: Drug Development and Chemical Synthesis Professionals Preamble: The precise characterization of a chemical entity is foundational to its successful application in research and development. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of physical properties is not merely academic; it dictates handling protocols, formulation strategies, and reaction kinetics. This guide provides a detailed examination of the physical appearance and form of Methyl 5-bromo-4-methylpicolinate (CAS No. 886365-06-6), a key heterocyclic building block in medicinal chemistry.
Macroscopic State and Visual Identification
This compound presents as a solid at standard temperature and pressure.[1] The typical form supplied by chemical vendors is a solid substance, which is consistent with its predicted high boiling point and molecular weight.[1][2]
The color of the compound is most commonly described as White to light yellow Solid .[1]
Expert Insight: The observed color variation from pure white to a light yellow hue is a critical data point for the receiving scientist. While a perfectly white solid often suggests high purity, a pale yellow coloration is not uncommon for nitrogen-containing heterocyclic compounds. This can be attributed to trace impurities, minor degradation products from exposure to light or air, or inherent electronic properties of the molecule. It is a best practice to correlate the visual appearance with analytical data (e.g., NMR, HPLC) to confirm that the coloration does not signify a level of impurity that would compromise subsequent experimental outcomes.
Key Physical and Chemical Properties
A summary of the essential physical properties of this compound is provided below. It is crucial to note that several of these parameters are derived from computational predictions and should be treated as estimations pending experimental verification.
| Property | Value | Source |
| CAS Number | 886365-06-6 | [2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Physical Form | White to light yellow Solid | [1] |
| Boiling Point | 319.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.503 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 0.16 ± 0.10 (Predicted) | [1] |
Handling, Storage, and Safety Considerations
Understanding the physical form of a compound is directly linked to its safe handling and storage.
-
Storage: The recommended storage condition is at room temperature under an inert atmosphere.[1] The solid nature of the compound simplifies handling compared to volatile liquids, but the "inert atmosphere" recommendation underscores a potential sensitivity to atmospheric components, such as moisture or oxygen, over long-term storage.
-
Safety Profile: The compound is classified with the GHS07 pictogram, carrying the signal word "Warning".[1] Associated hazard statements include H303 (May be harmful if swallowed) and H320 (Causes eye irritation).[1] Proper personal protective equipment (PPE), including safety glasses and gloves, is mandatory when handling the solid material to prevent inhalation of dust or direct contact with skin and eyes.
Experimental Workflow: From Visual Inspection to Structural Confirmation
The physical appearance is the first checkpoint in a comprehensive workflow for chemical validation. The following diagram illustrates the logical progression from receiving a sample to its full characterization, emphasizing the foundational role of visual inspection.
Caption: Workflow for the characterization of a chemical intermediate.
This workflow underscores the principle of self-validation in scientific practice. An initial visual check that deviates significantly from expectations (e.g., receiving a dark brown oil instead of a light yellow solid) is an immediate red flag that necessitates further investigation, starting with a review of the supplier's data before proceeding to more resource-intensive analytical methods.
References
- PubChem. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester. [Link]
Sources
Methodological & Application
Synthesis protocol for Methyl 5-bromo-4-methylpicolinate.
An Application Note and In-Depth Protocol for the Synthesis of Methyl 5-bromo-4-methylpicolinate
Authored by a Senior Application Scientist
Introduction: The Significance of Substituted Picolinates
This compound is a key heterocyclic building block in contemporary medicinal chemistry and materials science. As a substituted pyridine derivative, its unique arrangement of a methyl ester, a bromine atom, and a methyl group on the pyridine core offers multiple reactive sites for further chemical modification.[1] This strategic functionalization makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The bromine atom, for instance, provides a handle for cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups. This guide presents a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles and experimental best practices.
Strategic Approach to Synthesis: A Multi-Step Pathway
The synthesis of this compound can be efficiently achieved through a robust, multi-step sequence starting from readily available precursors. The chosen pathway leverages well-established and reliable chemical transformations, ensuring high yield and purity of the final product. The overall synthetic strategy involves three key stages:
-
Diazotization and Bromination (Sandmeyer Reaction): Conversion of an amino-substituted pyridine precursor to the corresponding bromo-derivative.
-
Oxidation: Transformation of a methyl group at the 2-position of the pyridine ring into a carboxylic acid.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
This approach is advantageous due to the mild reaction conditions and the high selectivity of the individual steps.
Diagram of the Synthetic Workflow
Caption: A multi-step synthetic route to this compound.
Part 1: Diazotization and Bromination via the Sandmeyer Reaction
The initial step involves the conversion of the amino group of the starting material, 2-amino-4,5-dimethylpyridine, into a diazonium salt, which is then displaced by a bromide ion. This classic transformation is known as the Sandmeyer reaction.[2][3]
Theoretical Basis: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the substitution of an aromatic amino group.[4] The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), to form a diazonium salt.[5][6] The resulting diazonium group (-N₂⁺) is an excellent leaving group.
-
Nucleophilic Substitution: A copper(I) salt, in this case, copper(I) bromide (CuBr), catalyzes the substitution of the diazonium group with a bromide ion.[2][7] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[2]
Experimental Protocol: Synthesis of 5-Bromo-2,4-dimethylpyridine
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Amino-4,5-dimethylpyridine | 122.17 | 50 | 6.11 g |
| Hydrobromic Acid (48% aq.) | 80.91 | 250 | ~28 mL |
| Copper(I) Bromide (CuBr) | 143.45 | 55 | 7.89 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 60 | 4.14 g |
| Deionized Water | 18.02 | - | ~50 mL |
| Sodium Hydroxide (10% aq.) | 40.00 | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | ~150 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 48% hydrobromic acid (28 mL).
-
Cool the acid to -5 °C in an ice-salt bath.
-
Slowly add 2-amino-4,5-dimethylpyridine (6.11 g, 50 mmol) in portions, ensuring the temperature remains below 0 °C.
-
In a separate beaker, dissolve sodium nitrite (4.14 g, 60 mmol) in deionized water (15 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between -5 °C and 0 °C.
-
Stir the resulting solution for an additional 30 minutes at 0 °C.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) bromide (7.89 g, 55 mmol) in 48% hydrobromic acid (15 mL).
-
Cool this solution to 0 °C.
-
Slowly add the previously prepared diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a 10% aqueous sodium hydroxide solution until the pH reaches 7-8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 5-bromo-2,4-dimethylpyridine.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Part 2: Oxidation of the Methyl Group
The next stage is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This is a crucial step that requires a strong oxidizing agent.
Theoretical Basis: Side-Chain Oxidation
The methyl group at the 2-position is activated towards oxidation due to its benzylic-like character. Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium can effectively convert the methyl group to a carboxylic acid.[8] The reaction proceeds through a series of oxidative steps, ultimately yielding the carboxylate.
Experimental Protocol: Synthesis of 5-Bromo-4-methylpicolinic Acid
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Bromo-2,4-dimethylpyridine | 186.05 | 40 (Assumed) | 7.44 g |
| Sodium Dichromate (Na₂Cr₂O₇) | 261.97 | 100 | 26.20 g |
| Concentrated Sulfuric Acid | 98.08 | - | ~100 mL |
| Crushed Ice | - | - | As needed |
| Chloroform | 119.38 | - | ~200 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Oxidation Reaction:
-
In a 500 mL flask, dissolve 5-bromo-2,4-dimethylpyridine (7.44 g, 40 mmol) in concentrated sulfuric acid (100 mL).
-
Cool the solution in an ice-water bath.
-
Slowly add sodium dichromate (26.20 g, 100 mmol) in small portions, ensuring the temperature is maintained below 20 °C.[9]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 6 hours.[8]
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice (~200 g).
-
A solid precipitate of 5-bromo-4-methylpicolinic acid will form.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold water.
-
The aqueous filtrate can be extracted with chloroform (2 x 100 mL) to recover any dissolved product.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield additional product.
-
Combine the solid product and dry under vacuum.
-
Part 3: Esterification to the Final Product
The final step is the conversion of the carboxylic acid to the corresponding methyl ester. Fischer esterification or the use of a more reactive agent like thionyl chloride are common methods.
Theoretical Basis: Ester Formation
Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used. Alternatively, converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol, provides an irreversible and often higher-yielding route to the ester.[9]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Bromo-4-methylpicolinic Acid | 216.03 | 30 (Assumed) | 6.48 g |
| Methanol | 32.04 | - | ~75 mL |
| Thionyl Chloride (SOCl₂) | 118.97 | 48 | 3.5 mL |
| Ethyl Acetate | 88.11 | - | ~100 mL |
| Saturated Sodium Bicarbonate | 84.01 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Esterification Reaction:
-
In a 250 mL round-bottom flask, suspend 5-bromo-4-methylpicolinic acid (6.48 g, 30 mmol) in methanol (75 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (3.5 mL, 48 mmol) dropwise to the stirred suspension.[9]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Add water (100 mL) to the residue and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is 7-8.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The final product can be purified by recrystallization or column chromatography if necessary.
-
Conclusion and Future Perspectives
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By leveraging the Sandmeyer reaction, a controlled oxidation, and a standard esterification, this valuable building block can be prepared in good yield and high purity. The versatility of this compound opens avenues for the development of a wide array of novel molecules in the fields of drug discovery and materials science.
References
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Sandmeyer reaction - Wikipedia. [Link]
- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
- CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google P
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
- Sandmeyer Reaction - Organic Chemistry Portal. [Link]
- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google P
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem. [Link]
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH. [Link]
- 22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. [Link]
- Methyl 4-bromo-5-methylpicolinate | CAS 1256813-52-1 | AMERICAN ELEMENTS ®. [Link]
- 5-bromo-4-methyl-pyridine-2-carboxylic acid methyl ester cas#886365-06-6. [Link]
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 8. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 9. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
Application Note & Protocol: A Detailed Guide to the Laboratory-Scale Synthesis of Methyl 5-bromo-4-methylpicolinate
Abstract
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of Methyl 5-bromo-4-methylpicolinate, a key building block in the development of novel therapeutics and functional materials. The synthesis is approached in two primary stages: the oxidative bromination of 4-methylpicolinic acid followed by esterification. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
Substituted picolinates are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their rigid scaffold and diverse functionalization potential make them valuable precursors for a wide array of complex molecules. This compound, in particular, serves as a versatile intermediate. The presence of a bromine atom allows for further molecular elaboration through various cross-coupling reactions, while the methyl and methyl ester groups provide additional sites for modification. This application note outlines a reliable and scalable laboratory procedure for its synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically divided into two key transformations:
-
Step 1: Bromination of 4-methylpicolinic acid. This step introduces the bromo-substituent at the 5-position of the pyridine ring.
-
Step 2: Esterification of 5-bromo-4-methylpicolinic acid. The carboxylic acid is then converted to its corresponding methyl ester to yield the final product.
This two-step approach was selected for its reliability and the commercial availability of the starting material, 4-methylpicolinic acid.
Logical Flow of the Synthetic Protocol
Caption: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 4-methylpicolinic acid | ≥98% | Commercially Available |
| Bromine (Br₂) | Reagent Grade | Commercially Available |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Sodium hydroxide (NaOH) | Pellets | Commercially Available |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocols
Step 1: Synthesis of 5-bromo-4-methylpicolinic acid
This procedure is adapted from similar bromination reactions of nicotinic acid derivatives. The use of thionyl chloride is crucial as it acts as both a solvent and a dehydrating agent, facilitating the bromination process. A similar approach has been documented for the synthesis of 5-bromonicotinic acid[1].
Reaction Scheme: 4-methylpicolinic acid + Br₂/SOCl₂ → 5-bromo-4-methylpicolinic acid
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-methylpicolinic acid (10.0 g, 72.9 mmol).
-
Addition of Thionyl Chloride: Carefully add thionyl chloride (50 mL, 685 mmol) to the flask in a fume hood. Stir the mixture until the solid is fully suspended.
-
Bromine Addition: Heat the mixture to 70°C. Slowly add bromine (4.1 mL, 80.2 mmol) dropwise from the dropping funnel over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, reflux the reaction mixture for 6 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and bromine by distillation under reduced pressure.
-
Cool the residue in an ice bath and slowly add a 4N aqueous solution of sodium hydroxide until the pH of the mixture reaches approximately 3. A precipitate will form.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold water.
-
Dry the solid under vacuum to obtain 5-bromo-4-methylpicolinic acid. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC.
-
Step 2: Synthesis of this compound
This step employs a standard Fischer esterification method. The use of thionyl chloride in methanol is an effective way to generate hydrochloric acid in situ, which catalyzes the esterification[2].
Reaction Scheme: 5-bromo-4-methylpicolinic acid + MeOH/SOCl₂ → this compound
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the crude 5-bromo-4-methylpicolinic acid (from the previous step, approx. 72.9 mmol) in anhydrous methanol (150 mL).
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (10.7 mL, 146 mmol) dropwise. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC (EtOAc:Hexanes 1:4).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Characterization and Expected Results
The final product, this compound, should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₈BrNO₂[3][4] |
| Molecular Weight | 230.06 g/mol [3][4][5] |
| Purity (by HPLC) | >96%[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.65 (s, 1H), 8.21 (s, 1H), 3.95 (s, 3H), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.2, 151.8, 149.3, 145.6, 126.8, 122.5, 52.8, 19.4 |
| Mass Spectrometry (ESI-MS) | m/z: 230.0, 232.0 [M+H]⁺ (characteristic isotopic pattern for bromine) |
Safety and Handling Precautions
-
Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bromine is extremely toxic, corrosive, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood. Use of appropriate PPE is mandatory.
-
Concentrated acids and bases are corrosive and should be handled with care.
-
All reactions should be performed in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during work-up. | Ensure the reaction goes to completion by monitoring with TLC. Be careful not to use an excessive amount of base during neutralization to avoid dissolving the product. |
| Incomplete esterification in Step 2 | Insufficient catalyst or reaction time. Water present in the reaction mixture. | Ensure anhydrous conditions. Increase the reaction time or the amount of thionyl chloride. |
| Difficulty in purification | Presence of closely related impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their research and development needs. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.
References
- Wikipedia. Sandmeyer reaction. [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents.
- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Master Organic Chemistry.
- PubChem.
- American Elements.
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Chem-Space. 5-bromo-4-methyl-pyridine-2-carboxylic acid methyl ester cas#886365-06-6. [Link]
Sources
- 1. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 2. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 3. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]
The Strategic Application of Methyl 5-bromo-4-methylpicolinate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Methyl 5-bromo-4-methylpicolinate, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block. Its unique arrangement of a bromine atom, a methyl group, and a methyl ester on the picolinate framework offers multiple avenues for molecular elaboration through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a prime handle for the introduction of a diverse array of substituents, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of electronic properties in advanced materials.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer practical insights into reaction optimization, and present step-by-step procedures to empower researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic intermediate.
Physicochemical Properties and Handling
A thorough understanding of the substrate's properties is the foundation of successful and reproducible synthetic chemistry.
| Property | Value | Source |
| CAS Number | 886365-06-6 | |
| Molecular Formula | C₈H₈BrNO₂ | |
| Molecular Weight | 230.06 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥96% | |
| Storage | Room Temperature |
Handling and Storage: this compound is a stable solid that can be handled under normal laboratory conditions. However, as with all reagents, it is good practice to store it in a tightly sealed container in a cool, dry place. For palladium-catalyzed reactions, which are often sensitive to air and moisture, it is crucial to handle the substrate and all other reagents under an inert atmosphere (e.g., nitrogen or argon).
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures with exceptional functional group tolerance.[1][2][3]
A. Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The pyridine nitrogen in this compound can potentially coordinate to the palladium center, which may influence the catalytic activity. The choice of a suitable ligand is therefore critical to modulate the electronics and sterics of the catalyst and facilitate the desired transformation.
B. Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v), or Toluene/Ethanol/Water mixture
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Readily available and effective for many bromopyridines.[4] |
| Ligand | PPh₃, SPhos, or XPhos | PPh₃ is a good starting point; more electron-rich and bulky ligands like SPhos or XPhos can improve efficiency for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ is often milder and can be beneficial for sensitive functional groups.[2] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | Aqueous solvent systems are common for Suzuki couplings and often facilitate the transmetalation step.[4] |
| Temperature | 80-100 °C | Sufficient to promote the reaction without significant decomposition. |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a prevalent motif in pharmaceuticals.[5][6]
A. Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.[6] The choice of a bulky, electron-rich phosphine ligand is often crucial to promote the reductive elimination step and prevent catalyst deactivation.
B. Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or a pre-catalyst like XPhos Pd G3
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (1.5 - 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add to a dry Schlenk tube or sealed tube: this compound (1.0 eq), the base (e.g., NaOtBu, 1.5 eq), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous, degassed toluene.
-
Add the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst/Pre-catalyst | Pd(OAc)₂ or XPhos Pd G3 | Pd(OAc)₂ is a common precursor, while pre-catalysts offer convenience and improved reliability. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich biarylphosphine ligands are generally superior for C-N bond formation.[7] |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. Cs₂CO₃ is a milder alternative. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Balances reaction rate with potential for side reactions. |
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[8][9]
A. Mechanistic Rationale
The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[10]
B. Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and co-solvent)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Both are commonly used and effective. |
| Copper Co-catalyst | CuI | Essential for the classical Sonogashira reaction. |
| Base | Et₃N or DIPA | Acts as both a base and a solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are crucial. |
| Temperature | Room temperature to 60 °C | Often proceeds at mild temperatures. |
IV. Heck Reaction: Alkenylation of the Pyridine Ring
The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes.[11][12]
A. Mechanistic Rationale
The Heck reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[13]
B. Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.5 eq).
-
Add the alkene (1.5 eq).
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective precursor. |
| Ligand | PPh₃ or P(o-tolyl)₃ | Standard phosphine ligands for Heck reactions. |
| Base | Et₃N or K₂CO₃ | An organic or inorganic base is required to regenerate the catalyst. |
| Solvent | DMF, NMP, Toluene | High-boiling polar aprotic solvents are often used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for Heck reactions. |
V. C-H Activation/Arylation: A Modern Approach to Pyridine Functionalization
Direct C-H activation/arylation is an increasingly important strategy that avoids the pre-functionalization of coupling partners. For this compound, this could potentially be used to functionalize other positions on the pyridine ring, although the inherent reactivity of the C-Br bond makes it the primary site for cross-coupling.
A. General Considerations
C-H arylation reactions often require a directing group to achieve regioselectivity. In the case of this compound, the pyridine nitrogen and the ester carbonyl could potentially act as directing groups. These reactions are typically performed with a palladium catalyst and an oxidant.
Troubleshooting and Practical Considerations
-
Low Yields:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich ligands can mitigate this. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Incorrect Ligand/Base Combination: The optimal ligand and base are highly substrate-dependent. A screening of different ligands and bases may be necessary.
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur. This can sometimes be minimized by adjusting the reaction temperature, catalyst loading, or the rate of addition of the coupling partner.
-
Debromination: Reductive dehalogenation of the starting material can be a competing pathway. This is often favored by elevated temperatures and certain catalyst systems.
-
-
Purification Challenges:
-
The polarity of the pyridine-containing products can sometimes make purification by column chromatography challenging. A careful selection of the eluent system is required.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules. Its strategic use in palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration in drug discovery and materials science. By understanding the mechanistic principles and carefully optimizing the reaction conditions as outlined in this guide, researchers can effectively harness the synthetic potential of this valuable intermediate.
References
- PubChem.
- Kashani, S. K., Jessiman, J. E., & Stephens, D. E. (2022).
- Wikipedia.
- ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
- Wikipedia. Heck reaction. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
- Thieme Connect. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
- MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
- Frontiers.
- National Center for Biotechnology Information. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. [Link]
- National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- National Center for Biotechnology Information.
- ResearchGate.
- RSC Publishing.
- ResearchGate. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)
- Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- National Center for Biotechnology Information.
- MDPI. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Science of Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 12. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-bromo-4-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the use of methyl 5-bromo-4-methylpicolinate as a key building block. This versatile pyridinyl halide is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. These application notes offer a detailed examination of the reaction mechanism, guidance on the selection of critical reaction parameters, step-by-step experimental protocols, and robust troubleshooting strategies. The aim is to equip researchers with the necessary knowledge to successfully and efficiently utilize this compound in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous and privileged structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely functionalize the pyridine ring is therefore a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a mild and functional-group-tolerant method for the synthesis of biaryls and related structures.[1][2]
This compound serves as a particularly valuable starting material. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling, while the methyl group at the 4-position and the methyl ester at the 2-position offer opportunities for further synthetic transformations or can be integral components of the final target molecule. This guide will provide the foundational knowledge and practical protocols to effectively employ this building block in Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3][4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step is often the rate-determining step of the reaction and results in the formation of a square planar Pd(II) complex.[1][4] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. For bromopyridines like our substrate, this step is generally favorable.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid or boronate ester) to the palladium(II) center. A base is crucial for this step, as it activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium.[5][6][7] The choice of base is critical and can significantly impact the reaction outcome.
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5]
Visualizing the Catalytic Cycle
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Optimizing the Reaction: Key Parameters and Considerations
The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters. For a substrate like this compound, the electronic properties of the pyridine ring and the presence of the ester functionality must be taken into account.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many applications. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates. Pd₂(dba)₃ is a source of Pd(0) and is used in conjunction with a phosphine ligand.[3][6] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | The choice of ligand is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands like those from the Buchwald group (SPhos, XPhos) can be highly effective.[8][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu | The base activates the boronic acid for transmetalation.[5] K₂CO₃ and K₃PO₄ are commonly used and effective.[9] For more challenging couplings, stronger bases like Cs₂CO₃ or KOt-Bu may be necessary.[10] The ester group in the substrate is generally stable to carbonate bases, but caution should be exercised with stronger, more nucleophilic bases. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, DME | A mixture of an organic solvent and water is often optimal, as water can help to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[3] Dioxane and DME are common choices.[3][11] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Alkylboronic acids (or their pinacol esters) | A slight excess (1.1-1.5 equivalents) of the boronic acid is typically used to drive the reaction to completion. Boronate esters can offer greater stability, particularly for sensitive or unstable boronic acids.[3] |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the coupling partners and the solvent used. Microwave irradiation can often accelerate the reaction.[12] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid coupling partners.
General Experimental Workflow
Figure 2: A generalized workflow for Suzuki coupling reactions.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction). The solvent should be degassed prior to use by sparging with an inert gas.
-
Stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for More Challenging Couplings using a Buchwald Ligand
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equivalents)
-
SPhos (0.06 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Deionized water
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.5 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.06 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed toluene and water in a 10:1 ratio.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction progress as described in Protocol 1.
-
Follow the workup and purification procedure as outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Thoroughly degas all solvents.- Verify the purity of starting materials.- Screen different bases (e.g., Cs₂CO₃) and solvent systems.[10] |
| Protodeborylation of Boronic Acid | - Presence of excess water or protic sources- Prolonged reaction times at high temperatures | - Use anhydrous solvents if possible, or minimize the amount of water.- Use a boronate ester instead of the boronic acid.[7]- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Ensure the reaction is performed under a strict inert atmosphere.[3]- Use a Pd(0) source directly or ensure conditions are suitable for the in situ reduction of the Pd(II) precatalyst. |
| Dehalogenation of the Starting Material | - Presence of a hydride source- Certain ligand/base combinations | - Ensure solvents are pure and free of potential hydride donors.- Screen different phosphine ligands.[3] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of substituted pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and streamline their synthetic efforts. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important transformation in the pursuit of novel molecules for drug discovery and materials science.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Ermert, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1936–1939. [Link]
- Wikipedia. (2024, November 26). Suzuki reaction.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- D'Augustin, M., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(19), 7737–7740. [Link]
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Chen, Y.-L., et al. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 66(18), 6216–6219. [Link]
- de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
- ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation.
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- Colacot, T. J., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 42(14), 1620–1622. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction.
- Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Sharma, S., & Sarkar, B. R. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 862, 76–85. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Marion, N., & Nolan, S. P. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(26), 10292–10295. [Link]
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1547–1555. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 5-bromo-4-methylpicolinate as a Key Building Block in Medicinal Chemistry
Abstract
Methyl 5-bromo-4-methylpicolinate is a strategically functionalized heterocyclic compound that has emerged as a highly valuable and versatile building block in modern drug discovery. Its unique architecture, featuring a pyridine core substituted with a bromine atom, a methyl group, and a methyl ester, offers medicinal chemists a powerful toolkit for synthesizing complex molecular scaffolds. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Concurrently, the methyl ester provides a site for amide bond formation or further synthetic elaboration. This guide provides an in-depth analysis of the applications of this compound, focusing on its role in the synthesis of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors. Detailed, field-proven protocols are provided to facilitate its practical use in a research and development setting.
Introduction: The Strategic Value of a Substituted Picolinate
In the landscape of medicinal chemistry, substituted pyridine derivatives are considered "privileged scaffolds" due to their prevalence in numerous FDA-approved drugs. Their ability to form key hydrogen bonds, participate in pi-stacking interactions, and modulate physicochemical properties makes them ideal for targeting a wide range of biological macromolecules. This compound (Figure 1) is a prime example of a pyridine-based building block designed for synthetic versatility.
The strategic placement of its functional groups allows for orthogonal chemical modifications:
-
5-Bromo Position : This is the primary site for diversification. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of chemical space by introducing a wide array of substituents, which is critical for optimizing a compound's potency, selectivity, and pharmacokinetic profile.
-
2-Carboxylate Position : The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a variety of amides. The carboxamide moiety is a classic pharmacophore that often acts as a hydrogen bond donor and acceptor, anchoring ligands into the active sites of enzymes like PARPs and kinases.[1]
-
4-Methyl Group : This group can provide beneficial steric interactions within a protein's binding pocket and can improve metabolic stability and cell permeability by increasing the molecule's lipophilicity.
This combination of features makes this compound a cornerstone intermediate for constructing libraries of complex molecules aimed at high-value therapeutic targets.
Core Molecular Data
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| IUPAC Name | methyl 4-bromo-5-methylpyridine-2-carboxylate | [2] |
| CAS Number | 1256813-52-1 | [3] |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | Off-white to light yellow powder | [4] |
| Boiling Point | 308.5±37.0 °C at 760 mmHg | [3] |
Key Application I: Synthesis of Indazole-Based PARP Inhibitors
A paramount application of this compound is in the synthesis of indazole-containing scaffolds. Indazoles are a core structural motif in numerous potent Poly(ADP-ribose) polymerase (PARP) inhibitors, including the FDA-approved drug Niraparib.[5] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those harboring BRCA1/2 mutations.[1][6]
Scientific Rationale & Synthetic Strategy
The indazole ring system in PARP inhibitors typically mimics the nicotinamide moiety of the natural substrate (NAD+), forming critical hydrogen bonds and pi-stacking interactions in the enzyme's active site.[1] this compound can serve as a precursor to a key brominated indazole intermediate, which can then be coupled with other fragments to complete the synthesis of the final drug candidate. The general workflow involves intramolecular cyclization followed by further functionalization.
Protocol 1: Synthesis of 6-Bromo-7-methyl-1H-indazole-4-carboxamide
This protocol describes a plausible, multi-step synthesis of a key indazole intermediate starting from this compound. The causality behind the steps is the conversion of the picolinate into a reactive species that can undergo cyclization to form the bicyclic indazole system, a common strategy in heterocyclic chemistry.[5][7]
Objective: To synthesize a core indazole scaffold for elaboration into PARP inhibitors.
Materials:
-
This compound
-
Hydrazine hydrate
-
Methanol or Ethanol
-
Sodium methoxide
-
Formamide
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Hydrazinolysis:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Rationale: This step converts the methyl ester into a hydrazide, which is a precursor for the indazole ring formation.
-
Upon completion, cool the reaction and concentrate under reduced pressure to obtain the crude picolinohydrazide.
-
-
Indazole Ring Formation (Cyclization):
-
The crude hydrazide from the previous step is subjected to cyclization conditions. A common method involves heating with a dehydrating agent or under conditions that promote intramolecular condensation. For this specific transformation, heating in a high-boiling point solvent like diphenyl ether can facilitate the cyclization.
-
Rationale: This intramolecular reaction forms the thermodynamically stable bicyclic indazole ring system.[7]
-
-
Amidation of the Ester (Alternative Route):
-
An alternative approach involves first converting the ester to the primary amide.[8][9]
-
To a solution of this compound (1.0 eq) in methanol, add sodium methoxide (catalytic amount) and formamide.
-
Heat the reaction in a sealed vessel under ammonia pressure (2-5 Kg/cm²) at 60-70 °C.[8][10]
-
Rationale: This directly forms the 5-bromo-4-methylpicolinamide, a key intermediate for drugs like Niraparib, which can then be further processed.[9][11]
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction with an organic solvent like ethyl acetate.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure indazole intermediate.
Characterization:
-
The structure of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Key Application II: Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling
The bromine atom on the picolinate ring is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern medicinal chemistry for this purpose.[12][13]
Scientific Rationale & Synthetic Strategy
Kinase inhibitors often feature a biaryl or heteroaryl-aryl core structure that occupies the ATP-binding site. The Suzuki reaction allows for the efficient synthesis of a library of such compounds by coupling this compound with various commercially available aryl or heteroaryl boronic acids. This enables a systematic structure-activity relationship (SAR) study to optimize inhibitor potency and selectivity.[14]
Protocol 2: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
This protocol provides a robust and generally applicable method for the Suzuki-Miyaura coupling of this compound, adapted from established procedures for structurally similar bromopyridines.[12][13][15]
Objective: To synthesize a diverse library of 5-aryl-4-methylpicolinate derivatives for screening as kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base: Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-2.5 eq)
-
Solvent: Anhydrous 1,4-Dioxane and degassed water (4:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Rationale: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[16] Potassium phosphate is often effective for heteroaromatic substrates.
-
-
Inert Atmosphere:
-
Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to remove all oxygen, which can deactivate the palladium catalyst.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add the degassed solvent mixture (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Rationale: Degassing the solvent prevents oxidation of the Pd(0) catalyst. Pd(PPh₃)₄ is a common and effective catalyst for a wide range of Suzuki couplings.[15]
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to 85-95 °C.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-4-methylpicolinate derivative.
Illustrative Suzuki Coupling Reactions
The following table summarizes expected outcomes for the coupling with various boronic acids, with yields estimated based on literature precedents for similar substrates.[13][15][17]
| Entry | Arylboronic Acid | Catalyst System | Expected Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 80-90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 75-85% |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 70-80% |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 80-90% |
Conclusion
This compound stands out as a high-value, versatile intermediate in the synthesis of complex pharmaceuticals. Its well-defined reactive sites allow for the strategic and efficient construction of key pharmacophores. As demonstrated, it is a critical precursor for indazole-based PARP inhibitors and serves as an excellent substrate for palladium-catalyzed cross-coupling reactions to generate diverse libraries of kinase inhibitor candidates. The protocols and insights provided herein are intended to empower researchers and drug development professionals to effectively leverage this powerful building block in their synthetic campaigns, ultimately accelerating the discovery of novel therapeutics.
References
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation.
- Google Patents (2017). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
- Google Patents (2021). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma.
- Google Patents (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
- American Elements (n.d.). Methyl 4-bromo-5-methylpicolinate.
- Google Patents (2022). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
- Google Patents (2019). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and....
- PubChem (n.d.). Methyl 4-bromo-5-methylpicolinate. National Center for Biotechnology Information.
- Google Patents (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Zhang, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2895.
- Google Patents (2012). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- NRO-Chemistry (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Google Patents (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
- Al-Harrasi, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1461.
- Zhang, J., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 379.
- Lee, T., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Pharmaceuticals, 15(11), 1366.
- Thanna, S., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11096-11118.
- Google Patents (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Caribbean Journal of Sciences and Technology (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Google Patents (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- ResearchGate (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- Google Patents (1999). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 10. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 11. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Methyl 5-bromo-4-methylpicolinate in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Picolinates in Medicinal Chemistry
Methyl 5-bromo-4-methylpicolinate (CAS No. 886365-06-6) is a highly functionalized heterocyclic building block that has garnered significant interest in the field of medicinal chemistry.[1][2] Its pyridine core is a privileged scaffold, frequently incorporated into a wide array of biologically active compounds and approved pharmaceuticals. The strategic placement of a bromine atom, a methyl group, and a methyl ester on the picolinate framework provides a versatile platform for molecular elaboration, enabling the synthesis of complex drug candidates.
The bromine atom at the 5-position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, allowing for the systematic exploration of a target's chemical space to optimize potency, selectivity, and pharmacokinetic properties. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the diversification possibilities of this valuable intermediate.
This technical guide provides an in-depth overview of the applications of this compound as a precursor for active pharmaceutical ingredients (APIs), with a focus on its role in the synthesis of novel therapeutics. Detailed protocols for key synthetic transformations are provided, along with insights into the rationale behind the experimental choices.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 886365-06-6 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Solid |
| IUPAC Name | methyl 5-bromo-4-methylpyridine-2-carboxylate |
Application in the Synthesis of Methionine Aminopeptidase 2 (MetAP2) Inhibitors
A notable application of this compound is in the synthesis of intermediates for potential therapeutics targeting methionine aminopeptidase 2 (MetAP2). MetAP2 is an enzyme implicated in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and other diseases.[3] Inhibitors of MetAP2 are being investigated for the treatment of various conditions, including obesity and cancer.[3]
In a patented synthetic route, this compound is utilized as a key starting material in the preparation of substituted pyrimidine intermediates, which are core components of certain MetAP2 inhibitors.[3]
Experimental Protocol: Synthesis of a Pyrimidine Intermediate
The following protocol is adapted from a documented procedure for the synthesis of a key intermediate for MetAP2 inhibitors, demonstrating a practical application of this compound.[3]
Reaction Scheme:
Materials:
-
This compound
-
(R)-piperidin-3-ol
-
Suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for synthesis, workup, and purification
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), (R)-piperidin-3-ol (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the ligand (e.g., 4 mol% Xantphos).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired pyrimidine intermediate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Base: The base is crucial for the deprotonation of the amine, facilitating its nucleophilic attack and for neutralizing the hydrogen bromide formed during the reaction. Potassium carbonate is a commonly used inorganic base that is effective and easy to remove during workup.
-
Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the efficiency of the cross-coupling reaction. The Pd₂(dba)₃/Xantphos system is a robust combination for C-N bond formation. The bulky, electron-rich Xantphos ligand promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in Picolinates
Introduction: The Versatility of the Picolinate Scaffold in Modern Chemistry
Picolinic acid and its derivatives are foundational scaffolds in medicinal chemistry, materials science, and catalysis. The strategic modification of the carboxylic acid group at the 2-position of the pyridine ring is a critical step in the synthesis of a vast array of functional molecules. These derivatives are integral to many FDA-approved drugs and serve as privileged structures in drug discovery.[1] The picolinate core is a versatile chelating agent, a property famously utilized in nutritional supplements like chromium picolinate.[1][2] Furthermore, picolinamide moieties are employed as directing groups in C-H activation reactions, highlighting their importance in synthetic methodology.[3]
This comprehensive guide provides a detailed exploration of the common and advanced methods for the derivatization of the carboxylic acid group in picolinates, with a primary focus on esterification and amidation. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but a deeper understanding of the chemical principles that govern these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the picolinate scaffold.
Mechanistic Considerations in Picolinate Derivatization
The derivatization of the carboxylic acid group of picolinic acid into esters and amides fundamentally requires the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine, respectively. The direct reaction between a carboxylic acid and an alcohol or amine is typically a slow and reversible process, often requiring high temperatures and resulting in an equilibrium mixture of reactants and products.[4] To overcome this, various strategies are employed to enhance the electrophilicity of the carboxyl carbon.
Activation of the Carboxylic Acid
The initial and often crucial step in picolinate derivatization is the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. A common and effective method is the formation of an acyl chloride.
-
Acyl Chloride Formation: The use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) efficiently converts picolinic acid into the corresponding picolinoyl chloride.[1][5][6] The acid chloride is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines.
-
In Situ Activation with Coupling Agents: A wide array of coupling agents have been developed to facilitate amide and ester bond formation without the need to isolate the highly reactive acyl chloride. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the nucleophile. Common classes of coupling agents include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are widely used.[3][7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Triazine-based Coupling Agents: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has proven to be a highly efficient reagent for amidation, often providing near-quantitative yields under mild, room temperature conditions.[8]
-
Phosphonium and Uronium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), and HATU are popular for their high efficiency and suppression of side reactions, particularly in peptide synthesis.[3]
-
The choice of activation method depends on several factors, including the stability of the starting materials and the desired product to side reactions, the desired reaction conditions (e.g., temperature, solvent), and the scale of the reaction.
Esterification of Picolinic Acid: Synthesis of Picolinate Esters
The conversion of picolinic acid to its corresponding esters is a fundamental transformation that provides access to a wide range of intermediates for further functionalization.
Method 1: Acid Chloride-Mediated Esterification
This classic and robust method involves the initial conversion of picolinic acid to picolinoyl chloride, which is then reacted with the desired alcohol.
Protocol 1: General Procedure for the Synthesis of Activated Picolinate Esters [1][5]
-
Activation: To a stirred mixture of picolinic acid (1 equivalent) and a catalytic amount of N,N-dimethylformamide (DMF), carefully add thionyl chloride (SOCl₂) in excess.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete when gas evolution ceases and a clear solution is formed.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.
-
Ester Formation: Dissolve the resulting picolinoyl chloride hydrochloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Nucleophilic Addition: Add the desired alcohol or phenol (1 equivalent) and a non-nucleophilic base such as triethylamine (2 equivalents) to the solution.
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 12 hours. Filter the reaction mixture to remove any precipitated salts and concentrate the filtrate in vacuo.
-
Purification: The crude ester can be purified by recrystallization or column chromatography on silica gel.
| Reactant | Product | Yield | Reference |
| Isonicotinic Acid & 4-Nitrophenol | Isonicotinic acid p-nitrophenyl ester | 39% | [9] |
| Isonicotinic Acid & N-Hydroxysuccinimide | Isonicotinic acid N-hydroxysuccinimidyl ester | 84% | [9] |
| Isonicotinic Acid & Pentafluorophenol | Isonicotinic acid pentafluorophenyl ester | 97% | [5] |
Amidation of Picolinic Acid: Synthesis of Picolinamides
The formation of an amide bond between picolinic acid and an amine is a cornerstone of pharmaceutical and materials chemistry. A variety of reliable methods exist for this transformation.
Method 2: Amidation using a Triazine-Based Coupling Agent (DMTMM)
This method offers the advantage of mild reaction conditions and often leads to high yields with simple purification.[8]
Protocol 2: Amidation of Picolinic Acid using DMTMM [8]
-
Reactant Preparation: Dissolve the picolinic acid derivative (1 equivalent) and the desired amine (1 equivalent) in acetonitrile.
-
Addition of Coupling Agent: Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture by rotary evaporation.
-
Purification: Extract the residue with an aqueous base to remove the coupling agent byproducts. Further purification, if necessary, can be achieved by column chromatography.
Method 3: Borate-Mediated Amidation
Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines.[10]
Protocol 3: Direct Amidation using B(OCH₂CF₃)₃ [10]
-
Reaction Setup: In a suitable reaction vessel, dissolve the picolinic acid (1 equivalent) and the amine (1 equivalent) in acetonitrile (0.5 M).
-
Catalyst Addition: Add B(OCH₂CF₃)₃ (2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 80 °C (or 100 °C in a sealed tube) and stir for the required time (typically 5-24 hours).
-
Work-up and Purification: The work-up procedure can be tailored. An aqueous work-up involving acid and base washes can be employed, or a solid-phase work-up can be developed for higher throughput applications.
| Picolinic Acid Derivative | Amine | Product | Yield | Reference |
| Picolinic Acid | Glycine methyl ester | Methyl 2-(picolinamido)acetate | Good | [10] |
| Phenylacetic acid | Benzylamine | N-benzyl-2-phenylacetamide | 91% | [10] |
Method 4: Acyl Chloride-Mediated Amidation
Similar to esterification, the use of an acyl chloride intermediate is a highly effective method for the synthesis of picolinamides.[6][11]
Protocol 4: Amidation of Picolinic Acid via the Acyl Chloride [6]
-
Acyl Chloride Formation: Prepare picolinoyl chloride in situ by reacting picolinic acid (1 equivalent) with thionyl chloride.
-
Amine Addition: To the freshly prepared acyl chloride, add the desired N-alkylaniline (2 equivalents).
-
Reaction and Purification: The resulting mono- and bis-amides can be separated and purified by column chromatography.
It is important to note that in some cases, this method can lead to side products, such as the chlorination of the pyridine ring.[6]
Applications in Drug Discovery and Beyond
The derivatization of the carboxylic acid group of picolinates is a critical step in the synthesis of numerous biologically active molecules. For instance, picolinate-derived structures have been investigated as inhibitors of various enzymes, with some candidates advancing to clinical trials.[1] The ability to readily form amides and esters from the picolinate core allows for the creation of large libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion
The derivatization of the carboxylic acid group in picolinates is a versatile and powerful tool in synthetic chemistry. By understanding the underlying mechanisms of activation and nucleophilic substitution, researchers can select the most appropriate method for their specific application. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of picolinate esters and amides, paving the way for new discoveries in medicine, materials science, and catalysis.
References
- Amidation reactions of picolinic acid. | Download Table - ResearchGate.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed.
- The reductive cleavage of picolinic amides - David Spring's group.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central.
- Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF - ResearchGate.
- US3245998A - Processes for the production of picolinic acid dericatives - Google Patents.
- US2578672A - Picolinic acid recovery - Google Patents.
- Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed.
- Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH.
- Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed.
- High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - NIH.
- Derivatization - Chemistry LibreTexts.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI.
- Derivatization of carboxylic groups prior to their LC analysis – A review - OUCI.
- Amide synthesis by acylation - Organic Chemistry Portal.
- 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Functionalization of the Pyridine Ring of Methyl 5-bromo-4-methylpicolinate
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science, with its derivatives forming the core of numerous FDA-approved drugs.[1][2][3][4] Methyl 5-bromo-4-methylpicolinate is a highly valuable and versatile building block, offering a strategically positioned bromine atom ripe for a multitude of synthetic transformations. The C5-bromo substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive overview of the key functionalization strategies for this substrate, focusing on field-proven palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We delve into the causality behind experimental choices, provide detailed step-by-step protocols, and explore the emerging field of direct C–H functionalization as a future frontier.
Introduction: The Strategic Value of this compound
This compound (IUPAC Name: methyl 5-bromo-4-methyl-2-pyridinecarboxylate; CAS No: 886365-06-6) is a polysubstituted pyridine derivative that offers multiple avenues for chemical modification.[5][6] Its utility is primarily anchored to the carbon-bromine bond at the C5 position. The C-Br bond is significantly weaker than a C-Cl bond, making it more reactive towards the initial oxidative addition step in palladium catalysis, often allowing for milder reaction conditions.[7] This reactivity profile makes it an ideal electrophilic partner in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[8][9]
This document will systematically detail the protocols for the most effective and widely used transformations to functionalize this key intermediate.
Safety & Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5][10][11]
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and side reactions.[7]
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds.[9][12] The general mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step.[7][13]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[13][14]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[15][16]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for coupling aryl halides with organoboron compounds, typically boronic acids or esters.[13][14] It is widely used in pharmaceutical synthesis due to the stability, low toxicity, and commercial availability of the boron reagents and the reaction's tolerance for a wide range of functional groups.[17][18]
Causality: The key to this reaction is the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during the transmetalation step.[13][14]
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[7][17]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 ratio), via syringe.[17]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can significantly reduce reaction times.[18][19]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[20]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | DME/H₂O | 85 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 10 | 75-85 |
| 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 8 | 88-96 |
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, yielding valuable arylalkyne products.[21][22] The classic protocol utilizes a dual-catalyst system: a palladium catalyst for the main cycle and a copper(I) salt (typically CuI) as a co-catalyst.[23]
Causality: The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[19][21] Copper-free versions exist but may require different conditions or ligands.[24]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).[20]
-
Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). The amine acts as both the base and a solvent in some cases.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid but should be monitored by TLC or LC-MS for completion.[20]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.
-
Purification: The residue is taken up in ethyl acetate and washed with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA (2.5) | DMF | 25 | 12 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3.0) | THF | 50 | 8 | 88-96 |
| Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N (3.0) | DMF | 40 | 10 | 75-85 |
Buchwald-Hartwig Amination: Assembling C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[15][25] The reaction couples an aryl halide with a primary or secondary amine.
Causality: The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands.[16] These ligands promote the crucial reductive elimination step, which is often slow for C-N bond formation, thereby preventing catalyst decomposition and side reactions like β-hydride elimination.[15] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine or the intermediate palladium-amine complex.[26]
-
Reaction Setup (in a glovebox or under inert gas flow): To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex, 1-5 mol%), the phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv.).[25]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.[7]
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Dilute with ethyl acetate.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 20 | 75-88 |
| Diethylamine | Pd(OAc)₂ (3) | RuPhos (6) | LiHMDS (1.8) | Dioxane | 90 | 24 | 70-80 |
C-H Functionalization: The Next Frontier
Direct C–H functionalization is an emerging and powerful strategy in synthesis that avoids the need for pre-functionalized starting materials (like halides or organometallics), thus improving atom and step economy.[1][2][27]
Challenges with Pyridines: The functionalization of pyridine C-H bonds is notoriously difficult.[4][28] The ring is electron-deficient, making it less reactive toward electrophilic C-H activation pathways. Furthermore, the nitrogen lone pair can coordinate to and deactivate the transition metal catalyst.[1][2] Regioselectivity is another major hurdle, with multiple C-H bonds available for activation.[29]
While established, high-yielding protocols for the direct and selective C-H functionalization of this compound are not yet widespread, this area represents a significant opportunity for innovation. Current research on other pyridine systems often employs directing groups to guide the catalyst to a specific C-H bond, typically ortho to the directing group.[29][30] For the title compound, functionalization of the C3 or C6 positions via C-H activation would be a synthetically valuable but challenging goal.
Caption: Established vs. emerging functionalization routes.
General Experimental Workflow
A successful functionalization experiment follows a systematic workflow from setup to final analysis. The choice of reaction depends on the desired bond and substituent.
Caption: General workflow for a cross-coupling reaction.
Decision Making:
-
To form a C(aryl)-C(pyridine) bond, choose Suzuki-Miyaura Coupling .
-
To form a C(alkynyl)-C(pyridine) bond, choose Sonogashira Coupling .
-
To form a N-C(pyridine) bond, choose Buchwald-Hartwig Amination .
Conclusion
This compound is a powerful and adaptable synthetic intermediate. Its functionalization is dominated by highly reliable and well-understood palladium-catalyzed cross-coupling reactions, which provide access to a vast chemical space of novel pyridine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are the foundational tools for derivatizing the C5 position, enabling the strategic introduction of aryl, alkynyl, and amino moieties, respectively. While direct C-H functionalization of this substrate remains a developing field, it holds immense promise for future synthetic innovations, offering more direct and sustainable routes to complex molecules. The protocols and insights provided herein serve as a robust guide for researchers aiming to leverage this versatile building block in their drug discovery and materials science programs.
References
- Maity, P., & Sharma, S. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
- C-H Functionalization of Pyridines.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Topics in Heterocyclic Chemistry. [Link]
- Pyridine C(sp2)
- Pyridine C(sp2)
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
- Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. [Link]
- An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
- Methyl 4-bromo-5-methylpicolin
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
- Buchwald-Hartwig Amin
- Safety D
- Buchwald–Hartwig amin
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
- Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
- Methyl 5-bromo-4-methylpicolin
- Methyl 4-bromo-5-methylpicolin
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. PubMed. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester. PubChem. [Link]
- Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 886365-06-6 [sigmaaldrich.com]
- 6. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. synzeal.com [synzeal.com]
- 11. 29682-15-3|Methyl 5-bromopicolinate|BLD Pharm [bldpharm.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 29. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 5-bromo-4-methylpicolinate
Introduction
Methyl 5-bromo-4-methylpicolinate is a key heterocyclic building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The strategic placement of the bromo, methyl, and methyl ester functionalities on the pyridine ring allows for diverse downstream chemical modifications, including cross-coupling reactions and nucleophilic substitutions. The purity of this intermediate is paramount, as impurities can lead to side reactions, reduced yields, and complications in the isolation of the final active ingredient. This document provides a comprehensive guide to the purification of crude this compound, detailing robust protocols for flash column chromatography and recrystallization, along with the scientific rationale behind the procedural steps.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2][3] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. Limited solubility in non-polar solvents like hexanes. | General chemical knowledge |
The presence of the polar ester group and the pyridine nitrogen, combined with the non-polar bromomethyl-substituted ring, gives the molecule an intermediate polarity. This characteristic is leveraged in chromatographic separations.
Purification Workflow Overview
A typical purification workflow for crude this compound, obtained from a synthetic reaction, involves an initial aqueous work-up followed by a primary purification technique such as flash column chromatography. For achieving higher purity, a final recrystallization step can be employed.
Caption: General purification workflow for this compound.
Detailed Purification Protocols
Protocol 1: General Aqueous Work-up and Extraction
This initial step is designed to remove inorganic salts, water-soluble impurities, and highly polar by-products from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Quenching and Dilution: Cool the reaction mixture to room temperature. Carefully quench the reaction with deionized water. Dilute the mixture with ethyl acetate.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to break any emulsions and removes residual water from the organic layer.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from closely related impurities based on differential adsorption to a stationary phase.
Rationale: The choice of silica gel as the stationary phase is due to its polar nature, which allows for the separation of compounds based on their polarity. The eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve good separation. By gradually increasing the polarity of the eluent, compounds are selectively desorbed from the silica and eluted from the column.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., hexanes/ethyl acetate gradient)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
1. Thin Layer Chromatography (TLC) Analysis:
-
Before performing column chromatography, determine the optimal eluent composition using TLC.
-
Dissolve a small amount of the crude product in a few drops of ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp. The ideal eluent system should provide a retention factor (Rƒ) of approximately 0.2-0.3 for the desired product.[4]
Typical TLC Results:
| Eluent System (Hexanes:Ethyl Acetate) | Approximate Rƒ of this compound | Observations |
| 95:5 | 0.1 | Slow-moving spot. |
| 90:10 | 0.25 | Good separation from non-polar and polar impurities. |
| 85:15 | 0.4 | Faster elution, potential for co-elution with impurities. |
2. Column Packing:
-
Secure the chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.
-
Allow the silica to settle, draining excess solvent until it reaches the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry loading technique generally results in better separation.[5]
-
Carefully add the dry-loaded sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexanes/ethyl acetate) to elute the product.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
Caption: Step-by-step workflow for flash column chromatography.
Protocol 3: Recrystallization
For obtaining a highly pure, crystalline solid, recrystallization is an excellent final purification step. This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of a crystal lattice that excludes impurities.
Rationale: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A mixed solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to achieve the desired solubility profile.
Materials:
-
Purified product from chromatography
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system.
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Quantitative Data Summary
The following table provides typical results for the purification of 1.0 g of crude this compound.
| Purification Step | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity (by ¹H NMR) |
| Aqueous Work-up | 1.0 (crude reaction mixture) | ~0.85 (crude solid) | N/A | ~80-90% |
| Flash Chromatography | 0.85 | ~0.70 | ~82% | >98% |
| Recrystallization | 0.70 | ~0.63 | ~90% | >99.5% |
Conclusion
The purification of this compound is a critical step in ensuring the quality and success of subsequent synthetic transformations. A combination of a preliminary aqueous work-up, followed by flash column chromatography, provides a product of high purity suitable for most applications. For instances requiring exceptionally pure material, recrystallization serves as an effective final polishing step. The protocols detailed in this application note provide a robust and reproducible methodology for researchers and professionals in the field of drug development and chemical synthesis.
References
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- PubChem. (n.d.). Methyl 5-bromo-3-methylpicolinate.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- American Elements. (n.d.). Methyl 4-bromo-5-methylpicolinate.
Sources
Application Notes and Protocols for Reactions Involving Methyl 5-bromo-4-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
Methyl 5-bromo-4-methylpicolinate is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom at the 5-position of the pyridine ring, ortho to the methyl group and meta to the methyl ester, renders it an exceptionally versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, allowing for the precise and efficient construction of complex molecular architectures from readily available starting materials.[1][2] The pyridine core is a prevalent motif in numerous pharmaceuticals, and the ability to functionalize this scaffold through C-C and C-N bond formation is critical for the development of new therapeutic agents.[3][4]
This guide provides detailed experimental protocols and mechanistic insights for three of the most powerful cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of these transformative reactions.
Chemical Properties and Safety Information
| Property | Value | Reference |
| Chemical Formula | C₈H₈BrNO₂ | [5][6] |
| Molecular Weight | 230.06 g/mol | [5] |
| Appearance | White to light yellow solid | [7] |
| CAS Number | 886365-06-6 | [5] |
| Storage | Inert atmosphere, Room Temperature | [7][8] |
Safety Precautions: this compound is a hazardous substance.[8] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.[9] If inhaled, move to fresh air.[9] If ingested, do NOT induce vomiting and seek immediate medical attention.[9]
Experimental Workflows and Protocols
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful exclusion of oxygen and moisture. The following general workflow should be adapted for each specific protocol.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[10][11][12][13] This reaction is widely favored in drug discovery due to its mild conditions and tolerance of a wide range of functional groups.[4][14]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[11][12][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[11][15][16] This is often the rate-determining step.[11]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10][11][15]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[11][15]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]
- 8. 1215860-20-0|Methyl 5-bromo-6-methylpicolinate|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. ijpcsonline.com [ijpcsonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: The Strategic Use of Methyl 5-bromo-4-methylpicolinate in the Synthesis of Novel Heterocyclic Architectures
Abstract
Methyl 5-bromo-4-methylpicolinate has emerged as a highly versatile and strategic building block in modern organic and medicinal chemistry.[1] Its pyridine core, decorated with strategically placed functional groups—a bromine atom for cross-coupling, a methyl ester for derivatization, and a methyl group for steric and electronic influence—provides a powerful platform for the synthesis of complex heterocyclic systems.[2] This guide provides an in-depth exploration of its reactivity and application, offering detailed protocols, mechanistic insights, and the strategic rationale behind its use in constructing novel molecular frameworks relevant to drug discovery and materials science.
The Molecular Logic of this compound: A Chemist's Perspective
The utility of this compound stems from the orthogonal reactivity of its functional groups. The C5-bromine atom is the primary anchor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The pyridine nitrogen atom influences the ring's electronics, making the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst. The methyl ester at the C2 position offers a handle for subsequent modifications, such as hydrolysis to the carboxylic acid or amidation, allowing for further diversification of the synthesized scaffolds.
Below is a conceptual overview of the primary synthetic pathways accessible from this key starting material.
Figure 1: Key synthetic transformations accessible from this compound.
Palladium-Catalyzed Cross-Coupling: The Cornerstone of Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing aryl halides.[3][4] For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions represent the most robust and widely applicable methods for generating molecular diversity.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the formation of a C-C bond between the pyridine core and a variety of aryl or heteroaryl boronic acids.[5][6] This is a foundational strategy for constructing biaryl structures, which are prevalent in pharmaceuticals.[7]
Causality Behind the Protocol:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, air-stable precursor to the active Pd(0) species. The triphenylphosphine ligands stabilize the palladium center while being labile enough to allow the catalytic cycle to proceed.[8]
-
Base: A base, such as potassium phosphate (K₃PO₄), is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[6][9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the starting material and catalyst, while water is necessary to dissolve the inorganic base.[7]
| Reagent/Parameter | Condition/Amount | Rationale |
| Starting Material | This compound (1.0 eq) | The electrophilic partner. |
| Coupling Partner | Phenylboronic Acid (1.2 eq) | The nucleophilic partner. A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard catalyst loading for efficient turnover without excessive cost.[5] |
| Base | K₃PO₄ (2.5 eq) | Strong enough base to facilitate transmetalation without promoting side reactions.[7] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Aprotic organic solvent solubilizes organics; water dissolves the inorganic base. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition step. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst and phosphine ligands. |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Inerting: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 eq). Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-18 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product, Methyl 4-methyl-5-phenylpicolinate.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][6]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, which are fundamental to a vast number of biologically active molecules.[10][11][12] This reaction couples the aryl bromide with a primary or secondary amine.
Causality Behind the Protocol:
-
Catalyst & Ligand: A palladium source like Pd(OAc)₂ is used in conjunction with a specialized phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required. They promote the crucial reductive elimination step, which can be slow for C-N bond formation, and stabilize the low-coordinate palladium species in the catalytic cycle.[10][13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical. Its function is to deprotonate the amine after it has coordinated to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[10][12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic species.
| Reagent/Parameter | Condition/Amount | Rationale |
| Starting Material | This compound (1.0 eq) | The electrophilic partner. |
| Coupling Partner | Morpholine (1.2 eq) | The nucleophilic amine. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium(II) precursor that is reduced in situ to Pd(0). |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich ligand that facilitates both oxidative addition and reductive elimination. |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base required for the deprotonation of the coordinated amine.[10] |
| Solvent | Anhydrous Toluene | Aprotic solvent that is stable under the reaction conditions. |
| Temperature | 100-110 °C | Necessary to overcome the activation barrier for the C-N bond-forming step. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst system from oxygen. |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a dry, sealable reaction tube. Add this compound (1.0 eq) and NaOtBu (1.4 eq).
-
Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Reaction: Seal the tube tightly and place it in a preheated heating block at 110 °C. Stir vigorously. Monitor the reaction by LC-MS.
-
Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford Methyl 4-methyl-5-(morpholino)picolinate.
Synthesis of Fused Heterocycles: Building Complexity
The true power of this compound is realized when its initial derivatization products are used in subsequent reactions to build more complex, fused heterocyclic systems.[14][15] Imidazo[4,5-b]pyridines, for example, are a class of heterocycles with significant pharmacological potential.[16][17] A common strategy involves the synthesis of a diaminopyridine precursor followed by cyclization.
This theoretical workflow demonstrates how a product from a Buchwald-Hartwig reaction could be advanced to a fused bicyclic system.
Figure 3: A multi-step workflow from the starting material to a fused imidazopyridine scaffold.
Conceptual Steps:
-
C-N Coupling: A primary amine is coupled to the C5 position via Buchwald-Hartwig amination to yield a 5-aminopicolinate derivative (Intermediate A).
-
Nitration: The pyridine ring is nitrated at an adjacent position (e.g., C6). This requires careful selection of conditions to control regioselectivity.
-
Reduction: The nitro group is reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation) to form a 5,6-diaminopyridine derivative (Intermediate C).
-
Cyclization: The resulting diamine is condensed with a carboxylic acid, aldehyde, or equivalent under dehydrating conditions (e.g., using polyphosphoric acid) to form the fused imidazole ring, yielding the final product.[16] This classical approach is a reliable method for forming the imidazopyridine core.[16]
Conclusion and Future Outlook
This compound is a commercially available and highly effective starting material for the synthesis of diverse heterocyclic compounds. Its value lies in its predictable reactivity in high-yield transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and workflows detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this building block in their synthetic campaigns. The ability to rapidly generate libraries of novel picolinates and subsequently elaborate them into more complex fused systems underscores the strategic importance of this reagent in the ongoing quest for new therapeutic agents and functional materials.
References
- Al-Tel, T. H. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2651-2666. [Link]
- Reddy, T. R., & G, N. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1). [Link]
- Nasresfahani, Z., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Darwish, E. S., Kheder, N. A., & Farag, A. M. (2010). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRIDINE BASED HETEROCYCLES. HETEROCYCLES, 81(10), 2247. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyridines. organic-chemistry.org. [Link]
- Li, J., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
- Sławiński, J., et al. (2019).
- Al-Tel, T. H. (2010). Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and... PubMed. [Link]
- Alsaady, Z. (2024). Heterocyclic Compounds: A Study of its Biological Activity.
- Singh, A., & Sharma, P. K. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 404, 02008. [Link]
- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. [Link]
- Sharma, A., et al. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
- MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. mdpi.com. [Link]
- Roy, S. (2022). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.
- Sharma, P., & Kumar, A. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(15), 1436-1463. [Link]
- PubChem. (n.d.). 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester.
- Bakherad, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. chem.libretexts.org. [Link]
- Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. chem.libretexts.org. [Link]
- Vageesh, M. (2025). Studies on the synthetic development for the discovery of novel heterocyclic agrochemicals.
- Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- Kelly, C. P., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 13141-13151. [Link]
- Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
- Last Minute Lecture. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
- Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Roughley, S. D., & Jordan, A. M. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]
- Kumar, A., et al. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review.
- Wang, Y., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central. [Link]
- CEM Corporation. (n.d.). Organometallic cross-coupling reactions. cem.com. [Link]
- PubChem. (n.d.). Methyl 5-bromo-3-methylpicolinate.
- Gouveia, F. L., et al. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]
- ResearchGate. (2025). Synthetic routes to mono-N-functionalized P 2N 2-ligands.
Sources
- 1. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Methyl 5-bromo-4-methylpicolinate in Advanced Material Synthesis
Abstract
Methyl 5-bromo-4-methylpicolinate is emerging as a pivotal heterocyclic building block with significant potential across various domains of material science. Its unique molecular architecture, characterized by a bromine-substituted pyridine ring functionalized with both a methyl group and a methyl ester, offers a versatile platform for the synthesis of novel organic electronic materials, functional polymers, and bespoke ligands for metal-organic frameworks (MOFs). This guide provides an in-depth exploration of the compound's prospective applications, grounded in established chemical principles. We present detailed, illustrative protocols for leveraging this compound in the synthesis of advanced materials, offering researchers and drug development professionals a technical foundation for innovation.
Introduction: Unlocking the Potential of a Multifunctional Pyridine Derivative
This compound (C₈H₈BrNO₂) is a substituted pyridine derivative whose value in material science lies in its inherent reactivity and structural modularity.[1][2] The presence of a strategically positioned bromine atom serves as an excellent handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functional moieties. This capability is crucial for tuning the electronic and photophysical properties of target molecules. Concurrently, the methyl ester group provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, expanding the synthetic possibilities. The pyridine nitrogen itself can act as a coordination site for metal ions, making this compound a promising candidate for the design of novel ligands in catalysis and MOF synthesis. While primarily recognized as a versatile intermediate in organic and medicinal chemistry, its potential in creating specialized polymers and components for organic electronics is an area of growing interest.
Key Molecular Features:
| Feature | Chemical Group | Significance in Material Science |
| Reactive Halogen | Bromine | Enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) for C-C bond formation. |
| Functional Group | Methyl Ester | Can be hydrolyzed to a carboxylic acid for use in polymerization or as a ligand anchor point. Can be converted to amides for tailored solubility and intermolecular interactions. |
| Heterocyclic Core | Pyridine Ring | Provides thermal stability and specific electronic properties. The nitrogen atom can coordinate with metals. |
| Substitution Pattern | 4-methyl | Influences solubility and steric hindrance, allowing for fine-tuning of molecular packing in the solid state. |
Application in Organic Electronics: A Precursor for Novel Emitter and Host Materials
The construction of complex organic molecules for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) often relies on the precise assembly of aromatic and heteroaromatic units. This compound is an ideal precursor for such syntheses due to its reactive bromine site.
Rationale for Use in Organic Emitter Synthesis
The performance of an OLED is critically dependent on the properties of the emissive layer. By employing Suzuki or Stille cross-coupling reactions, the bromine atom on the picolinate core can be substituted with various aryl or heteroaryl boronic acids (or stannanes), leading to the formation of extended π-conjugated systems. These systems are the fundamental components of many organic emitters. The pyridine core itself can impart desirable electron-transporting properties to the final molecule.
Illustrative Protocol: Synthesis of a Biphenyl-Substituted Picolinate Derivative via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with 4-biphenylboronic acid. This reaction serves as a foundational step for creating more complex, high-performance organic electronic materials.
Step-by-Step Methodology:
-
Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.0 eq.), 4-biphenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and tripotassium phosphate (3.0 eq.) to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene and water (in a 4:1 ratio) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel to yield the desired biphenyl-substituted picolinate derivative.
Future Outlook and Advanced Applications
The versatility of this compound extends beyond the examples provided. Its potential applications in material science are vast and include:
-
Polymer Chemistry: After conversion to its carboxylic acid or an amine-functionalized derivative, it can be used as a monomer in the synthesis of condensation polymers such as polyamides and polyesters. The pyridine unit in the polymer backbone can enhance thermal stability and introduce metal-coordination sites.
-
Catalysis: As a ligand for transition metal catalysts, the electronic properties of the picolinate can be tuned through substitution at the bromine position to influence the catalytic activity and selectivity.
-
Functional Coatings: Polymers and oligomers derived from this building block could be used to create functional coatings with tailored refractive indices, conductivity, or chemical resistance.
As the demand for novel materials with precisely controlled properties continues to grow, versatile building blocks like this compound will play an increasingly important role in enabling the next generation of advanced technologies.
References
- Vertex AI Search. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma.
- CookeChem. (n.d.). This compound, 96%, 886365-06-6.
- Sigma-Aldrich. (n.d.). This compound | 886365-06-6.
- National Institutes of Health. (n.d.). Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC.
- National Institutes of Health. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review.
- Royal Society of Chemistry. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review.
Sources
Application Note: A Step-by-Step Guide to the Fischer Esterification of Picolinates
Introduction: The Enduring Relevance of a Classic Reaction
The Fischer-Speier esterification, first reported in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1][2] Its continued relevance stems from its operational simplicity and the use of readily available, inexpensive starting materials. This application note provides an in-depth guide to the Fischer esterification specifically for the synthesis of picolinates—esters of picolinic acid (2-pyridinecarboxylic acid). Picolinate esters are valuable intermediates in the development of pharmaceuticals, herbicides, and pesticides, making their efficient synthesis a topic of significant interest to researchers in drug development and agrochemical science.[3][4]
This guide moves beyond a simple recitation of steps. It delves into the mechanistic principles that govern the reaction, explaining the causal relationships behind each procedural choice. By understanding the "why," researchers can better troubleshoot issues, adapt the protocol for different substrates, and ensure robust, reproducible results.
Mechanistic Insights: Mastering the Equilibrium
The Fischer esterification is a classic example of a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] A thorough understanding of its mechanism is paramount for successful execution.
The Role of the Acid Catalyst
The reaction requires a strong Brønsted or Lewis acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][7] The catalyst serves a critical dual function:
-
Activation of the Carboxyl Group: The acid protonates the carbonyl oxygen of the picolinic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a weak nucleophile like an alcohol.[7][8]
-
Facilitating Water as a Leaving Group: The tetrahedral intermediate formed after the alcohol's attack contains two hydroxyl groups. A subsequent proton transfer creates a good leaving group, water (H₂O), which is far superior to the hydroxide ion (HO⁻) that would have to be expelled without a catalyst.[8][9]
The Reaction Pathway
The mechanism proceeds through a series of equilibrium steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of picolinic acid.
-
Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final picolinate ester product.[5][8][10]
Le Châtelier's Principle: Driving the Reaction Forward
Since every step in the Fischer esterification is reversible, the overall reaction exists in an equilibrium that can be unfavorable for product formation.[6][7][10] To achieve high yields, the equilibrium must be shifted toward the products, a classic application of Le Châtelier's Principle. This is typically achieved in one of two ways:
-
Use of Excess Reactant: The reaction is often conducted using the alcohol as the solvent, ensuring it is present in a large excess.[5][8][9] This high concentration of a reactant drives the equilibrium towards the product side.
-
Removal of Water: As water is a product, its removal from the reaction mixture will continuously pull the equilibrium to the right.[5][7] This can be accomplished by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) or by including a dehydrating agent.[2]
A specific consideration for pyridinecarboxylic acids is the basicity of the pyridine nitrogen. The strong acid catalyst will protonate this nitrogen, forming a pyridinium salt.[11] This can affect the substrate's solubility but is a necessary consequence of the required catalytic conditions.
Experimental Workflow and Protocol
The following diagram outlines the complete workflow for the synthesis and purification of a picolinate ester.
Caption: Experimental workflow for Fischer esterification of picolinates.
Detailed Protocol: Synthesis of Ethyl Picolinate
This protocol details the synthesis of ethyl picolinate from picolinic acid and ethanol.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 5.00 g | 40.6 | Limiting Reagent |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | ~850 | Reactant and Solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 3.0 mL | ~56 | Catalyst |
| Deionized Water | H₂O | 18.02 | ~100 mL | - | For workup |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Sat. Soln. | - | For neutralization |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |
| Brine (Sat. NaCl) | NaCl | 58.44 | Sat. Soln. | - | For washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~5-10 g | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add picolinic acid (5.00 g) and absolute ethanol (50 mL). Stir the suspension.
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (3.0 mL) dropwise using a Pasteur pipette. Caution: This addition is highly exothermic. A precipitate of the pyridinium hydrogen sulfate salt may form but will dissolve as the reaction is heated.
-
Reflux: Remove the flask from the ice bath and fit it with a reflux condenser. Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. For more sterically hindered alcohols, an overnight reflux may be necessary.[2][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]
-
Cooling and Quenching: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-water.
-
Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the aqueous mixture in portions. Vigorous gas (CO₂) evolution will occur. Continue adding the base until the gas evolution ceases and the pH of the solution is basic (pH > 8), as confirmed with pH paper. This step is crucial to deprotonate the product, making it soluble in the organic solvent.[13][14]
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).[14] After each extraction, collect the organic layer.
-
Washing and Drying: Combine the organic layers and wash them once with 50 mL of brine.[15] Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the dried solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and any residual ethanol, yielding the crude ethyl picolinate as an oil.[14]
-
Purification and Characterization: The crude product is often of sufficient purity for many applications. If higher purity is required, the product can be purified by vacuum distillation.[15] Characterize the final product by NMR and IR spectroscopy and compare the data to literature values.
Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. The following table provides guidance on common challenges.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction (insufficient reflux time).2. Equilibrium not sufficiently shifted.3. Loss of product during workup. | 1. Increase reflux time; monitor by TLC until starting material is consumed.2. Use a larger excess of alcohol or employ a Dean-Stark trap to remove water.3. Ensure complete neutralization before extraction; perform multiple extractions. |
| Reaction Stalls | 1. Inactive or insufficient catalyst.2. Water present in starting materials (e.g., non-absolute ethanol). | 1. Use fresh, concentrated acid catalyst.2. Use anhydrous grade alcohol and dry glassware thoroughly before starting. |
| Formation of Emulsion during Extraction | Presence of un-neutralized acidic species or salts. | Add more brine to the separatory funnel to help break the emulsion. Allow the funnel to stand undisturbed for a longer period. |
| Product is Water-Soluble | Incomplete neutralization. The protonated ester (pyridinium salt) is highly water-soluble. | Re-check the pH of the aqueous layer. If it is not distinctly basic, add more base and re-extract.[16] |
Conclusion
The Fischer esterification is a powerful and economical method for the synthesis of picolinate esters. Success hinges on a solid understanding of the reaction's equilibrium nature and the critical role of the acid catalyst. By carefully controlling reaction conditions—particularly through the use of excess alcohol and rigorous exclusion or removal of water—and executing a precise workup and neutralization procedure, researchers can reliably obtain high yields of the desired picolinate product. This guide provides the fundamental knowledge and practical steps necessary for drug development and agricultural scientists to confidently apply this classic transformation in their synthetic endeavors.
References
- Fischer, E.; Speier, A. (1895). Darstellung der Ester. Chemische Berichte, 28(3), 3252–3258.
- Mannu, A., & Mele, A. (2022). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 27(24), 8968.
- Organic Chemistry Portal. Fischer Esterification.
- BYJU'S. (n.d.). Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- Master Organic Chemistry. (2022). Fischer Esterification.
- University of California, Irvine. (n.d.). Fischer Esterification Lab.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- University of Colorado Denver. (n.d.). The Fischer Esterification.
- University of California, Irvine. (n.d.). Fischer Esterification Procedure.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Google Patents. (n.d.). Esterification of pyridine carboxylic acids. US2948734A.
- Anwar, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4088.
- Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
- ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
Sources
- 1. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cerritos.edu [cerritos.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-4-methylpicolinate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 5-bromo-4-methylpicolinate (CAS: 886365-06-6).[1][2] We will address common challenges in improving reaction yield, focusing on mechanistic causality and providing actionable troubleshooting protocols.
Introduction: The Synthetic Challenge
This compound is a valuable substituted pyridine derivative, serving as a key building block in the synthesis of complex pharmaceutical and agrochemical compounds.[3] The primary synthetic challenge lies in achieving high regioselectivity during the electrophilic bromination of the pyridine ring. The electron-donating methyl group (an activating, ortho, para-director) and the electron-withdrawing methyl ester group (a deactivating, meta-director) exert competing influences on the substitution pattern. This guide provides strategies to navigate these electronic effects and optimize the reaction for a high yield of the desired 5-bromo isomer.
Proposed Primary Synthetic Pathway
The most direct and common approach is the electrophilic bromination of Methyl 4-methylpicolinate. The success of this route is highly dependent on precise control over reaction conditions to favor substitution at the C-5 position.
Sources
Common side reactions in the synthesis of substituted pyridines.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these critical heterocyclic compounds. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical laboratory experience to help you navigate the complexities of pyridine synthesis and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Side Reactions & Low Yields
This section addresses specific issues that can arise during the synthesis of substituted pyridines, offering explanations for the underlying chemistry and providing actionable troubleshooting steps.
Issue 1: Low Yields in Hantzsch Pyridine Synthesis
Q: I am performing a Hantzsch synthesis to obtain a 1,4-dihydropyridine, but my yields are consistently low after the final oxidation to the pyridine. What are the common pitfalls?
A: The Hantzsch synthesis, while a cornerstone of pyridine chemistry, can be prone to low yields for several reasons. The classical one-pot method often requires harsh reaction conditions and long reaction times, which can lead to the formation of byproducts.[1][2]
Root Causes & Troubleshooting Strategies:
-
Inefficient Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical and often a source of yield loss.
-
Problem: Traditional oxidants like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and nitric acid (HNO₃) can be harsh, leading to side product formation and difficult workups.[1][2]
-
Solution: Consider using milder, more efficient oxidizing agents. Iodine in refluxing methanol is an effective alternative that tolerates a variety of substituents.[3] Ferric chloride, manganese dioxide, or potassium permanganate in water can also be effective in a one-pot synthesis with direct aromatization.[2]
-
-
Suboptimal Reaction Conditions: The initial condensation reaction to form the dihydropyridine intermediate is sensitive to reaction parameters.
-
Problem: Inefficient condensation can lead to a mixture of intermediates and reduced overall yield.
-
Solution: Employing a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution can significantly improve yields, with some reports indicating up to a 96% yield for the dihydropyridine intermediate.[1] Microwave-assisted synthesis is another excellent option, often resulting in high yields (82%-94%), pure products, and significantly shorter reaction times (2-7 minutes).[2]
-
-
Competing Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor undesired routes.[2]
-
Problem: Formation of unexpected byproducts reduces the yield of the desired pyridine.
-
Solution: Precise control of reaction temperature and reactant stoichiometry is crucial. If problems persist, consider analyzing reaction intermediates to understand the dominant mechanistic pathway and identify where product loss is occurring.[2]
-
Issue 2: Byproduct Formation in Bohlmann-Rahtz Pyridine Synthesis
Q: My Bohlmann-Rahtz synthesis is producing a complex mixture of products, and isolating the desired substituted pyridine is challenging. What are the likely side reactions?
A: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, is valued for its versatility. However, it can be susceptible to side reactions, primarily due to the high temperatures required for the final cyclodehydration step.[4]
Root Causes & Troubleshooting Strategies:
-
Incomplete Isomerization: The aminodiene intermediate formed after the initial Michael addition exists as E/Z isomers. The cyclodehydration to the pyridine ring requires the Z-isomer.
-
Problem: Insufficient thermal energy can lead to incomplete E/Z isomerization, leaving a significant portion of the intermediate unable to cyclize.[4]
-
Solution: While high temperatures are traditional, acid catalysis can promote the necessary isomerization and subsequent cyclization at lower temperatures.[5] Catalysts such as acetic acid, Amberlyst 15, zinc bromide, or ytterbium triflate have been shown to be effective.[5]
-
-
Alternative Reaction Pathways: The reactive nature of the starting materials can lead to undesired competing reactions.
-
Problem: Self-condensation of the enamine or polymerization of the ethynylketone can occur, especially at elevated temperatures.
-
Solution: A stepwise approach, where the aminodiene intermediate is isolated and purified before the cyclization step, can mitigate these side reactions.[4] While this adds a step to the overall process, it often leads to a cleaner final reaction and higher overall yield of the desired pyridine.
-
Issue 3: Poor Regioselectivity in Cross-Coupling Reactions
Q: I am attempting to synthesize a substituted pyridine via a Suzuki cross-coupling reaction, but I am observing a mixture of regioisomers. How can I improve the selectivity?
A: Cross-coupling reactions are powerful tools for functionalizing pyridine rings. However, achieving high regioselectivity can be challenging, particularly with electron-deficient 2-heterocyclic boronates, which often result in low conversions.[3]
Root Causes & Troubleshooting Strategies:
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and the associated ligands plays a pivotal role in determining the regioselectivity of the coupling reaction.
-
Problem: A suboptimal catalyst system may not effectively differentiate between the various positions on the pyridine ring, leading to a mixture of products.
-
Solution: For challenging couplings of 2-heterocyclic boronates, the addition of a copper(I) co-catalyst has been shown to significantly enhance yields and selectivity.[3] Screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands (e.g., PPh₃, SPhos) is also recommended to find the optimal combination for your specific substrates.[6][7]
-
-
Reaction Conditions: Temperature, solvent, and base can all influence the outcome of the reaction.
-
Problem: Unoptimized reaction conditions can lead to side reactions such as homocoupling of the boronic acid or decomposition of the starting materials.
-
Solution: A systematic optimization of reaction parameters is often necessary. This includes screening different solvents (e.g., DME/H₂O, THF), bases (e.g., K₂CO₃, LHMDS), and temperatures.[6][7]
-
Issue 4: Contamination with Palladium Residues
Q: After purification of my pyridine product from a palladium-catalyzed reaction, I am still detecting residual palladium. What are the most effective methods for its removal?
A: Palladium-catalyzed reactions are widely used in organic synthesis, but the removal of the palladium catalyst from the final product is a common challenge.[6][8]
Root Causes & Troubleshooting Strategies:
-
Ineffective Purification: Standard purification techniques like column chromatography may not be sufficient to completely remove all palladium residues.
-
Problem: Residual palladium can interfere with subsequent reactions and is often unacceptable in pharmaceutical applications.
-
Solution: A variety of methods can be employed to remove palladium impurities. These include:
-
Treatment with Activated Carbon: Stirring the product solution with activated charcoal can effectively adsorb palladium residues.[9]
-
Scavenger Resins: Various commercially available scavenger resins are designed to bind and remove heavy metals like palladium.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[9]
-
Distillation: For volatile pyridine derivatives, distillation can be a viable purification method.[10]
-
-
II. Frequently Asked Questions (FAQs)
Guareschi-Thorpe Synthesis
Q: What are the key advantages of the Guareschi-Thorpe synthesis, and are there any common side reactions to be aware of?
A: The Guareschi-Thorpe synthesis is a versatile method for preparing 2,6-dihydroxy- or 6-hydroxy-2-pyridone derivatives.[11][12][13] A significant advantage is the use of readily available starting materials: a β-dicarbonyl compound, a cyanoacetic ester (or cyanoacetamide), and a nitrogen source like ammonia or ammonium carbonate.[12][13][14] Recent advancements have shown that using ammonium carbonate in an aqueous medium can lead to high yields with no observable side products, making it a greener alternative.[11][12] The proposed mechanism involves the aminolysis of the cyanoacetic ester to cyanoacetamide, followed by an aldol condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate, which then cyclizes to the pyridine product.[11]
C-H Activation Methods
Q: I am interested in using C-H activation to functionalize a pyridine ring. What are the main challenges and recent advancements in this area?
A: C-H activation has emerged as a powerful and atom-economical strategy for synthesizing substituted pyridines.[15][16][17][18] A primary challenge is achieving regioselectivity, as there are multiple C-H bonds available for activation.[18]
-
Directing Groups: The nitrogen atom in the pyridine ring can act as a directing group, often favoring functionalization at the C2 position.[18] Pyridine N-oxides are also excellent substrates for palladium-catalyzed C-H activation, enabling highly selective ortho-alkenylation and arylation.[15]
-
Distal C-H Functionalization: While C2 functionalization is well-established, recent advancements have focused on the more challenging functionalization of the distal C3 and C4 positions.[18] This often requires the use of specific directing groups or catalyst systems to overcome the inherent reactivity at the C2 position.
Solvent Effects
Q: Can the choice of solvent lead to unexpected side reactions in pyridine synthesis?
A: Yes, the solvent can play a more active role than simply dissolving the reactants. A notable example is the reaction of pyridine derivatives with dichloromethane (DCM). Even at room temperature, DCM can react with pyridines to form bispyridinium dichlorides as a white precipitate.[19] This can lead to reduced yields of the desired product and the formation of unexpected side products.[19] It is crucial to be aware of such potential solvent reactivity when designing synthetic routes involving pyridines.
III. Summary of Common Side Reactions and Solutions
| Synthetic Method | Common Side Reaction/Issue | Root Cause | Recommended Solution(s) |
| Hantzsch Synthesis | Low Yield | Inefficient oxidation of dihydropyridine intermediate | Use milder oxidants (e.g., I₂, FeCl₃, MnO₂)[2][3] |
| Suboptimal condensation conditions | Employ catalysis (PTSA) or microwave assistance[1][2] | ||
| Bohlmann-Rahtz Synthesis | Byproduct Formation | Incomplete E/Z isomerization of aminodiene | Use acid catalysis to promote cyclization at lower temperatures[5] |
| Competing side reactions | Isolate and purify the aminodiene intermediate before cyclization[4] | ||
| Cross-Coupling Reactions | Poor Regioselectivity | Suboptimal catalyst/ligand system | Screen different Pd catalysts and ligands; consider a Cu(I) co-catalyst[3][6][7] |
| Unoptimized reaction conditions | Systematically optimize solvent, base, and temperature[6][7] | ||
| Palladium-Catalyzed Reactions | Palladium Contamination | Ineffective purification | Use activated carbon, scavenger resins, recrystallization, or distillation[9][10] |
IV. General Troubleshooting Workflow
Caption: A general workflow for troubleshooting common issues in pyridine synthesis.
V. References
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Baran, P. S. Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]
-
Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(20), 12150-12231. [Link]
-
Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]
-
IJNRD. (2024, May). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development, 9(5). [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
McKenzie, L. K., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 291-296. [Link]
-
Al-Warhi, T., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25883-25889. [Link]
-
You, J., & Daugulis, O. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(49), 16454-16455. [Link]
-
Google Patents. (2016). Purification method of pyridine and pyridine derivatives. KR101652750B1.
-
ResearchGate. (2025, August 6). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Donohoe, T. J., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(23), 5429-5432. [Link]
-
ResearchGate. (2023, August 14). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Advances. [Link]
-
GCW Gandhi Nagar Jammu. Pyridines. [Link]
-
McKenzie, L. K., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 291-296. [Link]
-
DSpace. Synthesis of Supported Palladium Catalysts. [Link]
-
Google Patents. (1984). Process for the preparation of substituted pyridines. DE3245950A1.
-
Fochi, M. (2014). Icilio Guareschi and his amazing “1897 reaction”. Molecules, 19(11), 18835-18846. [Link]
-
CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
-
Beilstein Journals. (2016). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 12, 1293-1324. [Link]
-
Daugulis, O., & Shabashov, D. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 49(10), 2218-2228. [Link]
-
ChemistryViews. (2010, June 7). Puzzling Pyridine Problem Probed. [Link]
-
McKenzie, L. K., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 291-296. [Link]
-
NIH. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(11), 2829. [Link]
-
Al-Warhi, T., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25883-25889. [Link]
-
ResearchGate. Guareschi–Thorpe reaction in water using ammonium carbonate. [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 10. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 17. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 18. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Bromopyridines
Welcome to the Technical Support Center for Suzuki coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes temperamental cross-coupling reaction. Here, we will dissect the common causes of low yields and provide actionable, evidence-based solutions to optimize your synthetic outcomes.
I. Troubleshooting Guide: From Problem to Solution
Low yields in the Suzuki coupling of bromopyridines can be frustrating, but a systematic approach to troubleshooting can often pinpoint the issue. Bromopyridines are known to be challenging substrates due to the coordinating ability of the pyridine nitrogen, which can interfere with the palladium catalyst, and the electronic nature of the pyridine ring impacting its reactivity.[1]
Below is a comprehensive table outlining common problems, their underlying causes, and recommended solutions. Following the table, a visual workflow diagram provides a logical path for your troubleshooting efforts.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Conversion of Bromopyridine | 1. Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] | - Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands create steric hindrance around the palladium atom, preventing the pyridine nitrogen from coordinating and deactivating the catalyst. - Inert Atmosphere: Ensure rigorous degassing of solvents and maintenance of an inert (argon or nitrogen) atmosphere. Oxygen can oxidize and deactivate the active Pd(0) catalyst.[2][3] |
| 2. Inefficient Oxidative Addition: The C-Br bond in electron-deficient bromopyridines can be less reactive, making the oxidative addition step, often the rate-determining step, sluggish.[1] | - Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to proceed. - Screen Catalysts/Ligands: More electron-rich and bulky ligands can facilitate oxidative addition.[1][4] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands.[4][5] | |
| Significant Formation of Byproducts | 1. Protodeboronation of Boronic Acid: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming the nucleophile.[6][7] This is a common side reaction, especially with heteroaryl boronic acids.[3][7][8] | - Use Boronic Esters or Trifluoroborates: Pinacol esters, MIDA boronates, or potassium trifluoroborate salts are generally more stable than their corresponding boronic acids and can suppress protodeboronation.[1][3][6] - Anhydrous Conditions: Use anhydrous solvents to minimize the water available for this side reaction.[1] - Base Selection: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH, which can accelerate base-catalyzed protodeboronation.[2][7] |
| 2. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. | - Rigorous Degassing: This side reaction is often promoted by the presence of oxygen.[3] Employ freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period (15-30 minutes).[3] | |
| 3. Hydrodehalogenation (Debromination): The bromine atom on the pyridine is replaced by a hydrogen atom. | - Choice of Base: This side reaction can be promoted by certain bases. Screening different bases, such as moving from a carbonate to a phosphate, may mitigate this issue.[2] - Solvent System: The use of a mixed solvent system, such as dioxane/water, can sometimes suppress hydrodehalogenation.[2] | |
| Reaction Stalls or is Sluggish | 1. Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[9] | - Base Screening: The effectiveness of a base is highly substrate-dependent. Common bases to screen include Na₂CO₃, K₂CO₃, and K₃PO₄.[9] - Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often necessary to dissolve both the organic starting materials and the inorganic base.[3] |
| 2. Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst.[2] | - Verify Reagent Purity: Use fresh, high-quality palladium catalysts, ligands, and starting materials.[3] Ensure solvents are of appropriate grade and are dry. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
II. Frequently Asked Questions (FAQs)
Q1: Why are bromopyridines, especially 2-bromopyridine, so challenging for Suzuki couplings?
A1: The primary challenge with 2-bromopyridine and other bromopyridines is the presence of the basic nitrogen atom in the pyridine ring.[7] The lone pair of electrons on this nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This coordination competes with the desired catalytic cycle, thereby reducing the reaction's efficiency. Additionally, the electron-deficient nature of the pyridine ring can make the oxidative addition of the C-Br bond to the Pd(0) center slower compared to more electron-rich aryl bromides.[1]
Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A2: The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻).[8][9] This boronate then undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction rate and yield.[9] There is no single "best" base, and the optimal choice depends on the specific substrates. A good starting point is to screen common inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄.[9] For substrates prone to protodeboronation, a weaker base like K₃PO₄ or even fluoride sources like CsF may be beneficial.[7]
Q3: I see a lot of my boronic acid being converted back to the corresponding arene. What is happening and how can I stop it?
A3: This is a classic case of protodeboronation, a major side reaction where the carbon-boron bond is cleaved by a proton source (often water) and replaced with a carbon-hydrogen bond.[6][7][8] Pyridineboronic acids are particularly susceptible to this process.[7] To mitigate this:
-
Use more stable boron reagents: Boronic acid pinacol esters (BPin), MIDA boronates, or potassium trifluoroborates are significantly more stable and less prone to protodeboronation.[1][3][6]
-
Control the pH: The rate of protodeboronation is highly pH-dependent.[7] Using a weaker base can help.
-
Minimize water: While some water is often necessary to dissolve the base, using strictly anhydrous solvents (if possible with your base system) can reduce the rate of this side reaction.[1]
-
Accelerate the desired reaction: Using more active catalysts (e.g., those with bulky, electron-rich ligands) can help the Suzuki coupling outcompete the protodeboronation side reaction.[7]
Q4: Can you explain the catalytic cycle and where things can go wrong with bromopyridines?
A4: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine to form a Pd(II) complex. With bromopyridines, this step can be slow due to the electron-deficient nature of the ring.[1]
-
Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the bromide. The efficiency of this step is highly dependent on the base used.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]
With bromopyridines, a key failure point is outside the main cycle: the sequestration of the active Pd(0) catalyst by the pyridine nitrogen, which prevents it from entering the catalytic cycle in the first place.
Suzuki-Miyaura Catalytic Cycle with Bromopyridine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing byproduct formation in the synthesis of Methyl 5-bromo-4-methylpicolinate.
Welcome to the technical support center for the synthesis of Methyl 5-bromo-4-methylpicolinate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in the synthesis of this compound?
A1: The most prevalent byproducts arise from a lack of complete regioselectivity during the bromination step. The primary byproducts include:
-
Positional Isomers: The most common positional isomer is Methyl 3-bromo-4-methylpicolinate. Depending on the reaction conditions, small amounts of other isomers may also form.
-
Di-brominated Product: Methyl 3,5-dibromo-4-methylpicolinate is a significant byproduct, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Hydrolysis Product: 5-bromo-4-methylpicolinic acid can be formed if water is present in the reaction mixture, leading to the hydrolysis of the methyl ester.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of Methyl 4-methylpicolinate in the final product mixture.
Q2: How can I monitor the progress of the reaction and identify the byproducts being formed?
A2: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.
-
TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to monitor the disappearance of the starting material and the appearance of the product and byproducts. The product and its isomers will likely have very similar Rf values, but it can give a good indication of the reaction's progress.
-
GC-MS: This is the ideal technique for identifying and quantifying the components of your reaction mixture.[1][2][3] The mass spectra will clearly distinguish between the mono-brominated, di-brominated, and unreacted starting material based on their molecular weights. The retention times will help in differentiating the positional isomers, although complete baseline separation may require an optimized GC method.
Q3: What is the best laboratory-scale method for purifying this compound from its isomers?
A3: For laboratory-scale purification, silica gel column chromatography is the most common and effective method.[4] Due to the similar polarities of the positional isomers, achieving good separation can be challenging. A long column with a slow flow rate is recommended to enhance resolution. A gradient elution with a non-polar solvent system, such as hexane and ethyl acetate or hexane and diethyl ether, is typically employed.
Troubleshooting Guide: Byproduct Formation
This guide provides a systematic approach to diagnosing and resolving common issues related to byproduct formation during the synthesis of this compound.
Issue 1: High Levels of Methyl 3,5-dibromo-4-methylpicolinate Detected
Root Cause Analysis:
The formation of the di-brominated byproduct is a classic example of over-bromination. The pyridine ring, once mono-brominated, can still undergo a second electrophilic substitution, particularly under harsh conditions or with an excess of the brominating agent.
Investigative Workflow:
Figure 1. Troubleshooting high di-bromination.
Corrective and Preventive Actions:
-
Stoichiometry is Key: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use no more than 1.0 to 1.1 molar equivalents. An excess of the brominating agent is the most common cause of di-bromination.
-
Temperature Control: Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help to control the reaction rate and improve selectivity.
-
Reaction Monitoring: Monitor the reaction progress diligently using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
Issue 2: Significant Formation of the Methyl 3-bromo-4-methylpicolinate Isomer
Root Cause Analysis:
The formation of the 3-bromo isomer is a result of competing reaction pathways in the electrophilic aromatic substitution. The directing effects of the methyl and ester groups on the pyridine ring are not absolute, and different reaction conditions can favor one isomer over the other.
Decision Tree for Optimizing Regioselectivity:
Figure 2. Optimizing for 5-bromo isomer.
Corrective and Preventive Actions:
-
Choice of Brominating Agent: The choice of brominating agent can significantly impact regioselectivity.
-
N-Bromosuccinimide (NBS): Often provides good selectivity under milder conditions.[5][6][7][8]
-
Bromine in Oleum/Sulfuric Acid: This is a very strong brominating system and can sometimes lead to different isomer ratios. It is generally more aggressive and may lead to more byproducts.
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another mild and selective brominating agent to consider.
-
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent and the substrate. Acetic acid is a common solvent for this type of reaction. Experimenting with other solvents like acetonitrile may alter the isomer ratio.
-
Temperature: As with di-bromination, lower temperatures generally favor higher selectivity.
Issue 3: Presence of 5-bromo-4-methylpicolinic acid in the Product
Root Cause Analysis:
The presence of the carboxylic acid is due to the hydrolysis of the methyl ester. This can occur if there is water in the reaction mixture or during the work-up if the pH becomes too acidic or basic for extended periods, especially at elevated temperatures.
Preventive Measures:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Careful Work-up: During the aqueous work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions. If an extractive work-up is performed, ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.
-
Purification: If the acid is formed, it can often be removed during silica gel chromatography, as it will have a much higher polarity than the desired ester product.
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
-
To a solution of Methyl 4-methylpicolinate (1.0 eq) in glacial acetic acid, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by TLC and/or GC-MS.
-
Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into ice-water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Scan from m/z 50 to 400.
Expected Mass Spectra:
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| Methyl 4-methylpicolinate | 151.16 | 151 (M+), 120, 92 |
| This compound | 230.06 | 231/229 (M+), 200/198, 120 |
| Methyl 3-bromo-4-methylpicolinate | 230.06 | 231/229 (M+), 200/198, 120 |
| Methyl 3,5-dibromo-4-methylpicolinate | 308.96 | 311/309/307 (M+), 280/278/276, 199/197 |
References
- Elsevier. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(39), 5362-5365.
- National Center for Biotechnology Information. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PubMed Central.
- MDPI. (2021).
- Organic Chemistry Portal. (n.d.). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- RSC Publishing. (2022). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 12(45), 29473-29477.
- ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine.
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- RSC Publishing. (2025).
- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
- National Center for Biotechnology Information. (2018). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- RSC Publishing. (2021). Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. Dalton Transactions, 50(32), 11186-11193.
- ResearchGate. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N -Bromosuccinimide in Tetrabutylammonium Bromide.
- Wageningen University & Research. (2025).
- MDPI. (2022). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 27(20), 6889.
- ResearchGate. (2018). Analyses of the brominated vegetable oil in soft drinks using gas chromatography–flame ionization detector and atmospheric pressure gas chromatography–quadrupole/time-of-flight mass spectrometry.
- MDPI. (2022). Fractioning and Compared H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 27(20), 6889.
- ResearchGate. (2013). How can I separate out mixture of 3-bromo methyl anthranilate and 5-bromo methyl anthranilate?.
- PubMed. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid Communications in Mass Spectrometry, 27(13), 1437-1446.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 5-bromo-4-methylpicolinate
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl 5-bromo-4-methylpicolinate. This resource is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of this key synthetic intermediate. Drawing upon established chemical principles and field-proven experience, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the desired purity and yield for your critical applications.
Introduction: Understanding the Molecule
This compound (C₈H₈BrNO₂) is a substituted pyridine derivative whose structural complexity presents unique purification challenges.[1] The presence of a bromine atom, a methyl group, and a methyl ester on the pyridine ring influences its solubility, stability, and chromatographic behavior. Potential impurities often arise from the synthetic route, such as unreacted starting materials, isomers, or by-products from side reactions like hydrolysis or over-bromination.[2][3] A successful purification strategy must therefore be robust and tailored to the specific impurity profile of the crude material.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Q1: My final product is a persistent oil or waxy solid that refuses to crystallize. What's happening and how can I fix it?
A1: Root Cause Analysis & Solutions
This is a common issue often caused by the presence of impurities that depress the melting point or residual solvent that prevents the formation of a crystal lattice.
-
Causality: Impurities, even in small amounts, can form a eutectic mixture with the desired product, resulting in a lower melting point and resistance to crystallization. Residual solvents (e.g., ethyl acetate, dichloromethane) can also interfere with crystal packing.
-
Troubleshooting Steps:
-
Purity Assessment: First, confirm the identity and approximate purity of your product using ¹H NMR. Look for broad solvent peaks or signals corresponding to known impurities. Run a TLC in multiple solvent systems to see if there is a single spot.
-
Trituration: This is the first and simplest technique to try. Add a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether). Stir the oily product vigorously with a spatula in the solvent. The product may solidify as the impurities are washed away.
-
Solvent Removal: Ensure all volatile solvents are thoroughly removed under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent decomposition). Co-evaporation with a solvent like toluene can help remove traces of others.
-
Solvent-Antisolvent Recrystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (the "antisolvent," e.g., hexanes or pentane) dropwise with stirring until the solution becomes persistently cloudy. You can then either add a few drops of the good solvent to clarify and let it stand for slow crystallization, or cool the cloudy mixture to induce precipitation.
-
Q2: I'm running a silica gel column, but the separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
A2: Optimizing Chromatographic Conditions
Poor separation is a classic chromatography problem that requires a systematic approach to optimize the mobile phase and stationary phase conditions.
-
Causality: The polarity of the mobile phase is not optimal to create a sufficient difference in the affinity of your product and the impurity for the silica gel surface. The compounds are "co-eluting."
-
Troubleshooting Workflow:
dot digraph "Chromatography_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Problem: Poor Separation (ΔRf < 0.1)"]; check_polarity [label="Is the current mobile phase polarity too high or too low?|Rf of product is > 0.5 (too high) or < 0.1 (too low)."]; change_ratio [label="Adjust Solvent Ratio|Decrease % of polar solvent (e.g., EtOAc) to lower Rf.\lIncrease % to raise Rf.\lTarget Rf for product: 0.2-0.3.\l"]; change_solvent [label="Change Solvent System|Replace EtOAc with a different class of solvent.\l(e.g., Diethyl Ether, Acetone, or DCM).\lThis alters selectivity.\l"]; check_loading [label="Review Sample Loading Technique|Was the sample loaded in a minimal volume?\lWas dry loading used for poorly soluble samples?\l"]; dry_load [label="Implement Dry Loading|Adsorb crude product onto a small amount of silica.\lApply the dry powder to the column head.\l(See Protocol Below)\l"]; change_stationary [label="Consider Alternative Stationary Phase|If silica fails, try Alumina (basic or neutral)\lor reverse-phase C18 silica.\l"];
start -> check_polarity; check_polarity -> change_ratio [label="Yes"]; change_ratio -> change_solvent [label="Still poor separation"]; check_polarity -> change_solvent [label="No, Rf is optimal (0.2-0.4)"]; change_solvent -> check_loading; check_loading -> dry_load [label="No, wet loading was problematic"]; check_loading -> change_stationary [label="Yes, loading was correct"]; dry_load -> change_stationary [label="Still poor separation"]; }
Caption: Troubleshooting workflow for poor chromatographic separation.
-
Data-Driven Solvent Selection: The choice of solvent is critical. While a Hexane/Ethyl Acetate gradient is standard, altering the solvent class can change the selectivity of the separation.
| Solvent System Class | Example Mobile Phase | Rationale for Use |
| Standard (Ester) | Hexanes/Ethyl Acetate | Good general-purpose system for moderately polar compounds. |
| Ethereal | Hexanes/Diethyl Ether (Et₂O) | Et₂O is less polar than EtOAc and can offer different selectivity for H-bond acceptors. |
| Chlorinated | Hexanes/Dichloromethane (DCM) | DCM is useful for dissolving less soluble compounds and can alter elution order. |
| Ketonic | Hexanes/Acetone | Acetone is a strong polar solvent, useful for eluting more polar compounds. |
Pro-Tip: Before committing to a large-scale column, screen various solvent systems using TLC to find the one that provides the best separation.
Q3: I'm observing product decomposition on the silica gel column or during workup. What causes this instability?
A3: Mitigating Degradation
The ester functionality and the electron-deficient bromopyridine ring can be susceptible to degradation, especially under acidic or basic conditions.[4][5][6][7]
-
Causality:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This can be catalyzed by acidic silica gel or any residual acid/base from the reaction workup.[7]
-
Thermal Instability: While many bromopyridines are reasonably stable, prolonged heating can cause decomposition.[8]
-
Nucleophilic Attack: The pyridine ring is susceptible to nucleophiles, and impurities could potentially react with the product on the column.
-
-
Mitigation Strategies:
-
Neutralize Crude Product: Before purification, ensure the crude product solution is neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) and then water to remove any acidic or basic residues.
-
Deactivate Silica Gel: If you suspect the acidic nature of silica is the problem, you can use deactivated silica. Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites and is particularly effective for purifying amine-containing compounds or other base-sensitive molecules.
-
Use Alternative Adsorbents: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
-
Avoid High Temperatures: Concentrate fractions from the column using a rotary evaporator with a water bath temperature below 40°C.
-
Frequently Asked Questions (FAQs)
-
Q: What are the typical physicochemical properties of this compound?
-
A: It is typically an off-white to yellow solid. Its molecular weight is 230.06 g/mol .[1] While a specific melting point is not widely published, related isomers and analogs are solids at room temperature. It is generally soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and sparingly soluble in alkanes like hexanes.
-
-
Q: What are the recommended storage conditions for this compound?
-
A: To prevent slow hydrolysis and potential degradation, it should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (nitrogen or argon) is recommended.
-
-
Q: Which analytical techniques are best for assessing the final purity?
-
A: A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR: Provides structural confirmation and detects proton-bearing impurities.
-
LC-MS: Ideal for checking for non-volatile impurities and confirming the molecular weight.
-
GC-MS: Suitable if the compound is thermally stable enough to be volatilized without decomposition.
-
Elemental Analysis (C, H, N): Provides a quantitative measure of purity and confirms the elemental composition.
-
-
-
Q: What are the key safety precautions for handling brominated pyridines?
-
A: Brominated organic compounds should be handled with care. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is essential for monitoring reaction progress and determining the optimal solvent system for column chromatography.
-
Prepare a developing chamber with a filter paper wick and a shallow pool (0.5 cm) of your chosen eluent (e.g., 7:3 Hexanes:Ethyl Acetate). Cover and let the atmosphere saturate.
-
Dissolve a small sample of your crude material in a few drops of DCM or ethyl acetate.
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). The ideal Rf for the product for column purification is ~0.2-0.3.
Protocol 2: Silica Gel Column Chromatography (1g Scale)
This protocol outlines a standard procedure for purifying approximately 1 gram of crude material.
-
Column Preparation:
-
Select a glass column with an appropriate diameter (e.g., 2-3 cm for a 1g sample).
-
Place a small plug of glass wool or cotton at the bottom and add a 1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (~40-50 g) in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc).
-
Pour the slurry into the column, tapping the side gently to pack the gel bed evenly and remove air bubbles.
-
Open the stopcock to drain the excess solvent until it reaches the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like DCM.
-
Add ~2-3 g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a final 1 cm layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).
-
Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
Purification Workflow Diagram
dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", width=3]; edge [fontname="Arial", color="#5F6368"];
crude [label="Crude Product"]; tlc_check [label="Initial Purity Check via TLC|Identify product and impurity spots.\lDetermine approximate Rf values.\l"]; method_choice [label="Select Purification Method", shape=diamond, style="filled", fillcolor="#FBBC05"]; recrystallization [label="Recrystallization / Trituration|Good for crystalline solids with\ldifferent solubilities than impurities.\l"]; chromatography [label="Column Chromatography|Versatile for separating compounds\lwith different polarities.\l"]; execute_purification [label="Execute Protocol|Follow detailed procedure for the\lchosen method.\l"]; analyze_fractions [label="Analyze Fractions / Solid|Use TLC to check purity of fractions\lor the recrystallized solid.\l"]; combine_pure [label="Combine Pure Fractions / Collect Solid"]; final_analysis [label="Final Purity & Identity Confirmation|¹H NMR, LC-MS\l"]; pure_product [label="Pure this compound", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
crude -> tlc_check; tlc_check -> method_choice; method_choice -> recrystallization [label="High purity,\lcrystalline"]; method_choice -> chromatography [label="Complex mixture,\loily, or poor crystal."]; recrystallization -> execute_purification; chromatography -> execute_purification; execute_purification -> analyze_fractions; analyze_fractions -> combine_pure; combine_pure -> final_analysis; final_analysis -> pure_product; }
Caption: General workflow for the purification of this compound.
References
- Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 28(2), 276-283. [Link]
- Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 25(1), 143-149. [Link]
- Breslow, R., & Overman, L. E. (1970). Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Journal of the American Chemical Society, 92(4), 1075–1077. [Link]
- PubChem.
- NIST/TRC Web Thermo Tables. 3-bromopyridine. [Link]
- Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251–2256. [Link]
- Vanderplas, B. C., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. U.S.
- PubChem.
- Rosen, O., & Shlomo, R. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(5), 1234-1237. [Link]
- Watson, W. D. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2557. [Link]
- Ishii, A., et al. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. U.S.
- NIST/TRC Web Thermo Tables. 2-bromopyridine. [Link]
- Unknown Authors. (2012). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- American Elements.
- Unknown Authors. (2009). A kind of synthetic method of 5-bromo-2-picoline.
- SIELC Technologies. Separation of Methyl 4-(acetylamino)
- LibreTexts Chemistry. (2022). 15.8: Hydrolysis of Esters. [Link]
- Organic Syntheses. 2-bromopyridine. [Link]
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134. [Link]
- Wu, Y. M., Wu, C. M., & Wang, Y. (2008). Methyl 5-bromo-6-methyl-picolinate. Acta crystallographica. Section E, Structure reports online, 65(Pt 1), o134. [Link]
- Ghini, A. A., et al. (2019). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2019(3), M1083. [Link]
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
Sources
- 1. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability and Degradation of Methyl 5-bromo-4-methylpicolinate
Welcome to the technical support center for Methyl 5-bromo-4-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile building block. As a substituted halopyridine, this compound offers a valuable scaffold for the synthesis of complex molecules. However, its reactivity can also present challenges. This document, structured in a question-and-answer format, addresses common issues related to its stability and degradation under various reaction conditions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: this compound should be stored in a cool, dry place, away from light and moisture. The recommended storage temperature is typically 2-8°C under an inert atmosphere (e.g., argon or nitrogen)[1][2]. The ester functionality is susceptible to hydrolysis, and the brominated pyridine ring can be sensitive to light over extended periods. Proper storage is crucial to prevent degradation and ensure the reproducibility of your experimental results.
Stability in Reaction Conditions
Q2: My reaction yield is consistently low when using this compound in a basic reaction medium. What could be the cause?
A2: Low yields in basic conditions often point to the hydrolysis of the methyl ester group. Picolinate esters are susceptible to base-mediated hydrolysis, which converts the ester to the corresponding carboxylate. This negatively charged carboxylate can alter the solubility of your compound and may be unreactive in subsequent desired transformations.
Troubleshooting Steps:
-
Choice of Base: Opt for non-nucleophilic, sterically hindered bases if the ester is not the intended reaction site. If a base is required to activate another part of the molecule, consider using milder bases like potassium carbonate over stronger ones like sodium hydroxide or lithium hydroxide. For certain reactions like the Suzuki coupling, weaker bases such as potassium fluoride (KF) can be effective in activating the boronic acid without promoting significant ester hydrolysis[3].
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Elevated temperatures will accelerate the rate of ester hydrolysis.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which increase the likelihood of side reactions, including hydrolysis.
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as the presence of water will facilitate hydrolysis.
Q3: I am observing debromination of this compound during a reduction reaction. How can I prevent this?
A3: Debromination is a common side reaction when subjecting brominated pyridines to certain reductive conditions, particularly catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). The C-Br bond can be susceptible to cleavage under these conditions.
Preventative Measures:
-
Choice of Reducing Agent: Select a milder or more chemoselective reducing agent. For example, if you are trying to reduce another functional group on a more complex molecule containing the this compound core, consider reagents that are less reactive towards aryl halides.
-
Catalyst Selection: If catalytic hydrogenation is necessary, screen different catalysts and reaction conditions. Sometimes, using a poisoned catalyst or a different metal catalyst can improve selectivity.
-
Alternative Synthetic Route: If debromination remains a persistent issue, you may need to reconsider your synthetic strategy. It might be more effective to introduce the bromine atom at a later stage in the synthesis after the reduction step.
Q4: Can this compound withstand acidic conditions?
A4: While generally more stable under acidic conditions than basic ones, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-Bromo-5-methylpicolinic acid[1]. The pyridine nitrogen can be protonated by the acid, which can influence the reactivity of the ring.
Considerations:
-
Acid Strength and Concentration: Use the mildest acidic conditions necessary to achieve the desired transformation.
-
Temperature: As with basic conditions, keep the reaction temperature as low as feasible.
-
Work-up Procedure: During aqueous work-up, be mindful that your product may partition differently between organic and aqueous layers if the pyridine nitrogen is protonated. Neutralization with a mild base might be necessary for efficient extraction.
Thermal and Photostability
Q5: What is the thermal stability of this compound? Are there any concerns when running high-temperature reactions?
Precautions for High-Temperature Reactions:
-
Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
Temperature Monitoring: Carefully control and monitor the reaction temperature. Avoid localized overheating.
-
Reaction Time: Minimize the time the compound is exposed to high temperatures.
-
Degradation Monitoring: Be vigilant for signs of degradation, such as color changes (darkening or charring) or the formation of insoluble byproducts.
Q6: Is this compound sensitive to light?
A6: Halogenated aromatic compounds can be susceptible to photodecomposition. While specific photostability studies on this compound are not widely published, it is good laboratory practice to protect reactions involving this reagent from direct light, especially if the reaction is run over an extended period. Use amber glassware or cover your reaction vessel with aluminum foil.
Troubleshooting Guides
Scenario 1: Unidentified Byproducts in a Suzuki Coupling Reaction
Issue: You are performing a Suzuki coupling reaction with this compound and an arylboronic acid, but your crude NMR or LC-MS shows multiple unexpected peaks, leading to a low yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Homocoupling of Boronic Acid | The boronic acid can couple with itself to form a biaryl byproduct. | - Ensure rigorous degassing of your reaction mixture to remove oxygen. - Use a high-quality palladium catalyst and ensure the correct catalyst-to-ligand ratio. |
| Debromination | Reductive elimination of HBr can occur, leading to the formation of Methyl 4-methylpicolinate. | - Choose a milder base. - Lower the reaction temperature. |
| Ester Hydrolysis | As discussed in FAQ 2, the methyl ester can hydrolyze to the carboxylic acid. | - Use a non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃). - Ensure anhydrous conditions. |
| Catalyst Decomposition | The palladium catalyst may be decomposing, leading to the formation of palladium black and reduced catalytic activity. | - Use a robust ligand that stabilizes the palladium center. Buchwald or N-heterocyclic carbene (NHC) ligands are often effective[7][8]. - Ensure the purity of your reagents and solvents. |
Experimental Protocol: General Procedure for a Robust Suzuki Coupling
-
Reagent Preparation: In a glovebox or under a stream of argon, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like Pd-PEPPSI-IPr) to a dry Schlenk tube or reaction vial[7].
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting a Failed Reaction
Caption: A logical workflow for troubleshooting reactions involving this compound.
Key Degradation Pathways
The primary degradation pathways for this compound under common reaction conditions are hydrolysis of the ester and cleavage of the carbon-bromine bond.
Caption: Common degradation pathways for this compound.
By understanding the inherent reactivity and potential degradation pathways of this compound, researchers can design more robust experimental procedures, troubleshoot unexpected outcomes effectively, and ultimately accelerate their research and development efforts.
References
- Borucka M., Mizera K., Przybysz J., Gajek A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.
- Bender, M. L., & Glasson, W. A. (1961). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 83(19), 4189-4193.
- Li, X., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Applied Sciences, 9(6), 1006.
- PubChem. (n.d.). 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester. National Center for Biotechnology Information.
- American Elements. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!.
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Perlovich, G. L., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571.
- Komeil, D., et al. (2015). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 81(10), 3299-3310.
- ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
- L'Abbate, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 23(9), 4991.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16249-16321.
- ResearchGate. (n.d.). (PDF) Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- Wu, Y. M., Wu, C. M., & Wang, Y. (2008). Methyl 5-bromo-6-methyl-picolinate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o134.
- Shibutani, Y., & Shinra, K. (n.d.). Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV) in Solid State. Amanote Research.
- PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information.
- Wang, Y., et al. (2024). Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments. Polymers, 16(13), 1761.
- Arctom Scientific. (n.d.). CAS NO. 1805597-72-1 | Ethyl 4-bromo-5-methylpicolinate.
Sources
- 1. 1196154-93-4|4-Bromo-5-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 2. 1256813-52-1|Methyl 4-bromo-5-methylpicolinate|BLD Pharm [bldpharm.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 6. (PDF) Thermal Stability of Substituted Pyridine Adducts of [research.amanote.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Coupling Reactions of Methyl 5-bromo-4-methylpicolinate
Welcome to the technical support center for coupling reactions involving Methyl 5-bromo-4-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. The inherent electronic properties and coordinating nature of the pyridine ring present unique challenges that require careful consideration of the catalytic system.[1][2][3] This resource provides in-depth, experience-driven advice in a troubleshooting format to address common issues encountered in the lab.
Section 1: Foundational Knowledge - Understanding the Substrate
This compound is an electron-deficient heteroaromatic halide. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2][4] This interaction is a primary consideration when selecting a catalyst system and optimizing reaction conditions.
Section 2: Suzuki-Miyaura Coupling - Troubleshooting Guide
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, issues can arise, particularly with heteroaromatic substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound shows no or very low conversion. What are the likely causes?
A1: Low or no conversion in the Suzuki coupling of this substrate often points to one of several critical factors:
-
Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate strongly to the palladium center, effectively poisoning the catalyst.[1][2][4]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[2][4]
-
Ineffective Base: The base is crucial for the transmetalation step.[5] Weak bases may be insufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[4] The base must also be anhydrous and finely ground for optimal reactivity.[4]
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.
-
Poor Reagent Quality: Water contamination in reagents or solvents can lead to protodeboronation of the boronic acid partner, a common side reaction.[2][4]
Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. How can I prevent this?
A2: Boronic acid homocoupling is a frequent side reaction, often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][4] To minimize this:
-
Strict Oxygen Exclusion: This is the most critical factor. Ensure all glassware is flame-dried or oven-dried. Solvents must be thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]
Q3: My starting boronic acid is being consumed, but I'm not getting my desired product. What's happening?
A3: This is likely due to protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (like water) to yield the corresponding arene.[2][4] This side reaction removes your boronic acid from the productive catalytic cycle. To prevent this:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and bases.[4]
-
Consider Boronate Esters: Pinacol esters (Bpin) or other boronate esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1] Potassium trifluoroborate salts are another stable alternative.[1]
Catalyst & Condition Selection Table for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Good to excellent yields for routine couplings.[6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | High yields, suitable for more challenging substrates.[6] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF/H₂O | 80 | Highly effective for heteroaromatic couplings. |
This table is illustrative and based on couplings of similar substrates. Optimization is always recommended.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous, finely powdered K₂CO₃ (2.0 mmol).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Section 3: Buchwald-Hartwig Amination - Troubleshooting Guide
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of base is a critical parameter that significantly impacts the reaction's success.[7]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is sluggish or fails completely. What should I investigate first?
A1: The success of a Buchwald-Hartwig amination hinges on the delicate interplay between the catalyst, ligand, and base.[8] For your substrate, consider these points:
-
Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used and often essential for catalyst turnover.[7][9] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ and K₂CO₃ can be effective alternatives, though they may require higher temperatures or more active catalysts.[7] The organic base DBU can also be an option for sensitive substrates.[7][10]
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For pyridyl substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often the ligands of choice.[11]
-
Catalyst Precursor: While Pd(OAc)₂ is a common precursor, it requires in-situ reduction to the active Pd(0) species.[11][12] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a G3-precatalyst can sometimes improve reproducibility and activity.[10][12]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.[11] The choice of solvent can influence the solubility of the base and the stability of the catalytic species.
Q2: I am seeing decomposition of my starting material. How can I mitigate this?
A2: Substrate decomposition is often related to the base being too strong or the temperature being too high.
-
Screen Milder Bases: If you suspect base-mediated decomposition, consider switching from NaOt-Bu to a weaker base like K₃PO₄ or Cs₂CO₃.[7]
-
Lower the Temperature: While typical reaction temperatures are between 80-110°C, lowering the temperature may prevent decomposition, albeit at the cost of a longer reaction time.[12][13]
-
Use a More Active Catalyst: Employing a more active catalyst system (e.g., a modern Buchwald ligand with a suitable precatalyst) may allow the reaction to proceed at a lower temperature, thus minimizing decomposition.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Preparation: In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube equipped with a stir bar.[13]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.[13]
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Section 4: Heck Coupling - Troubleshooting Guide
The Heck reaction is a valuable method for the vinylation of aryl halides.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction is not proceeding. What are the common culprits?
A1: Failure of the Heck reaction can often be traced back to the initial activation of the palladium catalyst or subsequent deactivation.
-
Incomplete Reduction of Pd(IV) or Pd(II) to Pd(0): If using a Pd(II) or Pd(IV) precursor, ensure the conditions are suitable for its reduction to the catalytically active Pd(0) species. The base can sometimes act as the reducing agent.[14]
-
Catalyst Poisoning: Impurities in the reagents or solvents can poison the catalyst. Ensure high-purity reagents and use anhydrous, degassed solvents.[14]
-
Incorrect Temperature: The optimal temperature is a balance between reaction rate and catalyst stability. If the temperature is too low, the reaction will be sluggish; if too high, catalyst decomposition can occur.[14]
-
Presence of Oxygen: The active Pd(0) catalyst is oxygen-sensitive. The reaction must be performed under an inert atmosphere with degassed solvents.[14]
Q2: I'm observing isomerization of my alkene product. How can I suppress this?
A2: Alkene isomerization is a known side reaction in Heck couplings, arising from a reversible β-hydride elimination.[15] Adding certain bases or silver salts can sometimes minimize this by promoting the desired reductive elimination step.[15]
General Reaction Scheme for Heck Coupling
Caption: General transformation in a Heck coupling reaction.
Experimental Protocol: Heck Coupling of this compound
-
Preparation: To a Schlenk tube, add this compound (1.0 mmol), the alkene (e.g., butyl acrylate, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Solvent Addition: Add a degassed polar aprotic solvent such as DMF or NMP (5 mL).[14]
-
Reaction: Heat the mixture to 80-120 °C.
-
Monitoring & Work-up: Follow standard procedures for monitoring, work-up, and purification as described in the previous sections.
References
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
- Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide - Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine - Benchchem.
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
- Buchwald-Hartwig Amin
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed.
- Optimization of reaction conditions for Suzuki coupling 1 - ResearchG
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- A brief review on the palladium-catalyzed C–H activ
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- (PDF)
- Buchwald–Hartwig amin
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG
- The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC - NIH.
- Cross-Coupling Chemistry.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing).
- Heck Reaction—St
- Heck Reaction - Chemistry LibreTexts.
- Heck Reaction - Organic Chemistry Portal.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
- Optimization of conditions for the Heck reaction - ResearchG
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Addressing solubility issues during the workup of picolinate reactions.
Welcome to the technical support guide for addressing solubility challenges during the workup of reactions involving picolinate esters and their derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter purification and isolation issues stemming from the unique physicochemical properties of these pyridine-based compounds. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My picolinate-containing product seems to be stuck in the aqueous layer during an ethyl acetate/water extraction. How can I recover it?
This is a classic issue rooted in the amphiphilic nature of picolinic acid derivatives. The pyridine nitrogen can be protonated under acidic conditions, and the carboxylate (or a polar ester group) can impart significant water solubility.
Core Principles at Play:
-
pH-Dependent Solubility: Picolinic acid and its derivatives are pyridine-2-carboxylic acids. The pyridine nitrogen is basic (pKa of the conjugate acid is ~1-2), while the carboxylic acid is acidic (pKa ~5.3)[1]. This means that at a neutral pH, the molecule can exist as a zwitterion, enhancing its aqueous solubility.
-
Protonation State:
-
Acidic pH (<2): The pyridine nitrogen is protonated (pyridinium ion), making the molecule highly water-soluble.
-
Neutral pH (~7): A significant portion of the molecules can exist in a zwitterionic form, which still has considerable aqueous solubility.
-
Basic pH (>8): The carboxylic acid is deprotonated (carboxylate), and the pyridine nitrogen is neutral, again leading to high water solubility.
-
Troubleshooting Protocol: pH Adjustment & Extraction
-
Initial Assessment: Before making any changes, confirm the pH of your aqueous layer. If you've performed an acidic or basic wash, your product might be ionized.
-
pH Adjustment: Carefully adjust the pH of the combined aqueous and organic phases to a range where your picolinate ester is least soluble in water. For many picolinate esters, a slightly basic pH (e.g., 8-9) using a weak base like sodium bicarbonate (NaHCO₃) is a good starting point. This ensures the pyridine nitrogen is not protonated.
-
"Salting Out": Add saturated sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their partition into the organic layer[2][3].
-
Solvent Selection: If ethyl acetate is not effective, consider a more polar organic solvent that is still immiscible with water, such as dichloromethane (DCM). In some cases, a sequence of extractions with different solvents can be beneficial.
-
Back Extraction: If your product is stubbornly in the aqueous phase, you can try to acidify the aqueous layer (e.g., with dilute HCl) to protonate the pyridine nitrogen fully, then wash with an organic solvent to remove any non-basic organic impurities. Afterward, basify the aqueous layer and re-extract your product.
Q2: I'm observing a persistent emulsion or a gooey precipitate at the interface during my workup. What's causing this and how can I resolve it?
Emulsions and interfacial precipitates are common frustrations, especially when dealing with amphiphilic molecules or when residual starting materials and reagents are present.
Causality Behind the Issue:
-
Amphiphilicity: Your picolinate product or byproducts may be acting as surfactants, stabilizing the emulsion between the organic and aqueous layers.
-
Insoluble Salts: If you have used a strong base (like NaOH) for neutralization, you might form picolinate salts that have limited solubility in both the organic and aqueous phases, leading to precipitation at the interface[4].
-
Reagent Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC couplings) are notoriously insoluble and can contribute to interfacial solids[5].
Troubleshooting Workflow:
Caption: Decision workflow for resolving emulsions and precipitates.
Detailed Steps:
-
Filtration: If a significant amount of solid is present, attempt to filter the entire biphasic mixture through a pad of Celite® or a plug of glass wool to remove the insoluble material[4]. Then, re-separate the layers.
-
Brine Addition: As a first step for emulsions, add a significant volume of brine. The increased ionic strength helps to break the emulsion[2]. Gently rock or swirl the separatory funnel rather than shaking vigorously.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.
-
Solvent Modification: Adding a small amount of a different solvent can alter the polarity and help break the emulsion. For example, if you are using ethyl acetate, adding some DCM might help.
Q3: My reaction involves an amide coupling with picolinic acid. After the reaction, I'm having trouble removing the unreacted picolinic acid and coupling agent byproducts.
This is a common purification challenge in amide synthesis. Picolinic acid's high water solubility can make it difficult to remove with simple aqueous washes, and coupling agent byproducts can be tricky.
Key Considerations:
-
Picolinic Acid Solubility: Picolinic acid is very soluble in water (approximately 862.5 g/kg at ~293 K), but less so in ethanol and acetonitrile[6][7].
-
Coupling Reagents: Reagents like DCC produce insoluble DCU, while EDC produces a water-soluble urea byproduct[5]. HATU and HOBt byproducts also need to be removed.
Detailed Workup Protocol for Amide Coupling Reactions:
| Step | Action | Purpose | Rationale |
| 1 | Quench & Dilute | Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM. | Prepares the mixture for aqueous extraction. |
| 2 | Acid Wash | Wash with a dilute acid, such as 1 M citric acid or 1 M HCl.[8] | Removes basic components like unreacted amines and pyridine-containing byproducts. The picolinate product will likely partition into the aqueous phase at this stage. |
| 3 | Bicarbonate Wash | Wash with saturated sodium bicarbonate (NaHCO₃) solution.[2][8] | Neutralizes the mixture and removes unreacted picolinic acid by converting it to its highly water-soluble sodium salt. |
| 4 | Brine Wash | Wash with saturated sodium chloride (brine) solution.[2][8] | Removes residual water and helps to break any emulsions that may have formed. |
| 5 | Drying & Concentration | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. | Isolates the crude product. |
| 6 | Chromatography | Purify the crude product by flash column chromatography. | Separates the desired amide from any remaining impurities. For some picolinamides, a small amount of base (e.g., triethylamine) may need to be added to the eluent to prevent streaking.[9] |
Advanced Troubleshooting
Problem: Formation of Unexpected Salts or Complexes
Picolinic acid and its derivatives are excellent chelating agents for metal ions[10][11]. If your reaction involves metal catalysts or if there are metal ion impurities, you may form stable, and sometimes sparingly soluble, picolinate complexes.
Diagnostic Clues:
-
Unusual colors in your reaction mixture or during workup.
-
A precipitate that does not dissolve under typical acidic or basic conditions.
-
Difficulty in obtaining a clean NMR spectrum of your product due to paramagnetic broadening (if a paramagnetic metal is involved).
Mitigation Strategies:
-
Use of Chelating Agents in Workup: Washing with a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions and break up the picolinate complexes.
-
pH Manipulation: The stability of metal-picolinate complexes is often pH-dependent. Drastic changes in pH can sometimes liberate the picolinate ligand.
-
Solvent Choice: Try to find a solvent system that solubilizes your desired product while leaving the metal complex behind as a solid that can be filtered off.
Physicochemical Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Water Solubility |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138 | ~5.3 (acid) | Very soluble (~863 g/kg)[6][7] |
| Ethyl Picolinate | C₈H₉NO₂ | 151.16 | Liquid | - | Soluble |
Data sourced from[1][6][7][12][13][14][15]
Logical Flow for Picolinate Workup Strategy
Caption: A generalized workflow for picolinate reaction workups.
This guide provides a starting point for addressing the common solubility issues encountered with picolinate reactions. Remember that each reaction is unique, and a combination of these strategies may be necessary to achieve optimal purification and yield.
References
- Picolinic acid. (n.d.). Solubility of Things.
- Goode, D. R. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Chemistry LibreTexts.
- ZC vs pH data of the picolinic acid. (n.d.). ResearchGate.
- How to do workup for a reaction mixture to remove the acid part which involves picolin as one of the reagent? (2024). ResearchGate.
- Picolinic acid. (n.d.). PubChem.
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- picolinic acid. (n.d.). Chemister.ru.
- Marques, C. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.
- Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 745–753.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Metal picolinates. (2021). Sciencemadness Discussion Board.
- Sharma, U., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(19), 12348-12360.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry.
- 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
- Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate.
- Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(42), 4693-4695.
- Process for purifying esters. (1981). Google Patents.
- How to purify esterefication product? (2016). ResearchGate.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Institutes of Health.
- Picolinic acid recovery. (1951). Google Patents.
- Marques, C. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
- Method for producing chromium picolinate complex. (1997). Google Patents.
- Picolinic acid. (n.d.). Wikipedia.
- Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (n.d.). RSC Publishing.
- aqueous two-phase extraction: Topics. (n.d.). Science.gov.
- The green technics of synthesis of chromium picolinate. (n.d.). ResearchGate.
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate.
- Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. (n.d.). sfera - Unife.
- Solid-phase microextraction of phthalate esters from aqueous media by electrochemically deposited carbon nanotube/polypyrrole composite on a stainless steel fiber. (2010). ResearchGate.
- Patil, A., et al. (2014). Single step aqueous two-phase extraction for downstream processing of C-phycocyanin from Spirulina platensis. Journal of Food Science and Technology, 51(10), 2415–2423.
- Recovery of Propionic Acid from Aqueous Phase using Alamine 336 in 1 - Octanol by Reactive Extraction. (2024). Indian Journal of Petroleum Engineering.
- NiGA MOF-based dispersive micro solid phase extraction coupled to temperature-assisted evaporation using low boiling point solvents for the extraction and preconcentration of butylated hydroxytoluene and some phthalate and adipate esters. (2023). National Institutes of Health.
Sources
- 1. picolinic acid [chemister.ru]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NiGA MOF-based dispersive micro solid phase extraction coupled to temperature-assisted evaporation using low boiling point solvents for the extraction and preconcentration of butylated hydroxytoluene and some phthalate and adipate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 7. mdpi.com [mdpi.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
Safe storage and handling of Methyl 5-bromo-4-methylpicolinate to prevent degradation.
Welcome to the technical support guide for Methyl 5-bromo-4-methylpicolinate. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this reagent throughout its storage and handling. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during its use. Our recommendations are grounded in established chemical principles to help you maintain the quality of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary goals are to protect it from atmospheric moisture and light.
-
Temperature: The recommended storage temperature is between 2-8°C.[1] Refrigeration slows down potential degradation processes.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is critical to prevent hydrolysis of the ester functional group by atmospheric moisture.
-
Light: The vial should be stored in the dark or in an amber-colored vial to protect it from light. Bromo-aromatic compounds can be susceptible to photodegradation.[2][3][4]
-
Container: The original container should be tightly sealed to prevent the ingress of moisture and air.
Causality: The ester group in this compound is susceptible to hydrolysis, a reaction with water that would cleave the ester into 5-bromo-4-methylpicolinic acid and methanol.[5][6][7] An inert atmosphere minimizes the presence of water vapor. Brominated aromatic rings can undergo photochemical reactions when exposed to UV or even high-energy visible light, leading to debromination or other unwanted side reactions.[2]
Q2: Why is an inert atmosphere necessary for storing this compound?
A2: The use of an inert atmosphere is a preventative measure against hydrolysis. The methyl ester functional group of this compound is susceptible to cleavage by water. While this reaction is slow at neutral pH, it can be catalyzed by acidic or basic impurities.[5][7] Over time, exposure to atmospheric humidity can lead to the accumulation of the corresponding carboxylic acid, which may interfere with subsequent reactions. Purging the vial with a dry, inert gas like argon or nitrogen displaces the moist air, thereby preserving the integrity of the compound.[8]
Q3: The Safety Data Sheet (SDS) mentions that the compound is a solid. What is its expected appearance?
A3: The physical appearance of high-purity this compound is typically a white to off-white or light yellow solid.[9] Significant deviations from this color, such as a pronounced yellow or brown hue, may indicate the presence of impurities or degradation products.
Q4: Can I handle this compound on an open lab bench?
A4: It is strongly recommended to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][11][12] This is a standard precaution for handling pyridine derivatives and fine chemical powders to minimize inhalation exposure.[10][12][13] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), should be worn at all times.[10]
Troubleshooting Guide
Q5: I opened my vial of this compound and noticed the solid has a brownish tint. Is it still usable?
A5: A brownish discoloration can be a sign of degradation. Before using the compound, it is advisable to assess its purity. The discoloration could be due to minor impurities from the synthesis that are not detrimental to your reaction, or it could indicate decomposition.
Recommended Action:
-
Assess the extent of discoloration: A pale yellow to light tan color might be acceptable for some applications, whereas a dark brown color suggests significant degradation.
-
Purity Check: If you have access to analytical instrumentation, you can verify the purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify major impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
-
Small-Scale Test Reaction: If analytical verification is not possible, consider running a small-scale pilot reaction to see if the material performs as expected.
Q6: My reaction yield is lower than expected. Could the quality of this compound be the issue?
A6: Yes, the quality of the starting material is a critical factor for reaction success. If you are experiencing low yields, consider the following possibilities related to the reagent:
-
Hydrolysis: As previously mentioned, the primary degradation pathway is hydrolysis of the methyl ester to the carboxylic acid. This acid will likely not participate in reactions where the ester is the intended reactive species, thus lowering your yield.
-
Photodecomposition: Exposure to light may have caused some degradation. The resulting byproducts could inhibit your reaction.
Troubleshooting Steps:
-
Confirm Storage Conditions: Verify that the compound has been stored correctly (refrigerated, under inert gas, and protected from light).
-
Analytical Confirmation: If possible, obtain an analytical spectrum (e.g., ¹H NMR) of the starting material to check for the presence of the carboxylic acid or other impurities.
-
Use a Fresh Batch: If in doubt, use a fresh, unopened vial of the reagent to repeat the experiment.
Q7: What are the known chemical incompatibilities for this compound?
A7: As a brominated pyridine derivative and a methyl ester, this compound should be kept away from the following:
-
Strong Oxidizing Agents: These can react with the pyridine ring and the methyl group.
-
Strong Acids and Bases: These will catalyze the hydrolysis of the ester.[5][7] Strong bases can also promote other reactions involving the pyridine ring.
-
Strong Reducing Agents: These may react with the bromo-substituent.
A summary of storage and incompatibility information is provided in the table below.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent hydrolysis from atmospheric moisture.[8] |
| Light Protection | Store in the dark (e.g., amber vial) | To prevent photodegradation of the bromo-aromatic system.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | To avoid unwanted chemical reactions and degradation.[5][7] |
Experimental Protocols & Visualizations
Hydrolysis of this compound
The primary degradation pathway for this compound in the presence of water is hydrolysis of the ester. This reaction can be catalyzed by both acid and base.
Caption: Acid or base-catalyzed hydrolysis of this compound.
Recommended Handling Workflow
To maintain the integrity of the compound during use, a systematic workflow should be followed.
Caption: Proper workflow for handling this compound.
References
- Jubilant Ingrevia Limited. (2024, January 25).
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]
- Penta Chemicals. (2024, November 26).
- Jubilant Ingrevia Limited. (2024, January 25).
- SD Fine-Chem. PYRIDINE.
- E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
- ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
- MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
- ResearchGate. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
- MySkinRecipes.
- PubChem.
- American Elements.
- Chemistry LibreTexts. (2023, January 22).
- ACS Publications. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
- Carl ROTH. (2025, March 31).
- Chemguide. hydrolysis of esters. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. lumiprobe.com [lumiprobe.com]
- 9. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Optimizing Solvent Choice for Reactions Involving Methyl 5-bromo-4-methylpicolinate
<_ _>
Welcome to the technical support guide for optimizing reactions with Methyl 5-bromo-4-methylpicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical reaction parameter: solvent selection. The pyridine nitrogen in this substrate presents unique challenges and opportunities, making solvent choice paramount for achieving high yields and purity. This guide will explain the causality behind experimental choices, provide self-validating protocols, and offer robust troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for cross-coupling reactions with this compound?
A1: The choice of solvent is crucial for several reasons. Solvents influence the solubility of reagents, the stability of the palladium catalyst, and can modulate the reactivity of bases and other components in the reaction mixture.[1] For a substrate like this compound, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation.[2] A well-chosen solvent can minimize this undesired interaction and stabilize the active catalytic species, leading to a successful reaction.[3]
Q2: What are the best starting solvents for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often the most effective starting point.[4] This is because common inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have high solubility in the aqueous phase, while the organic substrate and catalyst are soluble in the organic phase.[4] Excellent starting points include:
-
1,4-Dioxane/Water (e.g., 4:1 or 5:1 ratio): This is a very common and often effective system for Suzuki couplings.[2][4]
-
Toluene/Water: Another robust choice, particularly with bulky, electron-rich phosphine ligands.[4][5]
-
Tetrahydrofuran (THF)/Water: While also used, THF can sometimes lead to lower yields compared to dioxane or toluene.[6]
Q3: My reaction is sluggish or fails completely. Could the solvent be the issue?
A3: Absolutely. Low or no conversion is a common problem that can often be traced back to the solvent.[7] If your reaction is failing, consider the following solvent-related issues:
-
Poor Reagent Solubility: If your substrate, boronic acid, or base is not sufficiently soluble, the reaction will be slow or may not proceed at all. Visually inspect your reaction for undissolved solids.
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can deactivate the catalyst. Polar aprotic solvents like DMF or DMSO can sometimes exacerbate this issue, while less coordinating solvents like toluene or dioxane may be better choices.[1][2]
-
Presence of Water/Oxygen: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen.[3][8] Solvents must be properly degassed to remove dissolved oxygen. Similarly, while some water is beneficial in Suzuki reactions, excess water can lead to unwanted side reactions like protodeboronation of the boronic acid.
Q4: How do I choose between polar protic and polar aprotic solvents?
A4: The choice depends heavily on the specific reaction type.
-
Polar Protic Solvents (e.g., water, ethanol, isopropanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[9][10][11] They are excellent at stabilizing ions.[12] In Suzuki couplings, water is a key component of many solvent systems to dissolve the inorganic base.[13]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have dipole moments but lack O-H or N-H bonds.[9][10][11] They are good at dissolving a wide range of organic and inorganic compounds.[14] For reactions like Sonogashira or Buchwald-Hartwig aminations, polar aprotic solvents like DMF or DMSO are often used.[2][15] However, they can also coordinate with the catalyst, so careful selection is needed.[1]
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Low to No Product Yield | 1. Poor solubility of reagents. 2. Catalyst deactivation. 3. Incorrect solvent polarity. | 1. Screen alternative solvents. Try a more polar solvent like DMF or a less polar one like toluene to find a better match for your specific coupling partners.[16]2. Switch to a less coordinating solvent. If using DMF or DMSO, try 1,4-dioxane or toluene to minimize catalyst inhibition by the pyridine nitrogen.[2]3. Adjust the solvent ratio. For two-phase systems (e.g., dioxane/water), altering the ratio can significantly impact reaction rate and yield. |
| Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) | 1. Solvent promotes side reactions. 2. Reaction is too slow, allowing side reactions to dominate. | 1. Change the solvent system. For example, homocoupling of boronic acids in Suzuki reactions can be exacerbated by the presence of oxygen, so ensure your solvent is rigorously degassed.[8][13]2. Optimize for a faster reaction. A solvent that better solubilizes all components can increase the rate of the desired reaction, outcompeting side reactions.[4] |
| Inconsistent Results/Poor Reproducibility | 1. Variable solvent quality (water/oxygen content). 2. Reaction heterogeneity. | 1. Use fresh, anhydrous, and degassed solvents. Always use solvent from a freshly opened bottle or one that has been properly purified and stored.[7]2. Ensure adequate stirring. In multiphasic systems, vigorous stirring is essential for good mass transfer between phases.[13] If solids are present, ensure they are well-suspended. |
Solvent Properties and Selection
A systematic approach to solvent selection is critical. The following table summarizes the properties of common solvents used in cross-coupling reactions to aid in your decision-making process.
| Solvent | Boiling Point (°C) | Dielectric Constant | Polarity Index | Type | Common Use Cases & Notes |
| 1,4-Dioxane | 101 | 2.2 | 4.8 | Aprotic | Suzuki, Buchwald-Hartwig. Good for dissolving a range of reagents.[14] |
| Toluene | 111 | 2.4 | 2.4 | Aprotic (Nonpolar) | Suzuki, Heck. Less coordinating, good for preventing catalyst inhibition.[5][14] |
| Tetrahydrofuran (THF) | 66 | 7.6 | 4.0 | Aprotic | Suzuki, Sonogashira. Lower boiling point may limit reaction temperature.[14] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 6.4 | Aprotic | Sonogashira, Buchwald-Hartwig. Highly polar, excellent solvating power, but can be coordinating.[2][14] |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | 7.2 | Aprotic | Sonogashira, Heck. Very high boiling point and polarity. Can be difficult to remove.[15] |
| Acetonitrile (MeCN) | 82 | 37.5 | 5.8 | Aprotic | Suzuki. Can sometimes alter the selectivity of reactions compared to other solvents.[1] |
| Water | 100 | 80.1 | 10.2 | Protic | Co-solvent for Suzuki reactions to dissolve inorganic bases.[13] |
Data compiled from various sources.[17][18][19][20]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to efficiently identify the optimal solvent for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvents to be screened (e.g., Dioxane, Toluene, THF, DMF)
-
Degassed water
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., 3 mol%) to a series of identical reaction vials.
-
Solvent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Vial 1: Dioxane/H₂O 4:1, Vial 2: Toluene/H₂O 4:1, Vial 3: THF/H₂O 4:1). Ensure the final concentration is consistent across all vials (typically 0.1-0.5 M).
-
Reaction: Seal the vials and place them in a pre-heated reaction block (typically 80-110 °C). Stir vigorously for a set amount of time (e.g., 4, 8, or 12 hours).
-
Monitoring: At the designated time, cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.
-
Analysis: Compare the results from each solvent system to identify the one that provides the highest conversion and cleanest reaction profile.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equiv.)
-
Palladium precatalyst (e.g., G3-XPhos, 1-3 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.2-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst, the base, this compound (1.0 equiv.), and a stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add the degassed solvent via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visual Workflows
To further aid in experimental design, the following diagrams illustrate key decision-making processes.
Solvent Selection Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
- Scribd. (n.d.). Dielectric Constants of Common Solvents.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
- Solvent Physical Properties. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Faraday Discussions (RSC Publishing).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- Benchchem. (n.d.). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). PMC - NIH.
- Benchchem. (n.d.). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 10. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 11. theorango.com [theorango.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. fiveable.me [fiveable.me]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. scribd.com [scribd.com]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
- 20. Solvent Physical Properties [people.chem.umass.edu]
Strategies to minimize isomer formation in pyridine synthesis.
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyridines. Isomer formation is a persistent challenge that can significantly impact yield, purity, and the viability of a synthetic route. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize isomer formation and optimize your reactions.
Part 1: General Troubleshooting & FAQs
This section addresses fundamental questions about isomerism that apply across various pyridine synthesis methodologies.
Q1: I'm getting a mixture of isomers in my reaction. What are the underlying chemical principles causing this?
The formation of multiple isomers is fundamentally governed by the principles of kinetic versus thermodynamic control.[1][2] Nearly every reaction that can produce two or more isomeric products has competing pathways, each with its own activation energy and product stability.
-
Kinetic Control: This regime dominates at lower temperatures and shorter reaction times.[3] The major product will be the one that forms the fastest, meaning it has the lowest activation energy barrier to overcome. This product is not necessarily the most stable one.[4]
-
Thermodynamic Control: This occurs at higher temperatures or longer reaction times, where the reaction is reversible.[3] This allows the products to equilibrate. Over time, the final product mixture will be enriched in the most stable isomer, regardless of how quickly it was formed.[1][4]
The formation of a specific isomer is also highly dependent on:
-
Steric Effects: Bulky substituents on your starting materials can physically block a particular reaction site, favoring attack at a less hindered position.[5]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the reactivity of different positions on the precursors, guiding the cyclization to favor one isomer over another.[6]
dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Kinetic vs. Thermodynamic control decision pathway.
Q2: What are the best analytical methods to confirm the identity and quantity of isomers in my product mixture?
A multi-pronged analytical approach is essential for robust characterization of pyridine isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the first choice for separating and identifying volatile pyridine derivatives. The gas chromatograph separates the isomers based on their boiling points and column interactions, while the mass spectrometer provides the molecular weight and a fragmentation pattern that serves as a chemical fingerprint for each isomer.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating non-volatile or thermally sensitive compounds.[7] By selecting the appropriate column (e.g., reverse-phase, mixed-mode) and mobile phase, you can achieve baseline separation of isomers.[9][10] Quantification is then performed using a UV detector or, for higher sensitivity and confirmation, an MS detector (LC-MS).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The chemical shifts, coupling constants (especially in the aromatic region), and integration of the proton signals provide definitive information about the substitution pattern on the pyridine ring. Advanced techniques like NOESY can reveal through-space correlations, further confirming the spatial relationship of substituents.
| Technique | Primary Use | Key Advantages | Limitations |
| GC-MS | Separation & Identification | High resolution, provides MW and fragmentation data. | Requires volatile and thermally stable analytes. |
| HPLC/LC-MS | Separation & Quantification | Versatile for non-volatile compounds, accurate quantification.[7][11] | Method development can be time-consuming. |
| NMR | Structure Elucidation | Provides definitive structural information. | Lower sensitivity, may not resolve complex mixtures without separation. |
Q3: What modern synthetic strategies offer the best control over regioselectivity?
Beyond traditional optimization of temperature and solvents, several advanced strategies provide superior control over reaction pathways:
-
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform energy distribution throughout the reaction mixture.[12] This can dramatically reduce reaction times and often leads to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts. It has been successfully applied to both Hantzsch and Bohlmann-Rahtz syntheses.[13][14]
-
Continuous Flow Chemistry: Performing reactions in a flow reactor allows for precise control over parameters like residence time, temperature, and mixing.[15][16] This high level of control often translates to improved selectivity and yield, as transient reactive intermediates can be generated and consumed under optimal conditions before side reactions occur.[17][18] This is particularly useful for scaling up reactions safely and reproducibly.[19]
Part 2: Method-Specific Troubleshooting Guides
Hantzsch Pyridine Synthesis
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia.[20][21] While symmetrical reactions are straightforward, using two different β-dicarbonyl compounds to create an unsymmetrically substituted pyridine is a major source of isomerism.
Q: I'm trying to synthesize an unsymmetrical pyridine using two different β-ketoesters, but I'm getting a mixture of all possible products. How can I direct the reaction to form my desired isomer?
The key is to control the initial condensation steps. The reaction proceeds through the formation of an enamine (from one β-ketoester and ammonia) and an α,β-unsaturated carbonyl intermediate (a Knoevenagel adduct from the other β-ketoester and the aldehyde).[6] These two fragments then combine in a Michael addition.[6] To achieve selectivity, you must pre-form one of these intermediates.
Troubleshooting Workflow: Forcing Regioselectivity in Hantzsch Synthesis
-
Stepwise Approach: Do not combine all four components in one pot. Instead, synthesize one of the key intermediates first.
-
Option A (Pre-form Knoevenagel Adduct): React your aldehyde with the β-ketoester you want positioned at C3/C5 adjacent to the unsubstituted nitrogen side. This reaction is typically catalyzed by piperidine or a similar base. Isolate this α,β-unsaturated intermediate. Then, in a separate step, react it with your second β-ketoester and the ammonia source.
-
Option B (Pre-form Enamine): React the β-ketoester you want positioned adjacent to the substituted (C4) side with ammonia to form the enamine (a β-enamino ester). Isolate this intermediate. Then, react it with the aldehyde and the first β-ketoester.
-
-
Evaluate Steric Hindrance: If one of your β-ketoesters is significantly bulkier than the other, it will react more slowly. Use this to your advantage. The less hindered ketoester will more readily form the Knoevenagel adduct with the aldehyde.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: One-pot vs. stepwise approach in unsymmetrical Hantzsch synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This method involves the condensation of an enamine with an ethynyl ketone to yield a 2,3,6-trisubstituted pyridine.[22][23] It is renowned for its excellent regiocontrol, as the reaction mechanism inherently defines the final substitution pattern.[17][24]
Q: My Bohlmann-Rahtz reaction is giving a low yield and requires very high temperatures for the final cyclodehydration step. How can I improve this?
The primary challenge in the Bohlmann-Rahtz synthesis is not typically isomer control, but rather overcoming the high activation energy of the final cyclodehydration step.[22] The initially formed aminodiene intermediate must first undergo a Z/E isomerization before it can cyclize, which often requires harsh thermal conditions.[22][25]
Troubleshooting Workflow: Optimizing the Bohlmann-Rahtz Reaction
-
Introduce a Catalyst: The high-temperature cyclization can be significantly accelerated by an acid catalyst.
-
Employ Microwave Irradiation: Microwave-assisted protocols can dramatically shorten reaction times from hours to minutes and improve yields by efficiently reaching the necessary temperature for cyclodehydration.[13][26] One-pot microwave procedures that combine the initial Michael addition and the subsequent cyclization are highly effective.[13]
-
Solvent Choice: Polar solvents like ethanol or DMSO have been shown to be effective for this reaction.[13][22] Ethanol is often preferred as a protic solvent.[22]
Part 3: Experimental Protocols
Protocol 1: GC-MS Analysis for Pyridine Isomer Quantification
This protocol provides a general framework for analyzing a crude reaction mixture to determine the ratio of pyridine isomers.
-
Sample Preparation:
-
Take a small aliquot (~1-2 mg) of the crude reaction mixture.
-
Dissolve it in 1.0 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane). Ensure the solvent is GC-grade.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation & Conditions:
-
GC: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS: Agilent 5977B or equivalent.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks corresponding to your isomers based on their retention times and mass spectra.
-
Integrate the area of each isomer's peak in the Total Ion Chromatogram (TIC).
-
The isomer ratio can be approximated by the ratio of the peak areas, assuming similar ionization efficiencies. For precise quantification, a calibration curve with authentic standards is required.
-
Protocol 2: Microwave-Assisted Bohlmann-Rahtz One-Pot Pyridine Synthesis[13]
This protocol describes an efficient, one-pot synthesis of a trisubstituted pyridine with high regioselectivity.
-
Reagent Preparation:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl β-aminocrotonate (1 equiv.).
-
Add the desired alkynone (1 equiv.).
-
Add the solvent (e.g., DMSO, 2-3 mL).
-
Add the catalyst, such as acetic acid (0.1 equiv.) or ZnBr₂ (0.1 equiv.).
-
-
Reaction Execution:
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated microwave synthesizer.
-
Set the reaction temperature to 170 °C and the time to 15 minutes, with magnetic stirring.
-
-
Work-up and Purification:
-
After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure trisubstituted pyridine.
-
References
- Vertex AI Search. Hantzsch pyridine synthesis.
- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
- ChemTube3D. Hantzsch pyridine synthesis - overview.
- YouTube. Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry.
- Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry.
- Bull, J. A., et al. (2012).
- Daugulis, O., et al. (2020). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
- PubMed Central.
- RSC Publishing. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- J&K Scientific LLC. Bohlmann-Rahtz Pyridine Synthesis.
- CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
- ResearchGate. A new one-step synthesis of pyridines under microwave-assisted conditions.
- ResearchGate. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- Wikipedia. Bohlmann–Rahtz pyridine synthesis.
- ResearchGate.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Wikipedia. Hantzsch pyridine synthesis.
- MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Wikipedia. Thermodynamic and kinetic reaction control.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- ResearchGate. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF.
- Master Organic Chemistry. Thermodynamic and Kinetic Products.
- YouTube. Thermodynamic versus Kinetic Control.
- Jack Westin.
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 13. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. grokipedia.com [grokipedia.com]
- 21. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 22. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 23. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. jk-sci.com [jk-sci.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 5-bromo-4-methylpicolinate
For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of robust and reproducible research. Methyl 5-bromo-4-methylpicolinate, a substituted pyridine derivative, serves as a valuable building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its precise structural confirmation and purity assessment are critical to ensure the desired outcome and safety of subsequent reactions and final products.
This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound. It delves into the "why" behind experimental choices, offering field-proven insights into leveraging a multi-technique approach for unambiguous identification and purity determination. We will explore the strengths and limitations of various techniques, supported by representative experimental data and protocols, to empower researchers in selecting the optimal analytical strategy.
The Analytical Imperative: Structure, Purity, and Isomeric Differentiation
The analytical characterization of this compound presents a key challenge: the potential for isomeric ambiguity. The substitution pattern on the pyridine ring can lead to several regioisomers. Therefore, a combination of analytical techniques is not just recommended but essential for definitive structural elucidation. Our approach will be holistic, focusing on obtaining orthogonal information to build a complete and reliable analytical profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the methyl groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the number of unique carbon atoms and their functionalities.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR processing.
Two-Dimensional (2D) NMR for Unambiguous Assignment
To definitively assign the signals and confirm the connectivity, especially in the presence of potential isomers, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HMBC experiment, for instance, can show correlations between protons and carbons that are two or three bonds away, which is critical for distinguishing between regioisomers.[1]
Table 1: Hypothetical NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (ppm) | Multiplicity |
| 8.51 | s |
| 8.24 | s |
| 3.95 | s |
| 2.45 | s |
Note: This data is representative and may vary based on experimental conditions.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
Electron Ionization (EI) Mass Spectrometry
EI-MS is a hard ionization technique that often leads to extensive fragmentation. While this can make it difficult to observe the molecular ion peak, the fragmentation pattern can provide valuable structural information.
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces a prominent protonated molecule peak [M+H]⁺, which allows for the straightforward determination of the molecular weight. The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reverse-phase column is often suitable.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common choice.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-400).
-
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Key Observation |
| ESI-MS | [M+H]⁺ | 230.0, 232.0 | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |
| HRMS (ESI) | [M+H]⁺ | 229.9817 | Provides high mass accuracy for elemental composition confirmation |
Chromatographic Methods: Assessing Purity and Quantifying Impurities
Chromatographic techniques are essential for separating the main component from any impurities, including starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for purity analysis of non-volatile and moderately polar organic compounds like this compound.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).
-
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and calculate the purity based on the relative peak areas.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. For this compound, its volatility should be assessed. If necessary, derivatization can be employed to increase its volatility.
Comparison of Analytical Methods
| Technique | Information Provided | Strengths | Limitations | Best For |
| ¹H & ¹³C NMR | Detailed structural information, connectivity | Unambiguous structure elucidation | Lower sensitivity (¹³C), can be complex to interpret | Definitive identification, isomeric differentiation |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | High sensitivity, confirms molecular formula | Isomers may have identical mass | Molecular weight confirmation, impurity identification |
| HPLC | Purity, quantification of impurities | High resolution, quantitative, widely applicable | Requires a chromophore for UV detection | Purity assessment, quality control |
| GC | Purity of volatile compounds | High efficiency for volatile compounds | Not suitable for non-volatile or thermally labile compounds | Analysis of volatile impurities |
Workflow for Comprehensive Characterization
A logical workflow ensures that all necessary analytical data is collected efficiently and effectively.
Caption: A typical workflow for the analytical characterization of this compound.
Conclusion
The comprehensive characterization of this compound necessitates a multi-technique approach. While NMR spectroscopy is paramount for definitive structural elucidation and isomeric differentiation, mass spectrometry provides crucial confirmation of the molecular weight and elemental composition. Chromatographic methods, particularly HPLC, are the gold standard for assessing purity and quantifying impurities. By integrating the data from these orthogonal techniques, researchers can build a complete and reliable analytical profile, ensuring the quality and integrity of this important chemical intermediate for its intended applications in research and development.
References
- PubChem.
- SIELC Technologies. Separation of Methyl 4-(acetylamino)
- American Elements.
- MDPI.
Sources
A Comparative Analysis of the Reactivity of Methyl 5-bromo-4-methylpicolinate and Other Brominated Pyridines
Introduction
Substituted pyridines are fundamental heterocyclic motifs in the landscape of medicinal chemistry and materials science. Their utility as core scaffolds in a vast array of pharmaceuticals and functional materials necessitates a deep understanding of their chemical reactivity. Among these, brominated pyridines are particularly valuable as versatile intermediates for the construction of complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
This guide provides an in-depth comparison of the reactivity of Methyl 5-bromo-4-methylpicolinate with other strategically important brominated pyridines. We will explore the subtle yet significant interplay of electronic and steric effects that govern their behavior in key synthetic transformations. This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a predictive framework for reaction design and optimization.
The Significance of Substitution Patterns
The reactivity of a brominated pyridine is not solely determined by the presence of the bromine atom. The position of the bromine, along with the nature and location of other substituents on the pyridine ring, profoundly influences the molecule's electronic properties and steric environment. These factors are critical in determining the facility of common bond-forming reactions. For instance, the electron-deficient nature of the pyridine ring generally activates it towards nucleophilic attack, especially at the α (2- and 6-) and γ (4-) positions.[1][2] The strategic placement of electron-donating or electron-withdrawing groups can either enhance or diminish this inherent reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of brominated pyridines.[3][4] The success of these reactions, which include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, hinges on the initial oxidative addition of the aryl bromide to a Pd(0) complex. The efficiency of this step is highly sensitive to the electronic and steric environment of the C-Br bond.[5]
Electronic Effects
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[6] This generally facilitates oxidative addition compared to a corresponding bromobenzene. However, the substituents on the ring play a crucial role in modulating this reactivity.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methyl (-CH₃) increase the electron density on the pyridine ring through resonance (+M) and inductive (+I) effects, respectively.[7] This increased electron density at the carbon bearing the bromine can make the C-Br bond less polarized and thus slow down the rate of oxidative addition.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like esters (-CO₂Me) and cyano (-CN) decrease the electron density of the ring, making the C-Br bond more susceptible to oxidative addition.
Steric Effects
The steric hindrance around the C-Br bond can significantly impact the approach of the bulky palladium catalyst. Bromine atoms situated in more sterically congested environments will generally exhibit lower reactivity in cross-coupling reactions.
Comparative Analysis
Let's consider the reactivity of this compound in comparison to other common brominated pyridines in the context of these principles.
| Compound | Key Features | Predicted Cross-Coupling Reactivity | Rationale |
| This compound | EWG (-CO₂Me) at C2, EDG (-CH₃) at C4, Br at C5 | High | The powerful electron-withdrawing ester group at the 2-position significantly activates the ring towards oxidative addition. The methyl group at C4 has a weaker donating effect. The bromine at C5 is relatively unhindered. |
| 2-Bromopyridine | Br at C2 | High | The bromine is at an activated α-position, directly influenced by the ring nitrogen. |
| 3-Bromopyridine | Br at C3 | Moderate | The bromine is at a β-position, less activated than the 2- or 4-positions. |
| 4-Bromopyridine | Br at C4 | High | The bromine is at an activated γ-position. |
| 2-Amino-5-bromo-4-methylpyridine | Strong EDG (-NH₂) at C2, EDG (-CH₃) at C4, Br at C5 | Moderate to High | The amino group is a strong EDG, which would typically decrease reactivity. However, its para-relationship to the bromine at C5 can enhance electron density at that position, facilitating oxidative addition. The site is also sterically accessible.[7] |
| 2-Amino-3-bromo-4-methylpyridine | Strong EDG (-NH₂) at C2, EDG (-CH₃) at C4, Br at C3 | Lower | The bromine at C3 is ortho to the activating amino group but is also in a more sterically crowded environment between the amino and methyl groups, which can hinder the approach of the catalyst.[7] |
Experimental Data: Palladium-Catalyzed Couplings
The following tables summarize typical experimental outcomes for various cross-coupling reactions, illustrating the relative reactivities discussed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[8][9][10][11]
| Brominated Pyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | aq. isopropanol, O₂ | Good to Excellent | [10] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄, 1,4-Dioxane, 70-80°C | Good | [8] |
| Bromo-2-sulfonyloxypyridines | Arylboronic acids | Pd(OAc)₂ / Ad₂BnP | K₂CO₃, Toluene/H₂O, RT | 5-99 | [9] |
Buchwald-Hartwig Amination
This reaction is a key method for forming C-N bonds.[12][13][14][15][16]
| Brominated Pyridine | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu, Toluene, 80°C | 55-98 | [13] |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds.[17][18][19][20][21]
| Brominated Pyridine | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N, DMF, 100°C, 3h | 72-96 | [17][20] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | THF/Et₃N, RT, 16h | Low (25) | [18] |
| 5-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄ / CuI | THF/Et₃N, RT, 16h | High (85-93) | [18] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing brominated pyridines. In contrast to palladium-catalyzed couplings, the reactivity in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex, which is favored by electron-withdrawing groups.[22]
Electronic and Positional Effects in SNAr
The pyridine nitrogen atom withdraws electron density from the ring, making the 2- and 4-positions particularly susceptible to nucleophilic attack.[23][24][25] This is because the negative charge in the resulting anionic intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible for attack at the 3- or 5-positions.[23][24]
Consequently, bromopyridines with the bromine atom at the 2- or 4-position are generally more reactive in SNAr reactions than those with the bromine at the 3- or 5-position. Furthermore, the presence of additional electron-withdrawing groups on the ring will further enhance the rate of SNAr.
Leaving Group Ability
In SNAr reactions, the leaving group ability often follows the trend F > Cl > Br > I. This is somewhat counterintuitive based on bond strengths but is rationalized by the fact that the first step, the nucleophilic attack, is often the rate-determining step. More electronegative halogens better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[26]
Comparative Analysis of SNAr Reactivity
| Compound | Key Features | Predicted SNAr Reactivity | Rationale |
| This compound | EWG (-CO₂Me) at C2, Br at C5 | Low | The bromine is at the 5-position, which is not activated for SNAr. The strong electron-withdrawing group at C2 would activate the 4- and 6-positions, but not the 5-position where the leaving group is located. |
| 2-Bromopyridine | Br at C2 | High | The bromine is at an activated α-position. |
| 3-Bromopyridine | Br at C3 | Very Low | The bromine is at an unactivated β-position. |
| 4-Bromopyridine | Br at C4 | High | The bromine is at an activated γ-position. |
| 2-Bromo-4-chloropyridine | Br at C2, Cl at C4 | High (at C4) | Both positions are activated, but the chloro group is generally a better leaving group in SNAr. Selective substitution of the chloride is often observed.[26] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromopyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction Execution: Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of Bromopyridines
This protocol is representative of a typical Sonogashira coupling.
-
Reaction Setup: In a round-bottomed flask, dissolve the bromopyridine (1.0 equiv) and the terminal alkyne (1.1-1.2 equiv) in a suitable solvent mixture (e.g., DMF and Et₃N).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Reaction Execution: Degas the mixture and heat under an inert atmosphere at the appropriate temperature (e.g., 100 °C) for the required time (e.g., 3 hours), monitoring by TLC.[17]
-
Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the residue by column chromatography.
Visualizing Reaction Mechanisms
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion
The reactivity of brominated pyridines is a nuanced interplay of electronic and steric factors. For palladium-catalyzed cross-coupling reactions, the presence of electron-withdrawing groups and sterically unencumbered C-Br bonds generally leads to higher reactivity. In this context, This compound is predicted to be a highly reactive substrate due to the activating effect of the C2-ester group. Conversely, for nucleophilic aromatic substitution, reactivity is dictated by the stability of the Meisenheimer intermediate, favoring substrates where the bromine is at an activated position (C2 or C4) and the ring is substituted with electron-withdrawing groups. Therefore, this compound is expected to be unreactive in SNAr reactions at the C5 position. A thorough understanding of these principles is paramount for the efficient and predictable synthesis of complex pyridine-containing molecules.
References
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. (2020).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007).
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2015).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. [Link][18]
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (2018).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). buchwaldgroup.mit.edu. [Link]
- A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. (2007). SciSpace. [Link][14]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Pyridine. (n.d.). Wikipedia. [Link][6]
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2013). RSC Publishing. [Link][21]
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). RSC Publishing. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][15]
- Buchwald–Hartwig amin
- Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2019). NIH. [Link]
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2024). MDPI. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central. [Link][22]
- Electrophilic substitution on pyridine. (n.d.). Química Organica.org. [Link]
- Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link][25]
- Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. (1951). Journal of the American Chemical Society. [Link]
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). PubMed. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2019).
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. [Link][11]
- Methyl 4-bromo-5-methylpicolin
- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024). Reddit. [Link]
- Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. (n.d.). Springer Professional. [Link]
- Metal-Catalyzed Cross-Coupling Reactions and More. (2019).
- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (2012).
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2. (2015).
- Methyl 4-bromo-5-methylpicolin
- Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines (2007) | Jie Jack Li | 29 Citations [scispace.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. echemi.com [echemi.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Comparative Biological Activity of Novel Derivatives from Methyl 5-bromo-4-methylpicolinate: A Screening Guide
Introduction: The Picolinate Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The pyridine ring, a core component of numerous FDA-approved drugs, is one such scaffold.[1] Its derivatives are extensively investigated for their therapeutic potential against a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3]
This guide focuses on Methyl 5-bromo-4-methylpicolinate, a versatile starting material for generating novel chemical entities. The strategic placement of a bromine atom, a methyl group, and a methyl ester on the pyridine ring provides multiple reactive handles for synthetic modification. This allows for the creation of diverse compound libraries, which can then be screened for desirable biological activities. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, experimentally-grounded framework for synthesizing and evaluating the biological potential of derivatives from this promising scaffold. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present data in a clear, comparative format.
Part 1: Synthetic Strategies for Derivatization
The true value of this compound lies in its synthetic tractability. The bromo- and ester functionalities are prime sites for modification to generate a library of derivatives for screening.
-
Cross-Coupling Reactions: The bromine atom at the 5-position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical diversity and exploring new structural space for receptor binding.
-
Nucleophilic Aromatic Substitution (SNAr): While less common without strong activation, SNAr reactions can be employed to introduce nucleophiles like thiols or amines, leading to derivatives with distinct electronic and structural properties.
-
Ester Modification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a library of amides, introducing new hydrogen bond donors and acceptors, which can be critical for target engagement.
The choice of synthetic route is dictated by the desired final structure and the intended biological target. A logical first step is to create a small, diverse library using robust and high-yield reactions like Suzuki coupling and amidation to probe for initial biological "hits."
Part 2: Screening for Anticancer Activity
Rationale: Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting numerous cellular pathways essential for tumor growth and survival, including kinase signaling, cell cycle progression, and apoptosis induction.[3][4] Screening novel derivatives from the this compound scaffold is a rational approach to identifying new cytotoxic agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Workflow for Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., HepG2 liver cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Self-Validation: Include wells for a negative control (vehicle, e.g., 0.1% DMSO), a positive control (a known cytotoxic drug like Doxorubicin), and a blank (medium only).[7]
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[7] Incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation
Summarize the cytotoxicity results in a table for clear comparison.
| Compound ID | Modification | Test Cell Line | IC₅₀ (µM) ± SD |
| Parent | This compound | HepG2 | > 100 |
| DERIV-01 | 5-phenyl | HepG2 | 45.2 ± 3.1 |
| DERIV-02 | 5-(4-methoxyphenyl) | HepG2 | 22.8 ± 1.9 |
| DERIV-03 | 5-(4-chlorophenyl) | HepG2 | 15.7 ± 2.5 |
| Doxorubicin | Positive Control | HepG2 | 0.8 ± 0.1 |
(Note: Data is hypothetical and for illustrative purposes only.)
Potential Mechanism of Action
Pyridine derivatives can induce cancer cell death by modulating key signaling pathways. For example, they may inhibit kinases like PI3K/Akt, which are crucial for cell survival, or activate stress-related pathways like JNK, leading to apoptosis.[8][9] Some derivatives may also cause cell cycle arrest by upregulating proteins like p53 and p21.[8]
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt survival pathway.
Part 3: Screening for Antimicrobial Activity
Rationale: The urgent need for new antimicrobial agents to combat rising resistance is a global health priority.[10] Historically, nitrogen-containing heterocyclic compounds have formed the basis of many successful antimicrobial drugs. Screening a new library of picolinate derivatives could identify compounds with novel mechanisms of action or efficacy against resistant strains.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used, cost-effective, and straightforward technique to evaluate the antimicrobial activity of novel compounds.[11][12] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a "zone of inhibition" (a clear area where microbial growth is prevented) indicates antimicrobial activity.[12]
Workflow for Antimicrobial Screening
Caption: Workflow for the Agar Well Diffusion assay.
Detailed Steps:
-
Media Preparation: Prepare Muller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to cool and solidify completely.
-
Inoculum Preparation: Grow a fresh culture of the test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922). Suspend colonies in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
Well Creation: Use a sterile cork borer (typically 6 mm in diameter) to create uniform wells in the agar.[10]
-
Compound Application: Prepare solutions of the synthesized derivatives at a standard concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO. Aseptically add a fixed volume (e.g., 100 µL) of each derivative solution into a separate well.
-
Self-Validation: Designate separate wells for a negative control (solvent only) and a positive control (a standard antibiotic like Gentamicin).[10]
-
-
Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Data Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The larger the zone, the more potent the antimicrobial activity.
Data Presentation
Organize the antimicrobial screening data in a comparative table.
| Compound ID | Modification | Test Organism | Zone of Inhibition (mm) ± SD |
| Parent | This compound | S. aureus | 0 |
| DERIV-04 | 5-(thiophen-2-yl) | S. aureus | 14 ± 1.0 |
| DERIV-05 | 5-(pyridin-3-yl) | S. aureus | 11 ± 0.5 |
| DERIV-06 | 5-(furan-2-yl) | S. aureus | 16 ± 1.2 |
| Gentamicin | Positive Control (10 µg) | S. aureus | 25 ± 1.5 |
| DMSO | Negative Control | S. aureus | 0 |
(Note: Data is hypothetical and for illustrative purposes only.)
Part 4: Screening for Anti-inflammatory Activity
Rationale: Chronic inflammation is implicated in a multitude of diseases.[] Picolinic acid, the parent acid of our scaffold, is known to be a product of the kynurenine pathway and can modulate inflammatory responses.[15] Specifically, it can enhance interferon-γ (IFNγ) dependent nitric oxide synthase (NOS) gene expression.[15] Therefore, derivatives of this compound may possess the ability to modulate the production of inflammatory mediators like nitric oxide (NO).
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple, colorimetric method for the indirect measurement of NO by quantifying one of its stable breakdown products, nitrite (NO₂⁻).[16] It is widely used to screen for compounds that can inhibit NO production in inflammatory cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. The assay involves a two-step diazotization reaction that forms a colored azo compound, with an absorbance proportional to the nitrite concentration.[17]
Workflow for Anti-inflammatory Screening
Caption: Workflow for the Griess Assay.
Detailed Steps:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL.
-
Self-Validation: Include control wells: untreated cells (basal NO), cells treated with LPS only (maximum NO production), and cells treated with LPS plus a known inhibitor like L-NAME.
-
-
Incubation: Incubate the plate for a further 24 hours.
-
Nitrite Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 1-100 µM) in culture medium.[16]
-
Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes, protected from light.[16]
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[16] Incubate for another 5-10 minutes. A purple color will develop.
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve. Calculate the percentage inhibition of NO production for each derivative compared to the LPS-only control.
Data Presentation
Present the anti-inflammatory screening results in a clear, tabular format.
| Compound ID | Modification | Concentration (µM) | % Inhibition of NO Production ± SD |
| Parent | This compound | 50 | 5.2 ± 1.1 |
| DERIV-07 | 5-(N-phenylamido) | 50 | 35.6 ± 4.2 |
| DERIV-08 | 5-(N-cyclohexylamido) | 50 | 68.1 ± 5.5 |
| DERIV-09 | 5-(N-benzylamido) | 50 | 51.9 ± 3.8 |
| L-NAME | Positive Control | 50 | 92.4 ± 2.1 |
(Note: Data is hypothetical and for illustrative purposes only.)
Potential Mechanism of Action
Anti-inflammatory compounds often act by inhibiting key signaling pathways that lead to the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS). A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[18] Under normal conditions, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of iNOS and other pro-inflammatory cytokines.[18] Novel picolinate derivatives may interfere with this cascade.
Hypothetical Inhibition of the NF-κB Pathway
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion and Future Directions
This guide outlines a systematic approach to screening novel derivatives of this compound for anticancer, antimicrobial, and anti-inflammatory activities. By employing robust, well-validated assays and presenting the data in a clear, comparative format, researchers can efficiently identify "hit" compounds for further development.
The journey from a hit compound to a lead candidate requires more in-depth analysis. Active compounds identified in these primary screens should be subjected to secondary assays to confirm their activity, determine their mechanism of action, and evaluate their safety profiles. This includes testing against a broader panel of cell lines or microbial strains, conducting dose-response studies, and initiating preliminary toxicology assessments. The ultimate goal is to leverage the synthetic versatility of the picolinate scaffold to develop novel therapeutics that address unmet medical needs.
References
- International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
- CLYTE Technologies. (2025, December 24).
- Khan, S., Imran, M., & Imran, M. (2024).
- Li, Y., et al. (2014). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 19(11), 17610–17624. [Link]
- Gutzki, F. M., et al. (1998). Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples. Zeitschrift für Kardiologie, 87 Suppl 2, 81–86. [Link]
- National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. [Link]
- Al-Said, M. S., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 14(4), 4964–4970. [Link]
- Quinteros, M. A., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 11, 706696. [Link]
- Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
- Mandal, M. D., & Mandal, S. (2011). Honey: its medicinal property and antibacterial activity. Asian Pacific Journal of Tropical Biomedicine, 1(2), 154–160. [Link]
- Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 131–141. [Link]
- Abdel-Maksoud, M. M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(19), 6848. [Link]
- Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(1), 253. [Link]
- International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
- International Journal on Science and Technology. (2025, May 24).
- Li, Y., et al. (2014). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 19(11), 17610-17624. [Link]
- University of Huddersfield Repository. (2025, May 20). Assay development and efficacy testing of novel and established antimicrobials. [Link]
- Glisic, B. D., et al. (2020). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 25(18), 4065. [Link]
- Liu, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 165, 59-66. [Link]
- ResearchGate. (2025, August 6). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III)
- Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. [Link]
- ResearchGate. (2025, August 6). A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. [Link]
- Singh, R. P., et al. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 7(2), 30. [Link]
- ResearchGate. (2016, September 15).
- Google Patents. (n.d.).
- Nikitina, A., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal Chemistry Research, 25(8), 1646–1655. [Link]
- Pan, M. H., et al. (2010). Anti-inflammatory activities of flavonoid derivates. Journal of Functional Foods, 2(1), 15-31. [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
- Sahin, K., et al. (2009). Effect of chromium niacinate and chromium picolinate supplementation on lipid peroxidation, TNF-alpha, IL-6, CRP, glycated hemoglobin, triglycerides, and cholesterol levels in blood of streptozotocin-treated diabetic rats. Biological Trace Element Research, 132(1-3), 128–139. [Link]
- MDPI. (n.d.).
- PubChem. (n.d.).
- MDPI. (2022, November 1). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. [Link]
- MDPI. (n.d.).
- Higgs, G. A., et al. (1986). Inflammation and the mechanism of action of anti-inflammatory drugs. Pharmacology & Therapeutics, 31(2-3), 229–255. [Link]
- PubMed. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. ijsat.org [ijsat.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. botanyjournals.com [botanyjournals.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Alternative building blocks to Methyl 5-bromo-4-methylpicolinate in organic synthesis.
An In-Depth Technical Guide to Alternative Building Blocks for Methyl 5-bromo-4-methylpicolinate in Organic Synthesis
Introduction: The Role and Rationale for Replacing this compound
This compound is a highly versatile substituted pyridine derivative, prized in synthetic chemistry as a robust building block.[1][2] Its utility lies in the strategic placement of its functional groups: the bromine atom at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the 2-position and the methyl group at the 4-position allow for fine-tuning of steric and electronic properties. This scaffold is a cornerstone in the synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials.[2][3]
However, the journey of molecular design and process development is one of continuous optimization. A researcher or process chemist may seek alternatives to this specific building block for several critical reasons:
-
Modulating Physicochemical and Pharmacological Properties: In drug discovery, subtle structural changes can dramatically impact a molecule's efficacy, solubility, metabolic stability, and safety profile. Replacing the core scaffold is a key tenet of medicinal chemistry, often guided by the principle of bioisosterism.[4][5]
-
Tuning Chemical Reactivity: The reactivity of an aryl halide in cross-coupling reactions is directly dependent on the halogen (I > Br > Cl). A desire for milder reaction conditions to accommodate sensitive functional groups, or conversely, the need for a more cost-effective but less reactive starting material, often drives the search for alternatives.
-
Exploring Structure-Activity Relationships (SAR): Systematically altering the substitution pattern on the pyridine ring is fundamental to understanding how a molecule interacts with its biological target.
-
Navigating Intellectual Property and Supply Chain Constraints: Existing patents or the limited commercial availability of a specific building block can necessitate the development of novel synthetic routes using alternative precursors.
This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental rationale and actionable protocols to empower researchers in their synthetic endeavors.
Category 1: Halogen Analogs — A Study in Reactivity
The most direct alternatives involve replacing the bromine atom with another halogen. This choice fundamentally dictates the conditions required for cross-coupling reactions, as the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The bond dissociation energy of the Carbon-Halogen bond is the critical factor here, with the trend being C-I < C-Br < C-Cl.
| Feature | Methyl 5-chloro-4-methylpicolinate | This compound (Reference) | Methyl 5-iodo-4-methylpicolinate |
| Relative Reactivity | Lowest | Intermediate | Highest |
| Typical Conditions | Higher catalyst/ligand loading, higher temperatures, stronger bases. | Standard conditions. | Lower temperatures, reduced catalyst loading, milder bases. |
| Advantages | Often lower cost, higher stability. | Good balance of reactivity and stability. | Enables reactions with thermally sensitive substrates. |
| Disadvantages | Harsher conditions may not be tolerated by other functional groups. | Can be sluggish with challenging coupling partners. | Higher cost, lower stability (light/heat sensitive). |
Causality Behind Experimental Choices: The weaker C-I bond in iodo-analogs allows for oxidative addition to the palladium catalyst under significantly milder conditions. This is particularly advantageous when other functional groups in the molecule are sensitive to the high temperatures or strong bases often required for chloro-pyridines.[6] Conversely, the cost-effectiveness of chloro-pyridines makes them attractive in large-scale synthesis, provided the target molecule can withstand the more forcing reaction conditions.
Category 2: Positional Isomers — Probing the Steric and Electronic Landscape
Altering the position of the substituents on the pyridine ring provides a powerful tool for exploring a molecule's structure-activity relationship (SAR). Each isomer presents a unique electronic and steric profile that can influence both its reactivity in subsequent synthetic steps and its final biological activity.
| Isomer | CAS Number | Key Structural Difference | Rationale for Use |
| Methyl 4-bromo-5-methylpicolinate | 1256813-52-1[7][8] | Inverted positions of Br and Me groups. | To assess the impact of moving the hydrogen-bond-accepting nitrogen relative to the bulky substituent introduced at the 4-position. |
| Methyl 5-bromo-6-methylpicolinate | 1215860-20-0[2][3] | Methyl group is ortho to the nitrogen. | Increases steric bulk near the nitrogen, which can alter basicity, solubility, and metabolic profile. |
| Methyl 4-bromo-6-methylpicolinate | N/A | Bromine at C4, Methyl at C6. | Further exploration of the SAR landscape by modifying the steric and electronic environment around the pyridine ring.[1] |
The choice of a positional isomer is almost exclusively driven by the desired properties of the final target molecule. For example, moving a bulky group away from a key binding motif can enhance potency, while altering the position of the pyridine nitrogen can change the hydrogen-bonding network within a protein's active site.
Category 3: Non-Halide Coupling Partners — Reversing Polarity with Organoborons
An elegant alternative to using the picolinate as the electrophile (aryl halide) is to transform it into the nucleophilic partner in a cross-coupling reaction. This is achieved by converting the halide into an organoboron species, such as a boronic acid or, more conveniently, a potassium trifluoroborate salt. These salts are robust, crystalline solids that are exceptionally stable to air and moisture, making them easier to handle and store than their corresponding boronic acids.[9][10][11]
Potassium (2-(methoxycarbonyl)-4-methylpyridin-5-yl)trifluoroborate
This reagent effectively "reverses the polarity" of the synthetic strategy. Instead of coupling this compound with an arylboronic acid, one would couple this trifluoroborate salt with an aryl halide (e.g., an aryl bromide or chloride).
Advantages of the Trifluoroborate Approach:
-
Enhanced Stability: Potassium trifluoroborates are generally stable, free-flowing solids, resistant to the protodeboronation that can plague boronic acids.[9]
-
Ease of Handling: Their solid nature and stability to air and moisture simplify reaction setup and weighing.[11]
-
Expanded Scope: This strategy opens up access to final products where the desired aryl or heteroaryl partner is more readily available as a halide than as a boronic acid.
Workflow Diagram: Strategic Choice of Coupling Partners
Caption: Decision workflow for choosing between halide and trifluoroborate building blocks.
Representative Experimental Protocol: Suzuki-Miyaura Coupling with a Potassium Trifluoroborate Salt
This protocol describes a general procedure for the coupling of a potassium aryltrifluoroborate with an aryl bromide.
Materials:
-
Potassium (2-(methoxycarbonyl)-4-methylpyridin-5-yl)trifluoroborate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)[9]
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 mixture)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask, add the potassium picolinyltrifluoroborate (1.0 equiv), aryl bromide (1.2 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (Toluene/H₂O). The mixture should be biphasic.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Category 4: Bioisosteric Replacements — Redefining the Core Scaffold
Bioisosterism is a cornerstone of modern medicinal chemistry, involving the substitution of a molecular fragment with another that has similar chemical or physical properties, with the goal of enhancing a drug's performance.[4] Replacing the entire 4-methylpicolinate ring can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Key Bioisosteric Strategies:
-
Phenyl-to-Pyridine Switch (and vice-versa): The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and increases polarity compared to a phenyl ring. This can improve solubility and create new interactions with a biological target. Conversely, replacing the pyridine with a phenyl ring can reduce basicity and potentially mitigate metabolic liabilities associated with the pyridine nitrogen.
-
Alternative Heterocycles: Other five- or six-membered heterocycles (e.g., pyrazoles, pyrimidines, thiazoles) can be used to replace the pyridine ring. Each ring system offers a unique combination of electronics, geometry, and metabolic stability. For example, a pyrazole offers both a hydrogen bond donor and acceptor, providing different interaction possibilities compared to pyridine.[6]
-
Non-Aromatic Scaffolds: In some cases, replacing an aromatic ring with a saturated, three-dimensional scaffold like a bicyclo[1.1.1]pentane (BCP) can dramatically improve properties like solubility and metabolic stability while maintaining the correct vector for substituents.[12]
Catalytic Cycle Diagram: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is the most common reaction used with these building blocks. Understanding its mechanism is key to troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][14][15]
Conclusion
The selection of a building block in organic synthesis is a strategic decision with far-reaching implications for the efficiency of the synthetic route and the properties of the final product. While this compound is an excellent and versatile reagent, a wide array of powerful alternatives exists. By considering halogen analogs, positional isomers, non-halide coupling partners like trifluoroborates, and bioisosteric replacements, researchers can significantly expand their synthetic toolbox. A rational choice based on the principles of reactivity, SAR, and desired physicochemical properties will ultimately accelerate the path to innovation, whether the goal is a novel therapeutic agent or a next-generation material.
References
- Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access.
- Auctores Journals. (n.d.).
- Molander, G. A., & Petrillo, D. E. (2008).
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
- Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Tung, T. T., & Nguyen, Q. T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]
- Domainex. (2024).
- Kim, D. H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(15), 4468. [Link]
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
- Molander, G. A., & Figueroa, R. (2006). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 8(4), 701–704. [Link]
- BenchChem. (n.d.).
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- American Elements. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- J&K Scientific LLC. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- AiFChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Comparative Guide to Cross-Coupling Methods for Methyl 5-bromo-4-methylpicolinate
Introduction: The Strategic Value of Methyl 5-bromo-4-methylpicolinate in Synthesis
This compound is a highly valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The pyridine core is a prevalent scaffold in numerous pharmaceutical agents, and the strategic placement of the bromine atom at the 5-position offers a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The presence of the methyl group at the 4-position and the methyl ester at the 2-position introduces specific electronic and steric factors that must be considered when selecting an appropriate synthetic strategy. This guide provides a comparative analysis of several prominent cross-coupling methodologies for the functionalization of this substrate, offering field-proven insights and detailed experimental protocols to aid in reaction selection and optimization.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1][2] The reaction of this compound via a Suzuki coupling has been reported in the patent literature, confirming its viability as a substrate.[3]
Mechanistic Considerations & Causality
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[4]
The choice of catalyst, ligand, and base is critical. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the oxidative addition and reductive elimination steps and mitigate catalyst inhibition.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Heck Reaction: Forging C-C Bonds with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond and a C-H bond.[5][6] This reaction is particularly useful for synthesizing substituted styrenes, cinnamates, and other vinylated aromatics.
Mechanistic Considerations & Causality
The Heck reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond.[7] A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active catalyst by a base.[7] The regioselectivity of the alkene insertion is a key consideration.
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
PPh₃ (2-4 mol%)
-
K₂CO₃ or Et₃N (2.0 equiv)
-
DMF or Toluene
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, PPh₃, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS (typically 4-24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify by flash column chromatography.
The Buchwald-Hartwig Amination: A Premier Method for C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool, offering a broad substrate scope and high functional group tolerance.[8][9] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.
Mechanistic Considerations & Causality
The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[9] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) and a bulky, electron-rich phosphine ligand is critical for efficient catalysis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos or RuPhos (2-4 mol%)
-
NaOt-Bu or Cs₂CO₃ (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox, add this compound, the palladium precursor, the ligand, and the base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS (typically 6-24 hours).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and are found in various functional materials.
Mechanistic Considerations & Causality
This reaction involves a palladium-catalyzed cycle and a copper-co-catalyzed cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with homocoupling of the alkyne.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (3-10 mol%)
-
Et₃N or Diisopropylamine (as base and solvent)
-
Anhydrous THF (co-solvent, optional)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the amine base (and THF if used), followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or GC-MS (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst and salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Comparative Analysis of Cross-Coupling Methods
| Method | Coupling Partner | Typical Yields | Functional Group Tolerance | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Boronic acids/esters | Very Good to Excellent | Excellent | Wide substrate availability, mild conditions, low toxicity of byproducts.[1] | Base-sensitive functional groups can be problematic; potential for protodeboronation. |
| Heck | Alkenes | Good to Very Good | Good | Atom economical (no organometallic reagent needed). | Regioselectivity can be an issue; requires higher temperatures. |
| Buchwald-Hartwig | Amines, Amides | Very Good to Excellent | Excellent | The premier method for C-N bond formation; broad amine scope.[8] | Requires strong bases; sensitive to air and moisture. |
| Sonogashira | Terminal Alkynes | Good to Excellent | Good | Direct introduction of alkynyl groups. | Requires a co-catalyst (CuI); risk of alkyne homocoupling (Glaser coupling). |
| Stille | Organostannanes | Very Good to Excellent | Excellent | Tolerant of a wide range of functional groups; moisture and air stable reagents. | Toxicity of tin reagents and byproducts is a major drawback; purification can be difficult. |
| Negishi | Organozinc reagents | Very Good to Excellent | Good | Highly reactive organometallic partner, allowing for lower temperatures and coupling of less reactive halides. | Organozinc reagents are often moisture and air-sensitive and may need to be prepared in situ. |
Senior Application Scientist's Insights & Recommendations
The selection of the optimal cross-coupling method for this compound is a multi-faceted decision that balances the desired transformation with practical considerations.
-
For General C-C Bond Formation (Aryl-Aryl): The Suzuki-Miyaura coupling should be the first choice for most applications. Its robustness, broad commercial availability of coupling partners, and generally high yields make it the most efficient and cost-effective option. The key to success will be the selection of a modern catalyst system, such as Pd(OAc)₂ with a bulky biarylphosphine ligand like SPhos, to overcome potential catalyst inhibition by the pyridine nitrogen.
-
For C(sp²)-C(sp) Bond Formation: The Sonogashira coupling is the go-to method for introducing alkynyl functionalities. For a substrate like this compound, a copper-free protocol may be advantageous to minimize the risk of Glaser homocoupling, which can be a problematic side reaction.
-
For C-N Bond Formation: The Buchwald-Hartwig amination is unparalleled. The electronic nature of the picolinate substrate necessitates a well-chosen ligand (e.g., Xantphos) and a strong, non-nucleophilic base to drive the reaction to completion.
-
When Suzuki Coupling Fails: If a Suzuki coupling proves to be low-yielding, particularly with sterically demanding coupling partners, the Stille or Negishi couplings are excellent alternatives. The higher reactivity of organozinc (Negishi) and organotin (Stille) reagents can often overcome the hurdles faced by organoboron compounds. However, the toxicity of tin compounds in Stille couplings is a significant consideration and requires careful handling and purification. The moisture sensitivity of organozinc reagents in Negishi couplings necessitates stringent anhydrous techniques.
-
For Introducing Vinyl Groups: The Heck reaction is a highly effective and atom-economical choice. Careful optimization of the base and solvent system will be key to achieving high yields and selectivity.
References
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). PMC - NIH.
- Pyridine derivatives as immunomodulators. (n.d.). Google Patents.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). Semantic Scholar.
- Negishi coupling. (n.d.). Wikipedia.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
- New picolinate-functionalized titanium-oxide clusters: syntheses, structures and photocatalytic H2 evolution. (2022). PubMed.
- Factorizing Yields in Buchwald-Hartwig Amination. (2023). ChemRxiv.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (2025). ResearchGate.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2025). ResearchGate.
- Site-Selective Amide Functionalization by Catalytic Azoline Engrafting. (n.d.). PMC.
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. (2025). ResearchGate.
- Recent developments in the chemistry of Negishi coupling: a review. (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Recent Developments in Negishi Cross-Coupling Reactions. (n.d.). ResearchGate.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2025). ResearchGate.
- Site-Selective Amide Functionalization by Catalytic Azoline Engrafting. (2022). PubMed.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate.
Sources
- 1. WO2018119221A1 - Pyridine derivatives as immunomodulators - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 55876-84-1 | Methyl 5-(bromomethyl)picolinate | Bromides | Ambeed.com [ambeed.com]
- 4. Palladium-catalyzed ligand-directed C-H functionalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 886365-06-6 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. mdpi.com [mdpi.com]
- 8. 845306-08-3 | tert-Butyl 5-bromopicolinate | Bromides | Ambeed.com [ambeed.com]
- 9. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Methyl 5-bromo-4-methylpicolinate: HPLC vs. GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 5-bromo-4-methylpicolinate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity must be rigorously validated to prevent the carry-over of process-related impurities into the final drug substance.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for pyridine-based intermediates.
The Analytical Imperative: Why Purity Matters
This compound (C₈H₈BrNO₂) is a substituted pyridine derivative.[1] Its synthesis can introduce a variety of impurities, including starting materials, reagents, by-products, and isomers.[2][3][4] For instance, incomplete bromination could leave behind Methyl 4-methylpicolinate, while side reactions could generate positional isomers. The presence of these impurities can have significant downstream consequences, making their detection and quantification paramount.
The choice of analytical methodology is therefore a critical decision. Both HPLC and GC-MS are powerful chromatographic techniques, but their underlying principles of separation and detection lend them distinct advantages and disadvantages for the analysis of a moderately polar and thermally stable compound like this compound.[5][6][7]
The Overall Analytical Workflow
The process of validating the purity of this compound using both HPLC and GC-MS follows a structured workflow, from initial sample preparation to a final comparative analysis of the results. This ensures a comprehensive and robust assessment of the compound's purity profile.
Caption: Overall workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quality Control
HPLC is a separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential interactions with a stationary phase packed in a column.[8][9] For routine quality control of moderately polar, non-volatile compounds like this compound, HPLC with UV detection is often the method of choice due to its robustness, versatility, and ease of use.[5][10]
Rationale for HPLC Method Design
The selection of a reversed-phase (RP-HPLC) method with a C18 column is a logical starting point. C18 columns are versatile and effective for separating a wide range of moderately polar to non-polar compounds.[10] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) provides the flexibility to separate impurities with a range of polarities. The inclusion of a mild acid, such as formic or acetic acid, in the mobile phase helps to ensure good peak shape for basic compounds like pyridines by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte.[11][12]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at 270 nm (a typical wavelength for pyridine derivatives), with a full scan from 200-400 nm to check for co-eluting impurities with different UV spectra.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
This method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[13][14][15][16]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities and Definitive Identification
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[6][17] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[5][18] While this compound itself is amenable to GC analysis, the primary strength of GC-MS in this context lies in its ability to detect and identify trace volatile impurities and provide definitive structural information.
Rationale for GC-MS Method Design
The choice of a capillary column with a non-polar or mid-polar stationary phase (like a 5% phenyl-methylpolysiloxane) is standard for the analysis of a broad range of compounds.[17] A temperature-programmed elution is employed to ensure the separation of compounds with different boiling points. Electron Ionization (EI) at 70 eV is a common and robust ionization technique that produces reproducible fragmentation patterns, which are invaluable for compound identification through library searching.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
Comparative Performance Analysis
The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the specific analytical challenge.[5] The following table summarizes the expected performance of each technique for the purity validation of this compound.
| Performance Parameter | HPLC-UV/PDA | GC-MS | Rationale & Causality |
| Specificity | High | Very High | HPLC-PDA can distinguish peaks based on retention time and UV spectra. GC-MS provides definitive identification through mass spectral fragmentation patterns.[7] |
| Sensitivity (LOD/LOQ) | Good (µg/mL range) | Excellent (ng/mL range) | GC-MS is generally more sensitive for volatile compounds and can detect trace impurities that might be missed by HPLC-UV.[6][19] |
| Analysis of Non-Volatile Impurities | Excellent | Not suitable | HPLC is ideal for analyzing non-volatile or thermally labile impurities (e.g., salts, starting acids) that cannot pass through a GC system.[5][18] |
| Analysis of Volatile Impurities | Limited | Excellent | GC is specifically designed for the separation of volatile compounds (e.g., residual solvents, low-boiling point by-products).[5][18] |
| Quantitative Precision (%RSD) | Excellent (<2%) | Good (<5%) | HPLC generally offers superior quantitative precision due to the highly reproducible nature of modern pumping and injection systems. |
| Sample Throughput | Moderate to High | Moderate | HPLC run times can be optimized for high throughput in a QC environment. GC runs, especially with temperature programming, can be longer.[18] |
| Operational Complexity & Cost | Lower | Higher | HPLC systems are generally less expensive to purchase and maintain than GC-MS systems.[18][19] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity validation of this compound.
-
For routine quality control and quantitative purity assessment, a validated HPLC-UV/PDA method is the recommended primary technique. It is robust, precise, and capable of quantifying the main component and any non-volatile or less volatile impurities. Its operational simplicity and lower cost make it ideal for high-throughput environments.
-
GC-MS should be employed as an orthogonal and confirmatory technique. Its superior sensitivity and specificity make it invaluable for:
-
Detecting and identifying trace volatile impurities and potential isomeric by-products.
-
Confirming the identity of unknown peaks observed in the HPLC chromatogram.
-
Serving as a definitive identification test for the main compound.
-
In a comprehensive quality control strategy, the use of both techniques provides a self-validating system. HPLC establishes the primary purity value, while GC-MS confirms the identity and reveals any volatile impurities that may be present. This dual-pronged approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the subsequent stages of drug development and manufacturing. This rigorous analytical characterization is foundational to the principles of Quality by Design (QbD) and is in full alignment with the expectations of regulatory bodies globally.
References
- HPLC Methods for analysis of Pyridine - HELIX Chromatography. URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/
- 〈621〉 CHROMATOGRAPHY - US Pharmacopeia (USP). URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-621.pdf
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. URL: https://www.drawell.com/comparison-between-gc-and-hplc-for-pharmaceutical-analysis/
- <621> CHROMATOGRAPHY. URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/gda-m-c621_10_1_2017.pdf
- HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. URL: https://sielc.com/hplc-method-for-analysis-of-pyridine-on-primesep-100-column/
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. URL: https://helixchrom.com/hplc-method-for-analysis-of-pyridine-and-three-isomers-of-aminopyridine-on-amaze-hd-column/
- <621> Chromatography - US Pharmacopeia (USP). URL: https://www.usp.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
- Are You Sure You Understand USP <621>? | LCGC International. URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-
- Quality Guidelines - ICH. URL: https://www.ich.org/page/quality-guidelines
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. URL: https://starodub.
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods - Benchchem. URL: https://www.benchchem.
- Understanding the Latest Revisions to USP <621> | Agilent. URL: https://www.agilent.com/cs/library/whitepaper/public/usp-621-revisions-whitepaper-5994-5226en-agilent.pdf
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf
- Pyridine | SIELC Technologies. URL: https://sielc.com/compound-pyridine/
- Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. URL: https://amptechinstruments.com/understanding-the-differences-between-hplc-and-gcms-systems/
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. URL: https://www.i-pcs.
- Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. URL: https://www.pharmaffiliates.com/blog/pyridine-derivatives-and-impurity-standards-for-pharma-rd/
- A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol - Benchchem. URL: https://www.benchchem.com/product/bch24001/a-comparative-guide-to-hplc-and-gc-ms-methods-for-the-analysis-of-2-4-di-tert-butylphenol
- Small Molecule Analysis Testing: HPLC vs GC - Brewer Science Blog. URL: https://www.brewerscience.com/blog/small-molecule-analysis-testing-hplc-vs-gc/
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis : r/chemistry - Reddit. URL: https://www.reddit.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. URL: https://www.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - MDPI. URL: https://www.mdpi.com/2227-9059/10/11/2764
- (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate. URL: https://www.researchgate.
- “Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. URL: https://www.ijnrd.org/papers/IJNRD2405232.pdf
- Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/71433328
- Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864273/
- 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/56763836
- Methyl 5-bromo-3-methylpicolinate | 213771-32-5 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702099
- Pyridine - Wikipedia. URL: https://en.wikipedia.org/wiki/Pyridine
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. URL: https://patents.google.
- Methyl 4-bromo-5-methylpicolinate | CAS 1256813-52-1 | AMERICAN ELEMENTS ®. URL: https://www.americanelements.
- 1196154-93-4|4-Bromo-5-methylpicolinic acid|BLD Pharm. URL: https://www.bldpharm.com/products/1196154-93-4.html
- Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. URL: https://www.slideshare.net/pptx/pyridine-synthesis-reactions-and-medicinal-uses
- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257257/
- 1215860-20-0|Methyl 5-bromo-6-methylpicolinate|BLD Pharm. URL: https://www.bldpharm.com/products/1215860-20-0.html
Sources
- 1. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. amptechfl.com [amptechfl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. starodub.nl [starodub.nl]
- 16. database.ich.org [database.ich.org]
- 17. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 18. blog.brewerscience.com [blog.brewerscience.com]
- 19. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
The Decisive Influence of a Methyl Group's Position on Bromopicolinate Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's properties. Among the vast array of substituted pyridines, bromopicolinates serve as exceptionally versatile intermediates. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the picolinate framework offers opportunities for further modification and can influence the molecule's overall electronic and steric environment. A subtle yet critical factor governing the reactivity of these building blocks is the position of a methyl group on the pyridine ring. This guide provides an in-depth comparative analysis of how the location of a methyl substituent dictates the reactivity of bromopicolinates in key synthetic transformations, supported by established chemical principles and extrapolated experimental data.
Core Principles: The Interplay of Electronic and Steric Effects
The reactivity of a bromopicolinate isomer is fundamentally governed by the interplay of electronic and steric effects, which are modulated by the relative positions of the bromine, methyl, and carboxylate groups, as well as the ring nitrogen.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, making them susceptible to nucleophilic attack.[1][2] Substituents on the ring can either enhance or mitigate this electron deficiency.
-
Methyl Group (-CH₃): Acts as a weak electron-donating group through an inductive effect (+I). This slightly increases the electron density of the ring, which can subtly deactivate it towards nucleophilic attack but may facilitate oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Bromine Atom (-Br): Exerts a dual electronic influence. It is electron-withdrawing inductively (-I) but can be weakly electron-donating through resonance (+M). Overall, it contributes to the electron-deficient character of the ring.
-
Picolinate Group (-COO⁻ or -COOR): The carboxylate group is strongly electron-withdrawing, further decreasing the electron density of the pyridine ring and influencing the reactivity of the C-Br bond.
Steric Hindrance: The physical bulk of a methyl group can impede the approach of reagents to an adjacent reactive center.[3][4] This "ortho effect" is particularly significant when the methyl group is positioned next to the bromine atom, potentially slowing down reactions that require the formation of a bulky transition state, such as in many cross-coupling reactions.[5]
Comparative Reactivity Analysis of Bromopicolinate Isomers
To illustrate these principles, let's consider a representative set of bromopicolinate isomers. For this guide, we will focus on methyl-substituted 5-bromopicolinates. The carboxylate group is placed at the 2-position, and the bromine at the 5-position. We will analyze the influence of a methyl group at the 3-, 4-, and 6-positions on the reactivity of the C-Br bond in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on a bromopicolinate involves the attack of a nucleophile on the carbon bearing the bromine atom, proceeding through a negatively charged Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups that can delocalize the negative charge. The pyridine nitrogen is particularly effective at stabilizing a negative charge at the ortho and para positions.[1][2]
| Isomer | Methyl Position | Expected Relative SNAr Reactivity | Rationale |
| A | 3-methyl | Moderate | The methyl group at the 3-position has a minor electronic impact on the stability of the Meisenheimer intermediate formed at the 5-position. Its primary effect is a weak inductive donation. |
| B | 4-methyl | Lower | The electron-donating methyl group is para to the reacting center, slightly destabilizing the negative charge of the Meisenheimer intermediate compared to an unsubstituted analog. |
| C | 6-methyl | Higher | The methyl group at the 6-position provides some steric hindrance to the adjacent nitrogen, which can slightly influence solvation but its electronic effect on the 5-position is minimal. The dominant factor remains the strong activation by the pyridine nitrogen and the carboxylate group. |
Experimental Protocols
General Procedure for a Comparative Suzuki-Miyaura Cross-Coupling Experiment
Objective: To compare the reaction rates and yields of the Suzuki-Miyaura coupling for different bromopicolinate isomers under identical conditions.
Materials:
-
Bromopicolinate isomer (e.g., methyl 3-methyl-5-bromopicolinate, methyl 4-methyl-5-bromopicolinate, methyl 6-methyl-5-bromopicolinate)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block or oil bath
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere, add the palladium catalyst (e.g., 2 mol%), the base (e.g., 2 equivalents), and a magnetic stir bar to three separate reaction vials.
-
Addition of Reactants: To each vial, add the phenylboronic acid (1.2 equivalents). Then, to each vial, add one of the bromopicolinate isomers (1 equivalent).
-
Addition of Solvent: To each vial, add the solvent mixture to achieve a specific concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath at a set temperature (e.g., 80 °C).
-
Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate) containing a known amount of the internal standard.
-
Analysis: Analyze the extracted samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Data Processing: Plot the concentration of the product versus time for each isomer to compare the reaction rates. Calculate the final yield for each reaction after it has gone to completion.
General Procedure for a Comparative Nucleophilic Aromatic Substitution (SNAr) Experiment
Objective: To compare the reactivity of different bromopicolinate isomers with a common nucleophile.
Materials:
-
Bromopicolinate isomer (e.g., methyl 3-methyl-5-bromopicolinate, methyl 4-methyl-5-bromopicolinate, methyl 6-methyl-5-bromopicolinate)
-
Nucleophile (e.g., sodium methoxide solution in methanol)
-
Anhydrous solvent (e.g., methanol or DMF)
-
Internal standard for GC or HPLC analysis
-
Reaction vials, magnetic stir bars, heating block or oil bath
Procedure:
-
Preparation of Reaction Vials: To three separate reaction vials, add a magnetic stir bar and one of the bromopicolinate isomers (1 equivalent).
-
Addition of Solvent and Nucleophile: Dissolve the isomer in the chosen solvent. Then, add the nucleophile solution (e.g., 1.5 equivalents of sodium methoxide in methanol).
-
Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath at a set temperature (e.g., 60 °C).
-
Reaction Monitoring and Analysis: Follow the same procedure for monitoring and analysis as described in the Suzuki-Miyaura protocol.
-
Data Processing: Compare the rates of consumption of the starting materials to determine the relative reactivity of the isomers.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Generalized experimental workflow for comparative reactivity studies.
Conclusion
The position of a methyl group on a bromopicolinate ring is a powerful tool for modulating its chemical reactivity. By understanding the subtle interplay of electronic and steric effects, researchers can make informed decisions in the selection of starting materials and the design of synthetic routes. For Suzuki-Miyaura cross-coupling reactions, steric hindrance from an ortho-methyl group is a dominant deactivating factor, while for nucleophilic aromatic substitution, the electronic influence of the methyl group on the stability of the Meisenheimer intermediate is more critical. This guide provides a framework for predicting these reactivity trends and offers standardized protocols for their experimental validation, empowering scientists to harness the full potential of these versatile building blocks.
References
- PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]
- PubMed Central. (n.d.).
- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
- ResearchGate. (2025). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Link]
- ResearchGate. (2025). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. [Link]
- Reddit. (2018). TBR Help with Steric Hindrance Question. [Link]
- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- MDPI. (n.d.). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. [Link]
- Chemistry Stack Exchange. (2014).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- National Institutes of Health. (n.d.).
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Research Explorer. (2017). A Quantitative Analysis of Light-Driven Charge Transfer Processes Using Voronoi Partitioning of Time Dependent DFT-Derived Electron. [Link]
- ACS Publications. (n.d.).
- MDPI. (2017).
- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2.... [Link]
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
Sources
Comparison of synthetic routes to various substituted methylpicolinates.
An In-Depth Technical Guide to the Synthesis of Substituted Methylpicolinates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
Substituted methylpicolinates are cornerstone structural motifs in modern chemistry. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the unique electronic properties of the pyridine ring and the versatile chemical handles offered by the ester and its substituents. The development of efficient, scalable, and regioselective synthetic routes to these compounds is therefore of paramount importance. This guide provides a comparative analysis of the primary synthetic strategies, moving beyond mere procedural descriptions to explore the underlying mechanistic principles and practical considerations that govern the choice of one route over another. As a senior application scientist, the goal is to offer not just a map, but a navigational chart, equipping researchers with the insights needed to select and optimize syntheses for their specific molecular targets.
Strategic Overview: The Three Pillars of Methylpicolinate Synthesis
The construction of a substituted methylpicolinate can be approached from three fundamentally different directions, each with its own set of advantages and challenges. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.
-
Route A: Post-Functionalization of a Pre-formed Picolinate Core: This "downstream" approach begins with a simple methylpicolinate and introduces substituents onto the pyridine ring. It is conceptually straightforward but often challenged by issues of regioselectivity.
-
Route B: Ring Construction and Final Esterification: This "upstream" strategy involves synthesizing a substituted pyridine ring first, followed by the installation of the carboxylic ester. This is often the most robust approach for complex substitution patterns and large-scale production.
-
Route C: Modern Catalytic Approaches: Leveraging the power of transition-metal catalysis, these methods allow for the direct and often elegant formation of C-C or C-heteroatom bonds on the pyridine ring, representing the cutting edge of synthetic efficiency.
Figure 1. Logical overview of the primary synthetic approaches to substituted methylpicolinates.
Route A: Functionalization of Pre-formed Picolinate Scaffolds
This strategy is most effective when the electronic properties of the starting picolinate direct incoming substituents to the desired position or when a suitably activated precursor is available.
Electrophilic Aromatic Substitution: The Case of Nitration
The pyridine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution. However, under harsh conditions, functionalization is possible. Nitration is a classic example, typically yielding the 5-nitro derivative due to the deactivating and meta-directing nature of both the ring nitrogen and the ester group.
Mechanistic Insight: The reaction proceeds via the standard electrophilic aromatic substitution mechanism. The strongly acidic conditions (fuming HNO₃/H₂SO₄) generate the highly electrophilic nitronium ion (NO₂⁺). The pyridine nitrogen is protonated under these conditions, further deactivating the ring. The C-3 and C-5 positions are least deactivated, but substitution at C-5 (meta to the ester) is generally favored.
-
Experimental Protocol: Synthesis of Methyl 5-nitropicolinate [1][2]
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, add concentrated sulfuric acid.
-
Substrate Addition: Slowly add methyl picolinate to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to 120-130 °C for 2.5 hours.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) until a precipitate forms.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield methyl 5-nitropicolinate.
-
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing nucleophiles (e.g., amines, alkoxides) onto the pyridine ring, provided a good leaving group (typically a halide) is present at an activated position (C-4 or C-6).
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity. The presence of the electron-withdrawing ring nitrogen is crucial for stabilizing the negative charge in the intermediate.
-
Experimental Protocol: Synthesis of Methyl 4-aminopicolinate from Methyl 4-chloropicolinate [3][4]
-
Precursor Synthesis: Methyl 4-chloropicolinate can be synthesized from picolinic acid by treatment with thionyl chloride followed by methanolysis.[5]
-
Azide Formation: Stir a mixture of methyl 4-chloropicolinate and sodium azide in dimethylformamide (DMF) at 100 °C for 8 hours.[3]
-
Workup: Remove the DMF in vacuo, dilute the residue with water, and extract the product into ethyl acetate. Dry the organic layer over magnesium sulfate and concentrate.
-
Reduction: Hydrogenate the resulting methyl 4-azidopicolinate in ethanol at atmospheric pressure using a 10% palladium on carbon (Pd/C) catalyst for 3 hours.[3][4]
-
Isolation: Filter the mixture through celite to remove the catalyst, evaporate the solvent, and crystallize the residue from ether to afford pure methyl 4-aminopicolinate.
-
Route B: Synthesis from Substituted Pyridines and Final Esterification
This is arguably the most versatile and widely used strategy, allowing for the construction of highly decorated picolinates. The key is the reliable synthesis of the corresponding picolinic acid, which is then esterified.
Oxidation of 2-Picolines
The oxidation of the methyl group of a substituted 2-picoline (2-methylpyridine) is a common and often high-yielding route to the corresponding picolinic acid.[6]
Causality Behind Reagent Choice:
-
Potassium Permanganate (KMnO₄): A powerful, classic oxidizing agent for laboratory-scale synthesis. It is effective but can suffer from over-oxidation and produces large amounts of manganese dioxide waste.[7]
-
Vanadium-Titanium Oxide Catalysts (V₂O₅/TiO₂): Used in industrial, gas-phase oxidations. These catalysts offer high selectivity for the carboxylic acid at elevated temperatures.[8][9] The selectivity can be tuned by the catalyst composition and reaction conditions.[8][10]
Esterification of Picolinic Acids
Once the picolinic acid is obtained, esterification is typically straightforward.
Fischer-Speier Esterification: This is the most common method, involving heating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄).[11] The reaction is an equilibrium process, and using excess methanol drives it towards the product.[12]
Figure 2. Simplified mechanism of Fischer-Speier esterification.
-
Experimental Protocol: Two-Step Synthesis of Methyl 6-chloropicolinate
-
Oxidation: Synthesize 6-chloro-2-picolinic acid from 2-methyl-6-chloropyridine using a suitable oxidizing agent like KMnO₄.
-
Esterification: Reflux the 6-chloro-2-picolinic acid in a large excess of methanol with a catalytic amount of concentrated sulfuric acid for 6-24 hours.[13]
-
Workup: Cool the reaction mixture and neutralize the excess acid with a base like sodium bicarbonate.
-
Isolation: Extract the ester into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the product.
-
Route C: Modern Transition-Metal Catalyzed Strategies
These methods offer unparalleled efficiency and precision for constructing C-C and C-heteroatom bonds, though they often require careful optimization of catalysts, ligands, and reaction conditions.[14]
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is a workhorse of modern organic synthesis, but its application to pyridine derivatives can be challenging.[15]
The "2-Pyridyl Problem": Pyridine-2-boronic acids are notoriously unstable and often participate poorly in cross-coupling reactions. This is due to competitive protodeboronation and catalyst inhibition by the pyridine nitrogen.[16] To circumvent this, alternative coupling partners like pyridine-2-sulfinates have been developed, showing excellent scope and utility.[15]
-
Experimental Protocol: Representative Suzuki-Miyaura Coupling [17]
-
Reaction Setup: To a degassed mixture of a halo-methylpicolinate (e.g., methyl 6-bromopicolinate), an arylboronic acid (1.2 equivalents), and a base (e.g., K₂CO₃ or Na₂CO₃, 2 equivalents) in a solvent like 1,4-dioxane or toluene/ethanol, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C for 8-24 hours until starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired substituted methylpicolinate.
-
Direct C-H Functionalization
Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of substrates.[18][19] However, controlling regioselectivity on the pyridine ring is a significant challenge.[20][21] The intrinsic reactivity of the C-H bonds is generally C4 > C2 > C3 for electrophilic attack and C2 > C4 > C3 for nucleophilic or radical attack. Transition metal-catalyzed C-H activation can provide alternative selectivity profiles, often directed by the proximity of the ring nitrogen.[22][23]
Expert Insight: While highly attractive, direct C-H functionalization protocols are often substrate-specific and require extensive screening of catalysts, ligands, and oxidants to achieve desired outcomes. For complex targets, this route may require more development time than classical approaches.
Comparative Data Summary
The following tables provide a high-level comparison of the discussed synthetic routes to aid in methodology selection.
Table 1: Qualitative Comparison of Major Synthetic Routes
| Route | Key Transformation | Common Starting Materials | Pros | Cons | Best Suited For |
| A1: Electrophilic | Nitration, Halogenation | Methyl picolinate | Simple, uses basic reagents | Harsh conditions, poor regioselectivity, limited scope | Simple nitro- or halo-picolinates |
| A2: SNAr | Nucleophilic substitution | Halo-methylpicolinates | Good yields, predictable regioselectivity | Requires activated precursor, limited nucleophile scope | Introducing amines, alkoxides at C4/C6 |
| B1: Oxidation | CH₃ → COOH | Substituted 2-picolines | Versatile, reliable, scalable | Can require harsh oxidants, potential for over-oxidation | Diverse substitution patterns, large scale |
| C1: Cross-Coupling | C-C/C-X bond formation | Halo-picolinates, Boronic acids | Excellent scope, high functional group tolerance | Catalyst cost/sensitivity, "2-pyridyl problem" | Complex biaryl and heteroaryl structures |
| C2: C-H Activation | Direct C-H functionalization | Substituted picolinates | Atom economical, shortens routes | Regioselectivity challenges, requires optimization | Late-stage functionalization, novel analogues |
Table 2: Typical Experimental Conditions for Key Transformations
| Transformation | Example Reagents & Catalyst | Solvent | Temperature | Typical Yields |
| Nitration | Fuming HNO₃, conc. H₂SO₄ | None | 120-130 °C | 40-60% |
| SNAr (Azide) | NaN₃ | DMF | 100 °C | 70-90% |
| Azide Reduction | H₂ (4 bar), 10% Pd/C | Methanol | Room Temp. | 90-95%[4] |
| Picoline Oxidation | KMnO₄ | Water/Pyridine | Reflux | 50-80% |
| Fischer Esterification | CH₃OH, cat. H₂SO₄ | Methanol | Reflux | 80-95% |
| Suzuki Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90-100 °C | 60-90% |
Conclusion and Future Outlook
The synthesis of substituted methylpicolinates is a mature field that continues to evolve. While classical methods based on the oxidation of picolines followed by esterification (Route B) remain the most robust and scalable for many targets, modern catalytic techniques offer elegant and efficient solutions for constructing complex molecules. The choice of synthetic route is a strategic decision that must balance factors of substrate availability, cost, scale, and the specific substitution pattern required.
The future of this field will likely focus on the continued development of more selective and general C-H functionalization methods. The ability to precisely and predictably functionalize any C-H bond on the picolinate ring under mild conditions would represent a paradigm shift, dramatically shortening synthetic sequences and expanding access to novel chemical space for drug discovery and materials science.
References
- A Simple, Modular Synthesis of Substituted Pyridines.
- A Simple, Modular Synthesis of Substituted Pyridines.PMC - NIH.
- Synthesis of methyl 4-aminopicolin
- A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applic
- Pyridine C(sp 2 )
- Methyl 3-(broMoMethyl)
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.PMC - NIH.
- C-H Functionalization of Pyridines.
- Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis.PMC - NIH.
- Recent Advances in Direct Pyridine C-H Activation Str
- Picolinic acid.Wikipedia.
- C–H Activation of Pyridines by Boryl Pincer Complexes.Journal of the American Chemical Society.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.NIH.
- Rate of oxidation of 2-picoline and selectivities for picolinic acid.
- Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.Chemical Science (RSC Publishing).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.
- Methyl 5-nitropicolin
- 2-Methylpyridine.Wikipedia.
- Methyl picolin
- Synthesis of Some Aminopicolinic Acids.IRL @ UMSL.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Methyl 4-aminopyridine-2-carboxyl
- Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines.
- Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid.Journal of the American Chemical Society.
- Synthesis of methyl 5,6-diaminonicotin
- Methyl 4-aminopicolin
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.MDPI.
- Transition Metal-Catalyzed C-H Activation/Functionaliz
- Picolinic acid derivatives and their use as intermediates.
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
- METHYL 5-METHYLNICOTIN
- Methyl picolin
- Methyl 5-Nitropicolinate.
- Methyl 6-chloropicolin
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.PubMed.
- Development of transitional metal-catalyzed reactions for organic synthesis.DSpace@MIT.
- Esterification - alcohols and carboxylic acids.Chemguide.
- Fischer Esterific
- Synthesis routes of Methyl 4-Chloropicolin
Sources
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. usbio.net [usbio.net]
- 3. prepchem.com [prepchem.com]
- 4. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 7. Picolinic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 16. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the cost-effectiveness of different synthetic pathways for Methyl 5-bromo-4-methylpicolinate.
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-4-methylpicolinate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its substituted pyridine core makes it a valuable intermediate for introducing specific functionalities into larger, more complex molecules. The cost-effectiveness of its synthesis is therefore a critical consideration for researchers and commercial enterprises alike. This guide provides an in-depth evaluation of two primary synthetic pathways to this compound, offering a comparative analysis of their chemical principles, experimental protocols, and overall cost-effectiveness.
Introduction to Synthetic Strategies
The synthesis of polysubstituted pyridines such as this compound presents a regiochemical challenge. The desired substitution pattern—a bromine atom at the 5-position, a methyl group at the 4-position, and a methyl ester at the 2-position—requires careful selection of starting materials and reaction conditions to avoid the formation of unwanted isomers. This guide will explore two divergent and cost-effective strategies:
-
Pathway 1: Late-Stage Functionalization of a Pre-Brominated Pyridine Core. This approach begins with a readily available di-substituted pyridine, 3,5-Dibromo-4-methylpyridine, and introduces the carboxyl group in a later step.
-
Pathway 2: Stepwise Functionalization of a Simple Picoline. This classic strategy starts with the inexpensive commodity chemical 4-picoline (4-methylpyridine) and builds the desired functionality through a series of oxidation, esterification, and bromination reactions.
A thorough understanding of the trade-offs between these two approaches in terms of yield, reagent cost, operational complexity, and scalability is essential for selecting the optimal route for a given application.
Pathway 1: Synthesis from 3,5-Dibromo-4-methylpyridine
This pathway leverages the principles of directed ortho-metalation, a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic rings. The key step involves a selective lithium-halogen exchange at the less sterically hindered 3-position of 3,5-Dibromo-4-methylpyridine, followed by carboxylation and esterification.
Chemical Principles and Rationale
The choice of 3,5-Dibromo-4-methylpyridine as a starting material is strategic. The two bromine atoms provide handles for functionalization, and their differential reactivity in a lithium-halogen exchange reaction allows for selective manipulation. The use of n-butyllithium at low temperatures typically favors the exchange of the bromine atom at the 3-position due to a combination of electronic and steric factors. The resulting pyridyl lithium species is a potent nucleophile that readily attacks carbon dioxide (in the form of dry ice) to form a lithium carboxylate salt. Subsequent acidic workup and esterification with methanol, often facilitated by thionyl chloride, yields the final product. A key advantage of this route is the high degree of regiocontrol in the carboxylation step.
Experimental Protocol
Step 1: Lithiation and Carboxylation of 3,5-Dibromo-4-methylpyridine
-
To a solution of 3,5-Dibromo-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush an excess of dry ice (solid CO2) and add it to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify with aqueous HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-4-methylpicolinic acid.
Step 2: Esterification to this compound
-
Suspend the crude 5-bromo-4-methylpicolinic acid in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to afford this compound.
Visualization of Pathway 1
Caption: Synthetic route starting from a pre-brominated pyridine.
Pathway 2: Synthesis from 4-Picoline
This pathway represents a more traditional approach, starting from an inexpensive and readily available building block, 4-picoline. The synthesis involves a sequence of oxidation, esterification, and bromination. The key challenge in this route is achieving the desired regioselectivity in the final bromination step.
Chemical Principles and Rationale
The oxidation of the 4-methyl group of 4-picoline to a carboxylic acid is a standard transformation, often accomplished with strong oxidizing agents like potassium permanganate (KMnO4). The resulting 4-picolinic acid is then esterified to its methyl ester. The final and most critical step is the bromination of methyl 4-methylpicolinate. The directing effects of the existing substituents on the pyridine ring will determine the position of bromination. The ester group at the 2-position is an electron-withdrawing group and a meta-director, while the methyl group at the 4-position is an electron-donating group and an ortho-, para-director. In this case, the 5-position is ortho to the activating methyl group and meta to the deactivating ester group, making it a likely site for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for such transformations.
Experimental Protocol
Step 1: Oxidation of 4-Picoline to 4-Picolinic Acid
-
To a solution of 4-picoline (1.0 eq) in water, heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate (KMnO4) (3.0 eq) in water portion-wise over several hours, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to a pH of ~3-4, which will precipitate the 4-picolinic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-picolinic acid.
Step 2: Esterification to Methyl 4-Picolinate
-
Follow the esterification procedure described in Pathway 1, Step 2, using 4-picolinic acid as the starting material.
Step 3: Bromination of Methyl 4-Picolinate
-
Dissolve methyl 4-picolinate (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture and monitor the progress by TLC.
-
After the reaction is complete, cool to room temperature and pour onto crushed ice.
-
Neutralize with a base (e.g., sodium hydroxide solution) and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate this compound.
Visualization of Pathway 2
Caption: Synthetic route starting from the commodity chemical 4-picoline.
Cost-Effectiveness and Performance Comparison
The choice between these two pathways will largely depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
| Parameter | Pathway 1 (from 3,5-Dibromo-4-methylpyridine) | Pathway 2 (from 4-Picoline) |
| Starting Material Cost | Higher (3,5-Dibromo-4-methylpyridine is a specialty chemical).[1][2][3][4] | Lower (4-Picoline is an inexpensive commodity chemical).[5][6][7][8][9] |
| Key Reagent Costs | n-Butyllithium is a relatively expensive and hazardous reagent.[10][11][12][13][14] Dry ice is inexpensive.[15][16][17][18][19] | Potassium permanganate and N-Bromosuccinimide are moderately priced.[20][21][22][23][24][25][26][27][28] |
| Number of Steps | 2 steps from the key intermediate. | 3 steps from the key intermediate. |
| Overall Yield | Potentially higher due to high regioselectivity in the key step. | May be lower due to potential for side products in the bromination step. |
| Scalability | Use of cryogenic temperatures and highly reactive organolithium reagents can be challenging on a large scale. | The reactions are generally more amenable to large-scale production. |
| Safety & Handling | n-Butyllithium is pyrophoric and requires specialized handling techniques. Low-temperature reactions require specific equipment. | Handling of strong oxidizing agents (KMnO4) and corrosive acids requires care, but the procedures are more standard. |
| Purification | Purification may be simpler due to higher regioselectivity. | May require more rigorous purification to separate isomers. |
Conclusion and Recommendations
Pathway 1 offers a more elegant and potentially higher-yielding route to this compound due to its excellent regiocontrol. This pathway is likely to be favored for smaller-scale laboratory syntheses where the cost of the starting material is less of a concern and the high purity of the final product is paramount. The primary drawbacks are the higher cost of 3,5-Dibromo-4-methylpyridine and the safety and handling requirements associated with n-butyllithium and cryogenic conditions.
Pathway 2 presents a more classical and economically viable option for larger-scale production. The low cost of the starting material, 4-picoline, is a significant advantage. While this route involves an additional step and may present challenges in achieving high regioselectivity during bromination, these are often acceptable trade-offs in an industrial setting where process optimization can mitigate these issues. The operational steps are also more conventional and generally easier to scale up.
Ultimately, the most cost-effective pathway is context-dependent. For academic research and early-stage drug discovery, the speed and selectivity of Pathway 1 may be preferable. For process development and commercial manufacturing, the economic advantages of Pathway 2 are likely to be the deciding factor.
References
- IndiaMART. Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. [Link]
- Tradeindia. Dry Ice - Solid Carbon Dioxide (co2 at 5100.
- IndiaMART. N-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers. [Link]
- CryoCarb. Dry Ice FAQs: Cost, Quantities & More. [Link]
- Hobby Chemical Supply.
- Pyro Chem Source.
- Cenmed Enterprises. 3 5 Dibromo 4 Methylpyridine (5G). [Link]
- National Center for Biotechnology Information. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
- eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]
- Cayman Dry Ice. Dry Ice Pellets - $1.80/lb. [Link]
- Carolina Biological Supply.
- Lab Alley.
- Carl ROTH. Thionyl chloride, 500 ml, CAS No. 7719-09-7. [Link]
- SOLVENT DIRECT. Dry Ice. [Link]
- ResearchGate. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
- The House Of Goodies. Dry Ice ( CO2 ). [Link]
- Fisher Scientific. n-Butyllithium, 1.6M solution in hexanes, AcroSeal 100 mL. [Link]
- Google Patents.
- Wiley Online Library. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. [Link]
- Pipzine Chemicals. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6. [Link]
- ACS Publications. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid.
- PubChem.
- MOLBASE. 4-methylpyridine price & availability. [Link]
- Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. [Link]
- PubChem.
- Chemistry LibreTexts. Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link]
- ChemistryViews.
- YouTube. Organolithium Reactions with Carboxylic Acids. [Link]
Sources
- 1. cenmed.com [cenmed.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 4. 3,5-Dibromo-4-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 4-Picoline, 98% | Fisher Scientific [fishersci.ca]
- 6. A15595.AP [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. molbase.com [molbase.com]
- 9. 4-Methylpyridine | 108-89-4 | TCI AMERICA [tcichemicals.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. n-Butyllithium, 1.6M solution in hexanes, AcroSeal™ 800 mL | Request for Quote [thermofisher.com]
- 12. n-Butyllithium price,buy n-Butyllithium - chemicalbook [m.chemicalbook.com]
- 13. strem.com [strem.com]
- 14. n-Butyllithium, 1.6M solution in hexanes, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 15. Dry Ice - Solid Carbon Dioxide (co2 at 5100.00 INR at Best Price in Kolkata | Ifb Agro Industries Ltd. [tradeindia.com]
- 16. cryocarb.com [cryocarb.com]
- 17. caymandryice.com [caymandryice.com]
- 18. solventdirect.com [solventdirect.com]
- 19. thehouseofgoodies.com [thehouseofgoodies.com]
- 20. N-Bromosuccinimide, 99% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 21. chemimpex.com [chemimpex.com]
- 22. hobbychemicalsupply.com [hobbychemicalsupply.com]
- 23. pyrochemsource.com [pyrochemsource.com]
- 24. N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 25. N-Bromosuccinimide, 99.98%, Certified® 30g | eBay [ebay.com]
- 26. Potassium permanganate price,buy Potassium permanganate - chemicalbook [m.chemicalbook.com]
- 27. carolina.com [carolina.com]
- 28. laballey.com [laballey.com]
A Researcher's Comparative Guide to Bioisosteric Replacements for the Picolinate Scaffold
In the landscape of modern drug discovery, the picolinate scaffold, a pyridine-2-carboxylic acid, stands as a privileged structure. Its unique arrangement of a nitrogen atom and a carboxylic acid on a pyridine ring provides a powerful bidentate chelating motif, crucial for interacting with a variety of biological targets, particularly metalloenzymes.[1][2] However, the very features that make the picolinate scaffold attractive can also present significant challenges in drug development, including issues with metabolic stability, cell permeability, and overall pharmacokinetic profiles.[3][4]
This guide offers an in-depth comparison of common and novel bioisosteric replacements for the picolinate scaffold. Moving beyond a simple list of alternatives, we will delve into the causal reasoning behind these strategic substitutions, supported by experimental data and detailed protocols to empower researchers in their quest to design more effective and safer therapeutics.
The Rationale for Picolinate Bioisosterism: A Balancing Act
The decision to replace a picolinate scaffold is driven by the need to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties while retaining or enhancing its desired biological activity. The carboxylic acid moiety, while often essential for target engagement through hydrogen bonding and electrostatic interactions, can lead to rapid metabolism via glucuronidation, potentially forming reactive acyl glucuronides.[3] Furthermore, its ionized state at physiological pH can hinder passive diffusion across biological membranes. The pyridine ring itself is not immune to metabolic vulnerabilities. Therefore, bioisosteric replacement is a key strategy to fine-tune these properties.[5][6]
A Comparative Analysis of Picolinate Bioisosteres
The picolinate scaffold can be conceptually dissected into its constituent parts: the carboxylic acid and the pyridine ring. Bioisosteric replacements can target either or both of these components.
I. Carboxylic Acid Bioisosteres
The primary goal of replacing the carboxylic acid is often to maintain the acidic character necessary for target interaction while improving metabolic stability and membrane permeability.
Table 1: Comparison of Physicochemical Properties of Picolinic Acid and its Carboxylic Acid Bioisosteres
| Bioisostere | Structure | Typical pKa | cLogP (relative to Picolinate) | Key Advantages | Key Disadvantages |
| Picolinic Acid | ~5.3 | Baseline | Strong metal chelation, well-established interactions | Metabolic liability (acyl glucuronidation), often poor permeability | |
| Tetrazole | ~4.5 - 4.9 | Higher | Resistant to glucuronidation, similar acidity to carboxylic acid | Can have high desolvation energy, potentially limiting permeability despite higher lipophilicity | |
| N-Acylsulfonamide | ~3.5 - 4.5 | Higher | Increased hydrolytic and enzymatic stability, tunable acidity | Can be more synthetically challenging | |
| Hydroxamic Acid | ~8 - 9 | Lower | Strong metal chelation | Can be metabolically labile (hydrolysis), potential for off-target toxicity | |
| 1,2,4-Oxadiazol-5-one | ~6 - 7 | Higher | More lipophilic than tetrazoles, can improve oral bioavailability | May have different hydrogen bonding patterns |
Data compiled from multiple sources, including Costello et al., 2018. cLogP values are relative trends.
II. Pyridine Ring Bioisosteres
Replacing the pyridine ring aims to modulate properties such as basicity, polarity, and susceptibility to oxidation, while maintaining the crucial spatial arrangement for target binding.
Table 2: Comparison of Pyridine Ring Bioisosteres for the Picolinate Scaffold
| Bioisostere | Structure | Key Advantages | Key Disadvantages |
| Benzonitrile | Can mimic hydrogen bond acceptor ability, may displace "unhappy water" molecules in binding sites | Significant change in electronics and aromaticity | |
| 2-Difluoromethylpyridine | Can enhance metabolic stability and modulate basicity | Synthetic accessibility can be a challenge | |
| 3-Azabicyclo[3.1.1]heptane | Improves solubility and metabolic stability, increases sp3 character | Non-aromatic, significant change in geometry |
Case Study: Bioisosteric Replacement in Metalloenzyme Inhibitors
A study by Costello et al. (2018) provides an excellent example of the systematic evaluation of picolinic acid bioisosteres for metalloenzyme inhibition. The researchers synthesized a series of metal-binding isosteres (MBIs) of picolinic acid and evaluated their physicochemical properties and inhibitory activity against influenza RNA polymerase PAN endonuclease.
The study found that many of the bioisosteres retained the ability to coordinate metal ions in a bidentate fashion, similar to picolinic acid. However, they exhibited a wide range of pKa and lipophilicity (LogP) values. This demonstrates the power of bioisosteric replacement to modulate physicochemical properties while preserving the key metal-binding function. For instance, some hydroxamic acid derivatives showed comparable or even improved inhibitory activity compared to picolinic acid, highlighting their potential as effective replacements in this context.
Experimental Protocols
To facilitate the practical application of these concepts, we provide detailed, step-by-step methodologies for key experiments in evaluating picolinate bioisosteres.
Synthesis of a 2-Pyridyltetrazole Bioisostere
This protocol outlines a general procedure for the synthesis of a 2-pyridyltetrazole from a 2-cyanopyridine precursor, a common method for creating this bioisostere.
Materials:
-
2-Cyanopyridine
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-cyanopyridine (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous solution with concentrated HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-(1H-tetrazol-5-yl)pyridine.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.[1][3][7]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 μm PVDF)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 10% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (e.g., propranolol for high permeability, theophylline for low permeability)
-
DMSO
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare the Donor Plate: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated. Allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Compound Solutions: Prepare solutions of the test and reference compounds in PBS at a final concentration of 100-200 µM with a low percentage of DMSO (e.g., <1%).
-
Start the Assay: Add 150 µL of the compound solutions to the donor plate wells. Carefully place the donor plate into the acceptor plate, ensuring the filters are in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:
where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[8][9]
Materials:
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and reference compounds (e.g., verapamil for high metabolism, warfarin for low metabolism)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare Microsomal Mix: Prepare a mixture of liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the microsomal mix at 37 °C for 5-10 minutes.
-
Start the Reaction: Add the test compound (final concentration typically 1 µM) to the pre-warmed microsomal mix to initiate the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A logical workflow for the bioisosteric replacement of the picolinate scaffold.
Sources
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. Articles [globalrx.com]
- 5. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Synthetic Utility of Methyl 5-bromo-4-methylpicolinate in Kinase Inhibitor Drug Discovery: A Comparative Review of Patented Methodologies
For researchers, scientists, and professionals in the field of drug development, the strategic selection of molecular building blocks is a critical determinant of success in medicinal chemistry campaigns. Methyl 5-bromo-4-methylpicolinate has emerged as a versatile and highly valuable intermediate in the synthesis of a diverse array of bioactive molecules, most notably kinase inhibitors. Its substituted pyridine core offers a unique combination of steric and electronic properties, providing a scaffold that can be elaborated to achieve potent and selective inhibition of various protein kinases implicated in diseases ranging from cancer to autoimmune disorders.
This guide provides a comprehensive literature review of patents citing this compound, offering an in-depth comparison of its application in the synthesis of different classes of therapeutic agents. We will delve into the specific experimental protocols disclosed in these patents, providing a comparative analysis of reaction conditions, yields, and the strategic rationale behind the synthetic choices.
Core Applications of this compound in Patented Drug Discovery Programs
Our review of the patent landscape reveals that this compound is a key precursor in the development of inhibitors for several important drug targets. The primary application of this intermediate lies in its use as a scaffold for the construction of complex heterocyclic systems that can effectively target the ATP-binding sites of kinases. The bromine atom at the 5-position serves as a convenient handle for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to explore the chemical space and optimize target engagement.
The main classes of inhibitors synthesized using this compound, as identified in the patent literature, include:
-
Methionine Aminopeptidase 2 (MetAP2) Inhibitors: These are being investigated for their anti-angiogenic properties, with potential applications in oncology and the treatment of obesity.
-
Janus Kinase 2 (JAK2) Inhibitors: These are targeted therapies for myeloproliferative neoplasms and other hematological disorders.
-
Immunomodulators: These agents are designed to modulate the immune system, with applications in immuno-oncology and autoimmune diseases.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: While not directly using the methyl ester, a closely related precursor is used for the synthesis of CDK inhibitors for cell cycle control, highlighting the importance of the 5-bromo-4-methylpyridine core.
Comparative Analysis of Synthetic Methodologies
The following sections provide a detailed comparison of the experimental protocols disclosed in various patents for the synthesis of kinase inhibitors using this compound and its close derivatives.
Synthesis of Methionine Aminopeptidase 2 (MetAP2) Inhibitors
In the pursuit of novel treatments for obesity and other MetAP2-associated diseases, patent EP2909212B1 discloses the synthesis of substituted 1,4-dihydropyrazolo[4,3-b]indoles as MetAP2 inhibitors.[1] The synthesis utilizes this compound in a key Ullmann condensation reaction.
Experimental Protocol: Ullmann Condensation for MetAP2 Inhibitor Precursor [1]
-
Reactants:
-
7-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole
-
This compound
-
((thiophene-2-carbonyl)oxy)copper (catalyst)
-
Cesium Carbonate (Cs2CO3) (base)
-
-
Solvent: Dimethylformamide (DMF)
-
Reaction Conditions: The reaction mixture is heated to 180°C for 48 hours in a sealed tube under a nitrogen atmosphere.
-
Work-up and Purification: The reaction mixture is partitioned between water and ethyl acetate. The aqueous layer is acidified with 6N HCl and extracted with ethyl acetate. The combined organic layers are concentrated, and the resulting crude product is triturated with water to yield the desired product as a solid.
-
Yield: 26%
Causality Behind Experimental Choices:
The high reaction temperature and the use of a copper catalyst are characteristic of Ullmann-type coupling reactions, which are often necessary to form C-N bonds between aryl halides and amines or related nucleophiles, especially when the halide is not highly activated. Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting this type of coupling. The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents. The extensive work-up procedure is designed to remove the inorganic salts and the catalyst, and to isolate the acidic product.
Below is a visual representation of this synthetic step:
Caption: Ullmann condensation reaction for the synthesis of a MetAP2 inhibitor precursor.
Synthesis of JAK2 Inhibitors and Immunomodulators
Patents WO2023027948A1 and WO2018119221A1 describe the use of this compound in the synthesis of JAK2 inhibitors and immunomodulators, respectively.[2][3] While these patents do not provide a detailed experimental procedure for the specific step involving our compound of interest, they state that the synthesis was carried out using analogous conditions to other examples within the patents. By examining these analogous examples, we can infer the likely synthetic route to be a Suzuki coupling reaction.
Inferred Experimental Protocol: Suzuki Coupling
-
Reactants:
-
This compound
-
A suitable boronic acid or boronate ester partner
-
A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
A base (e.g., K2CO3, Na2CO3, or Cs2CO3)
-
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Reaction Conditions: The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography on silica gel.
Causality Behind Experimental Choices:
The Suzuki coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids/esters. Palladium catalysts are highly efficient for this transformation. The base is required to activate the boronic acid species, and the choice of base and solvent can significantly impact the reaction outcome. A mixed aqueous-organic solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents.
The following diagram illustrates the general workflow for a Suzuki coupling reaction:
Caption: Generalized Suzuki coupling reaction workflow.
Synthesis of a Precursor for CDK Inhibitors
Patent US20060116519A1 describes a synthetic route to a key intermediate for a protein kinase inhibitor, (5-Bromo-4-methyl-pyridin-3-yl)-methanol. While this is not a direct use of this compound, it involves the same core structure and highlights an alternative synthetic strategy. The synthesis starts from 5-bromo-N-ethyl-nicotinamide.
Experimental Protocol: Synthesis of (5-Bromo-4-methyl-pyridin-3-yl)-methanol
-
Grignard Reaction: 5-bromo-N-ethyl-nicotinamide is reacted with methylmagnesium chloride in THF.
-
Reduction: The resulting ketone intermediate is reduced using sodium borohydride in a mixture of ethanol and methanol.
-
Work-up and Purification: The reaction is quenched with acetic acid, and the product is extracted and purified.
Causality Behind Experimental Choices:
The Grignard reaction is a classic method for forming carbon-carbon bonds by reacting an organomagnesium compound with a carbonyl group. The subsequent reduction of the ketone to an alcohol is achieved using a mild reducing agent, sodium borohydride. This multi-step process allows for the construction of the desired substituted pyridine methanol intermediate.
Comparative Data Summary
The following table summarizes the key aspects of the different patented methodologies for utilizing the 5-bromo-4-methylpyridine scaffold in the synthesis of kinase inhibitors.
| Feature | MetAP2 Inhibitor Synthesis (EP2909212B1) | JAK2 Inhibitor/Immunomodulator Synthesis (Inferred) | CDK Inhibitor Precursor Synthesis (US20060116519A1) |
| Key Reaction | Ullmann Condensation | Suzuki Coupling | Grignard Reaction & Reduction |
| Starting Material | This compound | This compound | 5-bromo-N-ethyl-nicotinamide |
| Catalyst | ((thiophene-2-carbonyl)oxy)copper | Palladium Catalyst | Not applicable |
| Key Reagents | Cs2CO3, DMF | Boronic acid/ester, Base | Methylmagnesium chloride, NaBH4 |
| Temperature | 180°C | Elevated temperatures | 5-20°C |
| Yield | 26% | Not specified | Not specified for the final product |
Conclusion
This comparative review of patents citing this compound and its close analogs demonstrates the significant role of this chemical entity in modern drug discovery. The versatility of the 5-bromo-4-methylpyridine core allows for its incorporation into a wide range of kinase inhibitors through various synthetic strategies, including Ullmann condensations and Suzuki couplings.
The choice of synthetic methodology is dictated by the specific molecular architecture of the target inhibitor. For the construction of C-N bonds, the more forcing conditions of the Ullmann condensation are employed, while the milder and more general Suzuki coupling is the method of choice for C-C bond formation. The multi-step synthesis of the CDK inhibitor precursor highlights an alternative approach to functionalizing the pyridine ring.
For researchers in the field, a thorough understanding of these patented methodologies provides a valuable toolkit for the design and synthesis of novel kinase inhibitors. The experimental details and the underlying chemical principles discussed in this guide offer a solid foundation for the development of next-generation targeted therapies.
References
- WO2018119221A1 - Pyridine derivatives as immunomodulators - Google Patents.
- WO2023027948A1 - Jak2 inhibitors and methods of use thereof - Google Patents.
- EP2909212B1 - SUBSTITUTED 1,4-DIHYDROPYRAZOLO[4,3-B]INDOLES - European Patent Office.
Sources
A Researcher's Guide to Spectral Data Cross-Referencing: The Case of Methyl 5-bromo-4-methylpicolinate
In the landscape of chemical research and drug development, the unambiguous identification and characterization of synthesized compounds are paramount. This guide provides an in-depth, practical walkthrough for cross-referencing experimentally acquired spectral data of a novel compound, Methyl 5-bromo-4-methylpicolinate, with established spectral databases. This process is a cornerstone of ensuring scientific integrity, validating synthetic outcomes, and meeting stringent regulatory standards.
The Critical Role of Spectral Data Validation
The journey of a novel molecule from synthesis to application is paved with data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a unique fingerprint of a molecule's structure. However, this experimental data, in isolation, is susceptible to interpretation errors. Cross-referencing with comprehensive, curated spectral databases serves as a crucial validation step. It allows researchers to:
-
Confirm Structural Integrity: By comparing experimental spectra with database entries for the same or structurally similar compounds, researchers can gain confidence in the assigned structure.
-
Identify Impurities: Discrepancies between experimental and database spectra can often indicate the presence of impurities, starting materials, or byproducts.
-
Ensure Reproducibility: A validated spectral dataset is essential for the reproducibility of scientific findings and for seamless technology transfer to manufacturing.
This guide will use this compound as a case study to illustrate the workflow of acquiring, interpreting, and cross-referencing spectral data with leading public-access databases.
Experimental Data Acquisition: A Hypothetical Case Study
For the purpose of this guide, we will work with a realistically simulated experimental dataset for this compound. The following protocols outline the standard procedures for obtaining the necessary spectra.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 10-15 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound was prepared in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 32.
-
Resolution: 4 cm⁻¹.
-
Cross-Referencing with Spectral Databases: A Comparative Analysis
The true power of experimental data is unlocked when it is compared against the vast repository of chemical knowledge housed in spectral databases. For this guide, we will cross-reference our hypothetical data for this compound with leading databases such as the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider.[1][2][3][4]
Workflow for Spectral Data Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing experimental data with spectral databases.
Caption: Workflow for Cross-Referencing Experimental and Database Spectra.
Data Comparison Tables
The following tables present a comparison of our hypothetical experimental data with expected values derived from spectral databases and knowledge of similar compounds.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | ~8.0 | s | - | The proton at position 3 is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the anisotropic effect of the pyridine ring and the ester group. |
| H-6 | ~8.6 | s | - | The proton at position 6 is also a singlet and is typically the most downfield proton in picolinates due to its proximity to the nitrogen atom. |
| -OCH₃ | ~4.0 | s | - | The methyl ester protons are expected to appear as a sharp singlet in this region. |
| -CH₃ | ~2.5 | s | - | The methyl group on the pyridine ring will also be a singlet. |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~165 | The carbonyl carbon of the ester is expected in this downfield region. |
| C-2 | ~150 | The carbon bearing the ester group is deshielded. |
| C-3 | ~125 | Aromatic carbon. |
| C-4 | ~145 | The carbon attached to the methyl group. |
| C-5 | ~120 | The carbon attached to the bromine atom will be influenced by its electronegativity. |
| C-6 | ~152 | The carbon adjacent to the nitrogen is significantly deshielded. |
| -OCH₃ | ~53 | The methyl ester carbon. |
| -CH₃ | ~18 | The methyl group on the ring. |
Table 3: Mass Spectrometry (ESI+) Data Comparison
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 230.0/232.0 | The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular weight of this compound is approximately 230.06 g/mol .[5] |
| [M-OCH₃+H]⁺ | 199.0/201.0 | Loss of the methoxy group is a common fragmentation pathway for methyl esters. |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| C=O (ester) | ~1720 | A strong absorption band characteristic of the carbonyl stretch in an ester. |
| C-O (ester) | ~1250 | A strong band corresponding to the C-O stretching vibration. |
| C=N, C=C (aromatic) | ~1600-1450 | Multiple bands in this region are characteristic of the pyridine ring vibrations. |
| C-H (aromatic) | ~3100-3000 | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H (aliphatic) | ~2950 | Stretching vibrations of the methyl groups. |
The Logic of Spectral Interpretation and Database Matching
The process of confirming a chemical structure through spectral data is a logical puzzle. The following diagram illustrates the decision-making process involved.
Caption: Logical Flow for Structural Confirmation using Spectral Data.
Conclusion: A Self-Validating System for Scientific Rigor
The cross-referencing of experimental data with spectral databases is not merely a procedural step but a fundamental aspect of robust scientific practice. By systematically comparing experimentally acquired NMR, MS, and IR spectra of this compound with data from authoritative sources, researchers can build a strong, evidence-based case for the structure and purity of their compounds. This self-validating system enhances the reliability of research data, facilitates collaboration, and ultimately accelerates the pace of innovation in chemical and pharmaceutical sciences.
References
- PubChem.
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][3][4]
- Cambridge Crystallographic D
- Reich, H. J. (2021).Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]
Sources
- 1. mzCloud – Methyl picolinate [mzcloud.org]
- 2. 2-Carbomethoxypyridine | C7H7NO2 | CID 75569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl picolinate(2459-07-6) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR [m.chemicalbook.com]
- 5. 1256813-52-1|Methyl 4-bromo-5-methylpicolinate|BLD Pharm [bldpharm.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-4-methylpicolinate
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-bromo-4-methylpicolinate (CAS No. 886365-06-6). As a brominated heterocyclic compound, its handling and disposal require strict adherence to established protocols to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Assessment and Chemical Profile
This compound is a halogenated organic compound. While specific toxicity data for this exact compound is not extensively published, its structural class necessitates careful handling. The primary hazards are associated with irritation and potential harm if ingested or inhaled.
Key Safety and Handling Data:
| Property | Value | Reference |
| CAS Number | 886365-06-6 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Hazard Statements | H303 (May be harmful if swallowed), H320 (Causes eye irritation) | [1] |
| Signal Word | Warning | [1] |
| GHS Pictogram | GHS07 (Irritant) | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
The presence of a carbon-halogen bond places this compound into the category of halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) regulates many such compounds as hazardous waste, meaning they cannot be disposed of through standard municipal waste streams.[2]
Core Disposal Protocol: A Step-by-Step Guide
The following procedure must be followed for the safe disposal of this compound and any materials grossly contaminated with it.
Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn to prevent skin and eye exposure:
-
Nitrile gloves: Or other chemically resistant gloves.
-
Safety goggles or a face shield: To protect against splashes or fine dust.[3]
-
Laboratory coat: To prevent contamination of personal clothing.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designate a specific hazardous waste container. This container must be:
-
Made of a compatible material (e.g., high-density polyethylene).
-
In good condition with a secure, sealable lid.[4]
-
Clearly labeled as "Hazardous Waste: Halogenated Organics" and must include the full chemical name: "this compound" .[4] Do not use abbreviations or chemical formulas on the primary label.[4]
-
-
Collect the waste.
-
Carefully transfer solid waste into the designated container using a dedicated scoop or spatula. Avoid generating dust.
-
Place any contaminated disposable materials, such as weighing paper, gloves, and paper towels, into the same container.[5]
-
For solutions, add the liquid waste to a designated "Halogenated Liquid Waste" container. Never mix halogenated waste with non-halogenated waste. [4]
-
On-Site Storage
-
Securely seal the waste container. The container must be vapor-tight and spill-proof.[4]
-
Store the container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[6][7]
-
The storage area must be clearly marked as a hazardous waste storage location.
Final Disposal
-
Arrange for professional collection. Contact your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company to schedule a pickup.
-
Ensure regulatory compliance. All disposal must be carried out in accordance with local, state, and federal regulations.[6] In the United States, this includes adherence to the EPA guidelines listed in 40 CFR 261.3.[6]
The disposal workflow is summarized in the diagram below.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is manageable with available resources. For large or unmanageable spills, contact your EHS office or emergency responders immediately.
-
Don PPE: Wear appropriate PPE, including double-gloving if necessary and respiratory protection if the material is dusty or volatile.
-
Containment and Cleanup:
-
For solid spills, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6]
-
Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[5]
-
For liquid spills, absorb the solution with a liquid-binding material such as diatomite or universal binders.[8]
-
-
Decontamination:
-
Decontaminate the spill area and any equipment used for cleanup with a suitable solvent (e.g., alcohol), followed by soap and water.[8]
-
Place all cleanup materials into the hazardous waste container.
-
-
Reporting: Report the incident to your supervisor and EHS department, documenting the details of the spill and the cleanup procedure.
The decision-making process for spill cleanup is outlined below.
References
- U.S. Environmental Protection Agency. (n.d.). eCFR — Appendix III to Part 268 — List of Halogenated Organic Compounds Regulated Under § 268.32.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. chemscene.com [chemscene.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Mastering Safety: A Guide to Personal Protective Equipment for Handling Methyl 5-bromo-4-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-4-methylpicolinate is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals. However, its utility is matched by a clear hazard profile that necessitates rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in its specific chemical properties. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety in your laboratory.
Hazard Profile: Understanding the Risks
This compound (CAS No. 886365-06-6) is a solid compound that presents several key hazards that directly inform our personal protective equipment (PPE) strategy.[1] Authoritative sources classify this chemical with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The assigned GHS pictogram is the GHS07 Exclamation Mark, and the signal word is "Warning".[2] These classifications are the cornerstone of our safety protocols, as they point to the primary routes of exposure—ingestion, skin contact, eye contact, and inhalation—that our PPE and handling procedures must block.
The Last Line of Defense: Required Personal Protective Equipment
Engineering controls, such as certified chemical fume hoods, are the primary method for minimizing exposure. However, appropriate PPE is the essential final barrier between the researcher and the chemical. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale for Use (Linked to Hazard Profile) |
| Eye and Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Prevents Serious Eye Irritation (H319): Goggles provide a complete seal around the eyes, protecting against accidental splashes of solutions or contact with airborne solid particles.[3] |
| Hand Protection | Nitrile Gloves (minimum 0.2mm thickness) | Prevents Skin Irritation (H315): Nitrile offers good chemical resistance to halogenated aromatic compounds.[4] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations. |
| Protective Clothing | Flame-Resistant Laboratory Coat | Prevents Skin Irritation (H315): A buttoned lab coat protects the skin on the arms and torso from spills and contamination. Flame-resistant material is a best-practice standard in synthetic labs. |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Prevents Respiratory Irritation (H335): Since the compound is a solid, weighing and transferring can generate fine dust. A respirator is mandatory for these operations, especially outside of a fume hood with sufficient airflow. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, logical workflow is paramount. The following diagram and protocols outline the essential steps for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Operational Plan
-
Preparation:
-
Verify Engineering Controls: Before bringing the chemical into the workspace, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates safe operating conditions.
-
Don Primary PPE: Put on your laboratory coat and chemical splash goggles.
-
Prepare Your Workspace: Assemble all necessary apparatus (glassware, stir bars, spatulas) inside the fume hood to minimize traffic in and out of the sash.
-
-
Handling the Compound:
-
Don Respiratory and Hand Protection: Before opening the reagent bottle, don your N95 respirator and nitrile gloves.
-
Aliquoting: When weighing the solid, use a micro-spatula and weigh paper. Perform this task deep within the fume hood to contain any dust. Avoid creating airborne particulates by handling the material gently.
-
Dissolution and Reaction: Add solvents slowly to the solid to avoid splashing. Keep the container sealed or under an inert atmosphere as dictated by your specific reaction protocol. All manipulations must occur within the fume hood.[3]
-
-
Spill Management:
-
Minor Spill (Solid): In the event of a small spill inside the fume hood, gently cover the solid with a damp paper towel to prevent it from becoming airborne. Use a spatula to collect the material and place it into a sealed container labeled "Halogenated Solid Waste."
-
Major Spill: In the case of a larger spill, evacuate the immediate area and alert laboratory safety personnel.
-
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, and reaction residues, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[4]
-
Container Management: Never mix this waste stream with non-halogenated or other incompatible waste types. Keep the waste container sealed when not in use.
-
Final Disposal: Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By integrating this expert-driven, safety-first approach, you can confidently and safely utilize this compound in your critical research and development endeavors.
References
- CookeChem. (n.d.). This compound, 96%.
- American Elements. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-6-methylpicolinate.
- Fisher Scientific. (2025, May 1). Safety Data Sheet.
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- BLD Pharm. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- SynZeal. (n.d.). Safety Data Sheet.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
